4,5-Dimethoxy-1-cyanobenzocyclobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154410. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHVTHXHHFXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020939 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35202-54-1 | |
| Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35202-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-triene-7-carbonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35202-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154410 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5-Dimethoxy-1-cyanobenzocyclobutane chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-1-cyanobenzocyclobutane is a key synthetic intermediate, primarily recognized for its crucial role in the synthesis of the selective bradycardic agent, Ivabradine.[1] Its unique strained ring system and functional group arrangement make it a valuable building block in medicinal chemistry.[2] This document provides a comprehensive overview of its chemical properties, synthesis, and its relationship to the mechanism of action of Ivabradine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |
| Molecular Weight | 189.21 g/mol | [3] |
| CAS Number | 35202-54-1 | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 84.0 - 88.0 °C | |
| Boiling Point | 345.9 °C at 760 mmHg | [2] |
| Density | 1.18 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Purity | >98.0% (HPLC) |
Spectroscopic Data
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a critical step in the production of Ivabradine. Below is a commonly cited synthetic route.
Route 1: From 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
This method involves the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.
-
Reaction Diagram:
Synthesis of this compound. -
Experimental Procedure:
-
In a flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -10 °C.
-
Slowly add a solution of n-butyllithium in hexane, maintaining the temperature below -10 °C.
-
Stir the mixture for 10 minutes at -10 °C.
-
Add diisopropylamine dropwise, keeping the temperature at -10 °C, and stir for another 10 minutes.
-
A solution of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile in anhydrous THF is then added dropwise at -10 °C.
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
Upon completion, the reaction is warmed to 0 °C and quenched by the dropwise addition of 1 M hydrochloric acid, keeping the temperature below 20 °C.
-
After stirring, the phases are separated. The aqueous phase is extracted with toluene.
-
The combined organic phases are washed with 1 M hydrochloric acid and saturated sodium chloride solution.
-
The organic solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid.
-
Logical Relationship to Ivabradine and its Mechanism of Action
As a dedicated intermediate, the biological activity of this compound itself is not the focus of research. Instead, its significance lies in its conversion to Ivabradine. The following diagram illustrates this synthetic relationship.
Ivabradine's therapeutic effect is achieved through its specific interaction with a well-defined signaling pathway in the heart's pacemaker cells.
Signaling Pathway: Mechanism of Action of Ivabradine
Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (I_f) in the sinoatrial (SA) node of the heart.[7][8][9] This current is crucial for regulating the heart's pacemaker activity.[8][10] By blocking this channel, Ivabradine reduces the slope of diastolic depolarization, which in turn slows the heart rate without affecting myocardial contractility.[8][11]
The following diagram illustrates the signaling pathway affected by Ivabradine.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a fundamentally important molecule in the field of cardiovascular drug development. While its own biological activity is not a primary area of investigation, its role as a key intermediate in the synthesis of Ivabradine is well-established. A thorough understanding of its chemical properties and synthetic routes is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.
References
- 1. This compound | 35202-54-1 [chemicalbook.com]
- 2. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 3. This compound 35202-54-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS:35202-54-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 35202-54-1|this compound|BLD Pharm [bldpharm.com]
- 7. Ivabradine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
An In-Depth Technical Guide to 4,5-Dimethoxy-1-cyanobenzocyclobutane (CAS 35202-54-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethoxy-1-cyanobenzocyclobutane is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably Ivabradine, a selective cardiac pacemaker current inhibitor. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal role in the development of therapeutic agents. The unique strained ring system of the benzocyclobutane moiety makes it a valuable building block in medicinal chemistry. While direct biological activity of this intermediate is not extensively documented, its significance is underscored by the mechanism of its end-product, Ivabradine, which is also detailed herein to provide a complete context for its application in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 35202-54-1 | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| IUPAC Name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Synonyms | 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile | |
| Appearance | White to pale yellow or light brown powder/solid | |
| Melting Point | 79-81 °C or 83-84 °C | |
| Boiling Point | 345.9 ± 42.0 °C (Predicted) | |
| Density | 1.18 - 1.2 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO and Methanol | |
| Storage Temperature | 2-8°C, Sealed in dry, Room Temperature |
Synthesis and Experimental Protocols
The synthesis of this compound has been approached through various routes. Below are detailed experimental protocols for two common methods.
Synthesis from 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
This method involves the cyclization of a brominated precursor using a strong base in liquid ammonia.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile (0.12 mol) in liquid ammonia at -70°C.
-
To this solution, add sodium amide (NaNH₂) (0.91 mol) in batches while maintaining the temperature at -70°C.
-
Stir the reaction mixture at this temperature for 3 hours.
-
After the reaction is complete, add ammonium chloride (NH₄Cl) (1.79 mol) in batches under vigorous stirring.
-
Allow the reaction mixture to warm to room temperature overnight, which will also allow the liquid ammonia to evaporate.
-
Add 300 mL of methylene chloride to the residue and wash sequentially with 3 mol·L⁻¹ hydrochloric acid solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the residue from an ethanol-water mixture to yield this compound as an off-white solid.
Caption: Synthetic pathway to this compound.
Conversion to (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane
This step is critical for the synthesis of Ivabradine and involves the reduction of the nitrile group.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent such as tetrahydrofuran (THF).
-
Add a reducing agent, for example, a borane complex like borane-tetrahydrofuran complex (BH₃·THF), to the solution.
-
The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction is quenched, often by the slow addition of methanol or water.
-
The product is then worked up by extraction with an organic solvent and washing with aqueous solutions to remove inorganic byproducts.
-
The resulting racemic amine is then resolved, for example, by forming diastereomeric salts with a chiral acid (e.g., L-tartaric acid), followed by fractional crystallization to isolate the desired (S)-enantiomer.
-
The isolated salt is then neutralized to yield (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane.
Role in Drug Development and Biological Context
The primary importance of this compound lies in its role as a key intermediate for the synthesis of Ivabradine. Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.
Mechanism of Action of Ivabradine
Ivabradine's therapeutic effect is achieved through the selective and specific inhibition of the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart. The SA node acts as the natural pacemaker of the heart, and the Iƒ current is a major contributor to the spontaneous diastolic depolarization, which sets the heart rate.
By inhibiting the Iƒ channels (Hyperpolarization-activated cyclic nucleotide-gated channels - HCN), Ivabradine reduces the slope of diastolic depolarization, which in turn slows down the firing rate of the SA node. This leads to a reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.
Caption: Mechanism of action of Ivabradine in the sinoatrial node.
Potential for Further Research
While the primary application of this compound is in the synthesis of Ivabradine, the benzocyclobutane scaffold is of significant interest in medicinal chemistry. Derivatives of benzocyclobutane have been explored for various biological activities. The strained four-membered ring can be opened under thermal or photochemical conditions to generate a highly reactive o-xylylene intermediate, which can participate in various cycloaddition reactions, allowing for the construction of complex molecular architectures. This reactivity makes this compound a versatile starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and neurology.
Conclusion
This compound is a well-characterized and synthetically valuable intermediate. Its importance is firmly established in the pharmaceutical industry through its role in the production of Ivabradine. This guide has provided a detailed overview of its properties and synthesis, which are critical for its effective use in a laboratory or industrial setting. The provided biological context of its end-product highlights the significance of this molecule in the development of cardiovascular therapies. Further exploration of the reactivity of this and related benzocyclobutane derivatives holds promise for the discovery of new bioactive compounds.
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,5-Dimethoxy-1-cyanobenzocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-1-cyanobenzocyclobutane is a crucial chemical intermediate, most notably in the synthesis of Ivabradine, a heart rate-lowering medication.[1] Its unique strained four-membered ring fused to a benzene ring, along with the presence of methoxy and cyano functional groups, makes its structural confirmation a critical step in ensuring the quality and efficacy of the final pharmaceutical product. This technical guide provides an in-depth overview of the analytical techniques and experimental protocols employed in the structure elucidation of this key intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | 345.9 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Appearance | Colorless to light brown solid/powder | [2][3] |
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic methods. While detailed experimental NMR spectra are not publicly available, the expected signals can be predicted based on the known structure and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| Technique | Result | Interpretation |
| Electron Ionization (EI-MS) | m/z = 189 (M+) | Corresponds to the molecular ion [C₁₁H₁₁NO₂]⁺, confirming the molecular formula. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Strong | C≡N stretching vibration of the nitrile group. |
| ~2850-3000 | Medium | C-H stretching vibrations of the aromatic and aliphatic C-H bonds. |
| ~1600, ~1500 | Medium-Strong | C=C stretching vibrations of the aromatic ring. |
| ~1250, ~1050 | Strong | C-O stretching vibrations of the methoxy groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule. Although specific experimental data is not available in the public domain, a prospective analysis based on the known structure is presented below.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the protons on the cyclobutane ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | Aromatic H |
| ~6.8-7.0 | s | 1H | Aromatic H |
| ~4.0-4.2 | t | 1H | CH-CN |
| ~3.8-3.9 | s | 6H | 2 x OCH₃ |
| ~3.3-3.6 | m | 2H | CH₂ |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Aromatic C-O |
| ~130-140 | Quaternary Aromatic C |
| ~120-125 | C≡N |
| ~110-115 | Aromatic C-H |
| ~55-60 | OCH₃ |
| ~40-45 | CH-CN |
| ~30-35 | CH₂ |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are crucial for obtaining a pure sample for structural analysis. Several synthetic routes have been reported.[1][4]
Representative Synthesis Protocol
One common method involves the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.[4]
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
-
Sodium amide (NaNH₂) or Butyllithium
-
Anhydrous tetrahydrofuran (THF) or Liquid Ammonia
-
Diisopropylamine (if using butyllithium)
-
1 M Hydrochloric acid
-
Toluene
-
Ethanol
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in anhydrous THF.
-
Cool the solution to -10 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA), prepared by adding butyllithium to diisopropylamine in THF at -10 °C.
-
Stir the reaction mixture at -10 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, warm the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid, ensuring the temperature remains below 20 °C.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with toluene.
-
Combine the organic phases and wash sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[4]
Visualization of the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Relationship for Structure Elucidation
The process of structure elucidation follows a logical progression where data from different analytical techniques are integrated to build a conclusive picture of the molecular structure.
References
Technical Guide: Physicochemical Properties of 4,5-Dimethoxy-1-cyanobenzocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-1-cyanobenzocyclobutane is a crucial intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry. Its primary application lies in the synthesis of Ivabradine, a selective bradycardic agent used in the treatment of chronic stable angina pectoris.[1][2] A thorough understanding of its physical and chemical properties is essential for its handling, characterization, and optimization of reaction conditions in drug development and manufacturing processes. This document provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Chemical Identity
-
IUPAC Name: 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
-
Synonyms: 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile
-
CAS Number: 35202-54-1
-
Molecular Formula: C₁₁H₁₁NO₂
-
Molecular Weight: 189.21 g/mol
Physical Properties
The physical characteristics of this compound have been determined through various analytical methods. A summary of these properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Appearance | White to pale yellow or light brown powder/solid |
| Melting Point | 83-85 °C |
| Boiling Point | 345.9 ± 42.0 °C at 760 mmHg |
| Density | 1.18 - 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound
One common synthetic route to this compound involves the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.[3]
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium
-
Diisopropylamine
-
1 M Hydrochloric acid
-
Toluene
-
Saturated sodium chloride solution
Procedure:
-
In a flask equipped for reactions at low temperatures and under an inert atmosphere, dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in anhydrous tetrahydrofuran.
-
Cool the solution to -10 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA), freshly prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -10 °C.
-
Stir the reaction mixture at -10 °C until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC).
-
Quench the reaction by carefully adding 1 M hydrochloric acid, ensuring the temperature remains below 20 °C.
-
Separate the organic and aqueous phases. Extract the aqueous phase with toluene.
-
Combine the organic phases and wash sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.
-
Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.[3]
Physical Property Determination
The melting point is determined using the capillary method with a melting point apparatus (e.g., Mel-Temp or Thiele tube).[4]
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[4]
-
The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
The solubility is determined by the equilibrium solubility method.[5][6]
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, Methanol) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The spectra provide information on the chemical structure and purity of the compound.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum is obtained using an FTIR spectrometer.
-
The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
The spectrum reveals the presence of functional groups, such as the nitrile (C≡N) and methoxy (C-O) groups.[8][9]
Mass Spectrometry (MS):
-
Mass spectra are acquired using a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
The analysis provides the molecular weight of the compound and information about its fragmentation pattern, confirming its identity.[10][11]
Visualization of Synthetic Pathway
The following diagram illustrates a common synthetic route for this compound.
Caption: Synthetic pathway of this compound.
Conclusion
The data and protocols presented in this technical guide provide a comprehensive resource for professionals working with this compound. A clear understanding of its physical properties and synthetic routes is paramount for its effective use as a key intermediate in the development of pharmaceuticals like Ivabradine. The provided methodologies offer a foundation for the consistent and accurate characterization of this compound in a research and development setting.
References
- 1. This compound | 35202-54-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,5-Dimethoxy-1-cyanobenzocyclobutane
This technical guide provides a comprehensive overview of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.
Core Compound Properties
This compound, with the CAS number 35202-54-1, is a crucial building block in organic synthesis. Its molecular structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂[1][2][3][4] |
| Molecular Weight | 189.21 g/mol [][2][3][4] |
| Appearance | Light yellow powder[3] |
| Melting Point | 79-84 °C[3][4] |
| Boiling Point | 345.9 °C at 760 mmHg[3][4] |
| Density | 1.18 - 1.2 g/cm³[3][4] |
| IUPAC Name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile[] |
| Synonyms | 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile[][2][3] |
Applications in Research and Development
This compound is a highly significant intermediate, primarily recognized for its role in the pharmaceutical industry.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of Ivabradine hydrochloride, a selective and specific inhibitor of the cardiac pacemaker If current used for the treatment of chronic stable angina pectoris.[3][6] The unique structure of this compound makes it an attractive starting point for the development of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders.[7]
-
Medicinal Chemistry: The methoxy and cyanide functional groups serve as handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potentially enhanced pharmacological activities.[7]
-
Materials Science: The compound's distinct structure and functional groups are being explored in the design of new polymers and materials with specific electronic or optical properties.[7]
Synthetic Methodologies
The synthesis of this compound has been approached through various routes. Below are detailed protocols for two common synthetic pathways.
Synthesis via Ring-Closure of a Phenylpropionitrile Derivative
A prevalent method involves the cyclization of a substituted phenylpropionitrile. One such protocol is detailed below.[1][6]
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile (10.0 g) in 30 ml of anhydrous tetrahydrofuran.
-
Formation of the Cyclizing Agent: In a separate flask under an argon atmosphere, add 50 ml of anhydrous tetrahydrofuran and cool to -10 °C. To this, add 33 ml of a 2.5 M n-butyllithium solution in hexane dropwise, maintaining the temperature below -10 °C. Stir the mixture for 10 minutes. Subsequently, add 13.0 ml of diisopropylamine dropwise, again keeping the temperature at -10 °C, and stir for an additional 10 minutes.
-
Cyclization Reaction: Add the solution of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile dropwise to the reaction mixture at -10 °C. Stir the reaction at this temperature until completion.
-
Work-up and Purification: Allow the reaction to warm to 0 °C and then add 100 ml of 1 M hydrochloric acid dropwise, ensuring the temperature remains below 20 °C. After stirring for 5 minutes, separate the aqueous and organic phases. Wash the organic phase twice with 50 ml of toluene. The combined organic phases are then washed with 50 ml of 1 M hydrochloric acid and 50 ml of saturated sodium chloride solution. The organic solvent is evaporated in a vacuum. The residue is further purified by recrystallization from ethanol to yield the final product.
Synthesis via Sodium Amide in Liquid Ammonia
Another established method utilizes sodium amide in liquid ammonia for the cyclization step.[1][6]
Experimental Protocol:
-
Reaction Setup: In a flask equipped for low-temperature reactions, dissolve 2-bromo-4,5-dimethoxyphenylpropionitrile (32.0 g, 0.12 mol) in liquid ammonia at -70°C.
-
Addition of Sodium Amide: To this solution, add sodium amide (35.5 g, 0.91 mol) in portions while maintaining the temperature at -70°C. Stir the reaction mixture at this temperature for 3 hours.
-
Quenching the Reaction: After the reaction is complete, add ammonium chloride (96.0 g, 1.79 mol) in portions under vigorous stirring. Allow the mixture to stir at room temperature overnight to ensure the complete evaporation of liquid ammonia.
-
Extraction and Purification: Add 300 mL of methylene chloride to the reaction residue. Wash the organic solution sequentially with 3 mol·L⁻¹ hydrochloric acid solution and water. Dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, recrystallize the residue from ethanol and water to obtain this compound as an off-white solid.
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
The logical progression from precursors to the final intermediate for Ivabradine synthesis is depicted in the following relationship diagram.
Caption: Pathway from precursors to the final active pharmaceutical ingredient.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound 35202-54-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. This compound CAS 35202-54-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
An In-depth Technical Guide to the Thermolysis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermolysis of 4,5-dimethoxy-1-cyanobenzocyclobutane, a critical process in the synthesis of complex polycyclic molecules. The thermolytic ring-opening of the strained four-membered ring of benzocyclobutene derivatives generates highly reactive ortho-quinodimethane intermediates, which can be subsequently trapped in [4+2] cycloaddition reactions. This guide details the underlying chemical principles, predictable reaction pathways, and experimental considerations for harnessing this powerful synthetic strategy. Particular attention is given to the influence of the methoxy and cyano substituents on the reactivity of the benzocyclobutene and the resulting diene intermediate. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Benzocyclobutene and its derivatives are versatile building blocks in organic synthesis due to the unique reactivity of their strained four-membered ring.[1] Thermal activation of benzocyclobutenes induces a conrotatory ring-opening to form highly reactive and transient ortho-quinodimethane (o-QDM) intermediates.[1] These dienes are not typically isolable but can be trapped in situ by a variety of dienophiles in Diels-Alder reactions to construct complex polycyclic and heterocyclic systems.[2][3] This methodology has found significant application in the total synthesis of natural products and the development of novel pharmaceutical agents.[3]
The subject of this guide, this compound, is a key intermediate in the synthesis of the bradycardic agent Ivabradine. Its thermolysis offers a pathway to a unique, electronically biased o-quinodimethane, substituted with two electron-donating methoxy groups and an electron-withdrawing cyano group. This substitution pattern is anticipated to significantly influence the temperature required for ring-opening and the regioselectivity of subsequent cycloaddition reactions.
The Thermolysis Pathway: From Benzocyclobutene to o-Quinodimethane
The core of benzocyclobutene chemistry lies in its thermal isomerization to an o-quinodimethane. This process is a concerted, pericyclic reaction governed by orbital symmetry rules.
The Ring-Opening Reaction
The thermolysis of this compound proceeds through a conrotatory opening of the cyclobutene ring to yield 2,3-dimethoxy-5-cyano-o-quinodimethane. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups on the benzocyclobutene core is known to lower the activation energy for this ring-opening reaction, allowing for thermolysis at milder temperatures compared to unsubstituted benzocyclobutene.[4][5][6] Studies have shown that substituents on the four-membered ring can lower the ring-opening temperature by 20-100 °C.[4]
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
o-quinodimethane precursor synthesis
An In-depth Technical Guide to the Synthesis of o-Quinodimethane Precursors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-quinodimethanes (o-QDMs) are highly reactive intermediates of significant value in organic synthesis, primarily due to their propensity to engage in [4+2] cycloaddition (Diels-Alder) reactions for the rapid construction of complex polycyclic frameworks.[1][2] Their inherent instability necessitates in-situ generation from stable precursors.[3] The choice of precursor and generation method is critical as it dictates the reaction conditions and overall efficiency of subsequent transformations. This guide provides a comprehensive technical overview of the core synthetic strategies for preparing the most versatile and widely used o-QDM precursors, focusing on thermal extrusion, thermal ring-opening, and 1,4-elimination pathways. Detailed experimental protocols, comparative data, and logical workflow diagrams are presented to aid researchers in the selection and synthesis of appropriate precursors for their specific applications.
Thermal Cheletropic Extrusion Precursors: The Sulfone Route
One of the most reliable methods for generating o-QDMs involves the thermal cheletropic extrusion of sulfur dioxide (SO₂) from 1,3-dihydroisothianaphthene 2,2-dioxides (benzocyclic sulfones).[1][4] This reaction is a concerted, thermally allowed process that proceeds cleanly, with the entropic benefit of releasing a stable gaseous molecule (SO₂) as a key driving force.[5][6] The sulfone precursors are typically stable, crystalline solids that can be synthesized and stored, offering a distinct advantage in planning complex synthetic sequences.[4]
The general synthetic workflow involves the synthesis of the heterocyclic sulfide followed by oxidation to the corresponding sulfone.
Caption: Workflow for the synthesis of a benzocyclic sulfone o-QDM precursor.
Quantitative Data for Sulfone Precursor Synthesis
The synthesis of the sulfone precursor is a two-step process. The initial cyclization to form the sulfide is followed by oxidation.
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 1. Cyclization | α,α'-Dibromo-o-xylene | Sodium sulfide (Na₂S) | Ethanol | 1,3-Dihydrobenzo[c]thiophene | Not specified | [7] |
| 2. Oxidation | 1,3-Dihydrobenzo[c]thiophene | Hydrogen peroxide (H₂O₂) or m-CPBA | Various | 1,3-Dihydroisothianaphthene 2,2-dioxide | Not specified | [7] |
| Overall | 1,2-Bis(mercaptomethyl)benzene | Iodine, Triethylamine | CH₂Cl₂, rt | 1,3-Dihydrobenzo[c]thiophene | 85 | [8] |
| Oxidation | Thioethers (general) | Urea-hydrogen peroxide, Phthalic anhydride | Ethyl acetate | Sulfones | High | [9] |
Experimental Protocol: Synthesis of 1,3-Dihydroisothianaphthene 2,2-dioxide
This protocol is adapted from established procedures for the synthesis of 1,3-dihydrobenzo[c]thiophene and its subsequent oxidation.[7][10]
Step 1: Synthesis of 1,3-Dihydrobenzo[c]thiophene
-
To a solution of sodium sulfide (Na₂S) in ethanol, add α,α'-dibromo-o-xylene dropwise with stirring at room temperature.[7][11] The dibromide can be prepared via the radical bromination of o-xylene using N-bromosuccinimide.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-dihydrobenzo[c]thiophene.
Step 2: Oxidation to 1,3-Dihydroisothianaphthene 2,2-dioxide
-
Dissolve the 1,3-dihydrobenzo[c]thiophene from Step 1 in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as 30% hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.[7] The use of two or more equivalents of the oxidant ensures complete oxidation to the sulfone.[9]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting sulfide.
-
Quench the reaction by adding a reducing agent solution (e.g., saturated aqueous sodium bisulfite) if m-CPBA was used, or water if H₂O₂ was used.
-
Extract the product into an organic solvent, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting solid by recrystallization to afford the pure 1,3-dihydroisothianaphthene 2,2-dioxide precursor.
Thermal Ring-Opening Precursors: Benzocyclobutenes (BCBs)
Benzocyclobutenes (BCBs) are versatile precursors that undergo a thermal, conrotatory electrocyclic ring-opening to generate o-QDMs.[12] This transformation provides a metal-free method for accessing the reactive diene intermediate. The stability of the BCB core allows for extensive functionalization prior to the ring-opening event, making it a powerful tool in complex molecule synthesis.[13][14] The temperature required for ring-opening can be influenced by substituents on the four-membered ring.[15]
Caption: General scheme for o-QDM generation from a benzocyclobutene precursor.
Quantitative Data for Benzocyclobutene Synthesis
Various methods exist for the synthesis of the core BCB structure, often involving cyclization strategies.
| Starting Material(s) | Catalyst/Reagents | Conditions | Product (Precursor) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Triyne Substrates | Rh(cod)₂BF₄, Ligand | Toluene, 100 °C, 16 h | Atropisomeric BCB Precursors | up to 96:4 e.r. |[1] | | Arylboronic acids, Alkenes | Pd/Pyrox catalyst | Mild Conditions | Enantioenriched BCBs | High |[12] | | Phenyl propargyl ether | Pyrolysis | High Temperature | Benzocyclobutene-1-one | Not specified |[13] |
Experimental Protocol: Rh-Catalyzed [2+2+2] Cycloaddition for Atropisomeric Precursors
This protocol is a general method for the enantioselective synthesis of axially chiral o-QDM precursors, as described by Gulder and co-workers.[16]
-
In a reaction vessel under an inert atmosphere, dissolve Rh(cod)₂BF₄ (20 mol%) and the selected chiral ligand (20 mol%) in anhydrous dichloromethane (CH₂Cl₂).
-
Stir the resulting mixture for 20 minutes at room temperature.
-
Introduce a hydrogen atmosphere (1 atm) and stir for 1 hour to activate the rhodium catalyst.
-
Remove the solvent under vacuum.
-
To the activated catalyst, add a solution of the triyne substrate (1 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to 100 °C and maintain for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the enantioenriched benzocyclobutene-fused precursor.
1,4-Elimination Precursors: α,α'-Dihalo-o-xylenes
One of the earliest methods for generating o-QDMs involves the 1,4-elimination from α,α'-disubstituted-o-xylenes.[1] Dehalogenation of α,α'-dihalo-o-xylenes using reducing agents like zinc dust is a common approach.[3] This method is often performed in the presence of a trapping agent (dienophile) as the generated o-QDM is highly reactive. While historically significant, this method can be limited by side reactions such as reduction and polymerization.[3]
References
- 1. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cheletropic Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cheletropic reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Synthesis of Benzo[c]thiophene_Chemicalbook [chemicalbook.com]
- 11. o-Xylene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.ias.ac.in [repository.ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
The Synthesis and Properties of 4,5-Dimethoxy-1-cyanobenzocyclobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-1-cyanobenzocyclobutane is a valuable chemical intermediate, primarily recognized for its crucial role in the synthesis of Ivabradine hydrochloride.[1] Ivabradine is a selective and specific inhibitor of the cardiac pacemaker current (If), used in the treatment of chronic stable angina pectoris.[1] The discovery and development of efficient synthetic routes to this compound have been driven by the therapeutic importance of Ivabradine. This guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this key intermediate. The unique strained benzocyclobutane ring system, combined with the electronic effects of the methoxy and cyano substituents, makes this molecule a subject of interest in organic synthesis and medicinal chemistry.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 35202-54-1 | [3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Appearance | Light yellow to off-white solid/powder | [3][4] |
| Melting Point | 83-84 °C | [3] |
| Boiling Point | 345.9 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.18 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as methanol and methylene chloride. | [4] |
Synthetic Pathways
The most common and practical synthesis of this compound begins with 3,4-dimethoxybenzaldehyde. The overall synthetic scheme involves the introduction of a bromine atom ortho to one of the methoxy groups, followed by the construction of the cyano-substituted cyclobutane ring. Two primary routes have been described for the conversion of the intermediate 2-bromo-4,5-dimethoxybenzaldehyde to the final product.
The following diagram illustrates a prevalent synthetic route:
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its intermediates are provided below.
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
This procedure details the bromination of 3,4-dimethoxybenzaldehyde.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Methanol
-
Bromine
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (25.0 g, 0.15 mol) in methanol (350 mL).[4]
-
With stirring, slowly add bromine (49.0 g, 0.31 mol) dropwise to the solution.[4]
-
After the addition is complete, continue stirring at room temperature for 24 hours.[4]
-
Add water (200 mL) to the reaction mixture to precipitate the product.[4]
-
Collect the solid by filtration and wash the filter cake with water.
-
Recrystallize the crude product from a mixture of methanol and water (6:1 volume ratio) to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white solid.[4]
| Product | Yield | Melting Point | Reference |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 93.5% | 150-152 °C | [4] |
Step 2: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid
This step involves a Knoevenagel condensation between 2-bromo-4,5-dimethoxybenzaldehyde and cyanoacetic acid.
Materials:
-
2-bromo-4,5-dimethoxybenzaldehyde
-
Cyanoacetic acid
-
Ammonium formate
-
Pyridine
-
Toluene
-
Absolute ethanol
Procedure:
-
To a 250 mL three-neck flask, add 2-bromo-4,5-dimethoxybenzaldehyde (35.0 g, 0.14 mol), ammonium formate (0.7 g, 9 mmol), pyridine (30 mL), toluene (130 mL), and cyanoacetic acid (12.0 g, 0.14 mol).[1]
-
Heat the mixture to 120 °C and reflux with water separation for 8 hours.[1]
-
Add absolute ethanol (40 mL) to the reaction solution and cool to 0 °C.
-
Stir for 2 hours and collect the resulting yellow solid by filtration.[1]
| Product | Yield | Melting Point | Reference |
| 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid | 83.4% | 270-271 °C | [1] |
Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
This procedure describes the reduction and decarboxylation of the product from Step 2. A general procedure using sodium borohydride is as follows, though specific optimizations for this substrate may be required.
Materials:
-
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid
-
Sodium borohydride
-
Methanol
-
Pyridine
Procedure:
-
Dissolve 2-bromo-4,5-dimethoxycinnamonitrile (a related intermediate, 99.5g, 0.37mol) in a mixture of pyridine (200ml) and methanol (600ml).[5]
-
Add sodium borohydride (27.6g, 0.75mol) in portions.[5]
-
Slowly heat the mixture to reflux and maintain for 12 hours.[5]
-
After cooling, decompose the excess sodium borohydride with 10% hydrochloric acid.[5]
-
Extract the product with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure.
-
Recrystallize the residue from ethanol to obtain 2-bromo-4,5-dimethoxyphenylpropionitrile as a white crystalline solid.[5]
| Product | Yield | Melting Point | Reference |
| 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | 81.4% | 76-78 °C | [5] |
Step 4: Synthesis of this compound
The final step is the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.
Materials:
-
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Methylene chloride
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Ethanol
-
Water
Procedure:
-
In a 500 mL three-neck flask, condense ammonia gas by cooling to -60 °C to obtain liquid ammonia.[1]
-
Add sodium amide (35.5 g, 0.91 mol) and stir for 1 hour.[1]
-
Cool the mixture to -70 °C and add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (32.0 g, 0.12 mol) in batches.[1]
-
Maintain the temperature and stir for 3 hours.[1]
-
With vigorous stirring, add ammonium chloride (96.0 g, 1.79 mol) in batches.[1]
-
Allow the reaction to stir at room temperature overnight as the ammonia evaporates.[1]
-
Add methylene chloride (300 mL) to the residue and wash sequentially with 3 M hydrochloric acid and water.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Recrystallize the residue from ethanol and water to obtain this compound as an off-white solid.[4]
| Product | Yield | Melting Point | Reference |
| This compound | 74% (from a similar procedure) | 83-84 °C | [3][4] |
Characterization Data
The following table summarizes key characterization data for this compound.
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.96 (s, 1H), 6.86 (s, 1H), 4.45 (t, J=7.6 Hz, 1H), 3.73 (s, 6H), 3.52-3.57 (m, 1H), 3.35 (m, 1H) |
| Mass Spectrum (EI, m/z) | 189 (M⁺, 100), 174, 146, 116, 91, 76 |
| IR (cm⁻¹) | 2239 (CN) |
Conclusion
This compound is a pivotal intermediate in the synthesis of the cardiovascular drug Ivabradine. The synthetic routes described herein, primarily originating from 3,4-dimethoxybenzaldehyde, offer practical and scalable methods for its preparation. This guide provides researchers and drug development professionals with a detailed technical overview, including physicochemical properties, synthetic pathways, and comprehensive experimental protocols, to facilitate further research and development in this area.
References
- 1. sunankalijaga.org [sunankalijaga.org]
- 2. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
The Methoxy Group: A Subtle but Powerful Modulator of Benzocyclobutane Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzocyclobutane (BCB) moiety, a strained four-membered ring fused to a benzene ring, is a versatile building block in organic synthesis, polymer science, and medicinal chemistry. Its synthetic utility stems from its ability to undergo thermal ring-opening to form the highly reactive o-xylylene intermediate, which can then participate in a variety of cycloaddition reactions. The introduction of substituents onto the benzocyclobutane core can profoundly influence its reactivity, and among these, the methoxy group plays a particularly significant role. This technical guide provides a comprehensive overview of the role of methoxy groups in modulating the reactivity of benzocyclobutanes, with a focus on their electronic and steric effects, and their impact on key transformations such as electrocyclic ring-opening and Diels-Alder reactions.
Electronic and Steric Influence of the Methoxy Group
The methoxy group (–OCH₃) exerts a dual electronic effect on the benzocyclobutane system: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).[1] The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing the electron density of the ring. This resonance effect is most pronounced at the ortho and para positions.[2] Conversely, the high electronegativity of the oxygen atom leads to an inductive withdrawal of electron density from the carbon atom to which it is attached.[1] The net electronic effect of the methoxy group depends on its position on the benzene ring. In the para position, the resonance-donating effect generally dominates, making the aromatic ring more electron-rich.[2] At the meta position, the resonance effect is not operative, and the inductive-withdrawing effect prevails.[2]
Sterically, the methoxy group is of moderate size and can influence the approach of reagents to the benzocyclobutane core, although its steric hindrance is generally considered to be less significant than its electronic effects.[3]
Impact on Thermal Reactivity and Electrocyclization
The thermal ring-opening of benzocyclobutane to o-xylylene is a conrotatory electrocyclic reaction governed by the Woodward-Hoffmann rules. The rate of this reaction is highly sensitive to the nature and position of substituents on the benzocyclobutane core.
Methoxy groups, particularly when located on the aromatic ring, can significantly lower the activation energy for the ring-opening process.[4] This is attributed to the electron-donating nature of the methoxy group, which stabilizes the developing partial positive charges in the transition state of the electrocyclization.[4]
Table 1: Calculated Activation Energy Barriers (ΔG‡) for the Ring-Opening of Substituted Benzocyclobutenes [4]
| Substituent | Position | ΔG‡ (kcal/mol) |
| H | - | 40.8 |
| 4-OCH₃ | Aromatic | Not specified in source, but electron-donating groups are stated to lower the barrier. |
| 1-NH₂ | Cyclobutene | 37.4 |
| 1-NO₂ | Cyclobutene | 31.5 |
| 1-NH₂, 8-NO₂ | Cyclobutene | 12.6 |
Note: The data in this table is derived from computational studies and serves to illustrate the trend of substituent effects. Experimental values may vary.
The position of the methoxy group on the aromatic ring also influences the thermal stability of the benzocyclobutane. A methoxy group at the 4-position, for instance, would be expected to have a more pronounced effect on lowering the ring-opening temperature compared to a methoxy group at the 3-position due to the stronger resonance effect at the para position.
Role in Diels-Alder Reactions and Regioselectivity
The o-xylylene intermediates generated from the thermal ring-opening of benzocyclobutanes are highly reactive dienes that readily undergo [4+2] cycloaddition (Diels-Alder) reactions. The presence of a methoxy group on the benzocyclobutane precursor translates to a methoxy-substituted o-xylylene, which can significantly influence the regioselectivity of the Diels-Alder reaction when an unsymmetrical dienophile is used.
An electron-donating group like methoxy on the diene directs the regioselectivity of the Diels-Alder reaction. In reactions with electron-deficient dienophiles, the more nucleophilic carbon of the diene will preferentially bond to the more electrophilic carbon of the dienophile. The methoxy group increases the electron density at specific positions in the o-xylylene, thereby controlling the regiochemical outcome of the cycloaddition.
For a 4-methoxybenzocyclobutane, the resulting 4-methoxy-o-xylylene will have increased electron density at certain positions, leading to a preferential formation of one regioisomer over the other in a Diels-Alder reaction with an unsymmetrical dienophile.
Applications in Drug Development and Synthesis
The unique reactivity of benzocyclobutanes, further tunable by substituents like the methoxy group, makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. Methoxy-substituted benzocyclobutanes can serve as precursors to a variety of polycyclic and heterocyclic structures that form the core of many bioactive compounds. For example, the synthesis of certain drug candidates may involve a key Diels-Alder reaction where the regioselectivity is controlled by a strategically placed methoxy group on a benzocyclobutane-derived intermediate.
Experimental Protocols
General Synthesis of a Methoxy-Substituted Benzocyclobutane
A common route to substituted benzocyclobutenes involves the flash vacuum pyrolysis (FVP) of appropriate precursors. The following is a general procedure for the synthesis of a methoxy-substituted benzocyclobutenone, which can be further modified to the desired benzocyclobutane.
Synthesis of 4-Methoxybenzocyclobutenone via Flash Vacuum Pyrolysis
Materials:
-
2-Methyl-5-methoxybenzoyl chloride (precursor)
-
Flash vacuum pyrolysis apparatus (quartz tube, furnace, cold trap)
-
Vacuum pump
-
Solvent for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Set up the flash vacuum pyrolysis apparatus. The pyrolysis tube is typically packed with quartz wool or rings to ensure even heating.
-
Heat the pyrolysis furnace to the desired temperature (e.g., 650 °C).
-
Cool the collection flask with a cold trap (e.g., dry ice/acetone bath, -78 °C).
-
Evacuate the system to a low pressure (typically < 0.1 Torr).
-
Slowly introduce the precursor, 2-methyl-5-methoxybenzoyl chloride, into the hot zone of the pyrolysis tube. The precursor vaporizes and passes through the hot zone.
-
The pyrolysis product, 4-methoxybenzocyclobutenone, condenses in the cold trap.
-
After the addition of the precursor is complete, the apparatus is allowed to cool, and the system is brought back to atmospheric pressure.
-
The crude product is collected from the cold trap and purified by a suitable method, such as column chromatography or recrystallization.
Monitoring Thermal Ring-Opening by ¹H NMR
The thermal ring-opening of a methoxy-substituted benzocyclobutane can be monitored in situ using ¹H NMR spectroscopy. This allows for the determination of reaction kinetics.
Procedure:
-
Prepare a solution of the methoxy-substituted benzocyclobutane in a high-boiling deuterated solvent (e.g., toluene-d₈, nitrobenzene-d₅) in an NMR tube.
-
Add a known amount of an internal standard.
-
Acquire an initial ¹H NMR spectrum at room temperature.
-
Heat the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the signals corresponding to the benzocyclobutane starting material and the appearance of new signals corresponding to the o-xylylene intermediate or its subsequent reaction products.
-
Integrate the relevant signals to determine the concentration of the starting material over time and calculate the rate constant for the ring-opening reaction.
Conclusion
The methoxy group is a powerful tool for tuning the reactivity of benzocyclobutanes. Its electron-donating resonance effect can significantly lower the activation energy for the crucial ring-opening reaction, allowing for milder reaction conditions. Furthermore, the methoxy group acts as a directing group in subsequent Diels-Alder reactions of the in situ generated o-xylylene, providing a means to control the regioselectivity of these cycloadditions. This control is of paramount importance in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. A thorough understanding of the electronic and steric effects of the methoxy group is therefore essential for any researcher working with this versatile and valuable class of compounds.
References
The Influence of Substitution on the Electronic Properties of Benzocyclobutanes: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the electronic properties of substituted benzocyclobutanes. The unique strained four-membered ring fused to a benzene core imparts distinct reactivity and electronic characteristics to this scaffold, making it a molecule of significant interest in medicinal chemistry and materials science.[1][2] This document outlines the fundamental principles governing the electronic behavior of these compounds, details experimental protocols for their characterization, and presents a framework for understanding structure-property relationships.
Core Concepts: Electronic Properties of the Benzocyclobutane Scaffold
The electronic properties of benzocyclobutane and its derivatives are primarily dictated by the interplay between the aromatic π-system and the strained cyclobutane ring. The fusion of these two components results in a unique molecular orbital landscape that can be readily tuned through the introduction of substituents on the aromatic ring. Key electronic parameters of interest include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and redox potentials. These parameters are critical in determining the reactivity, stability, and potential biological activity of substituted benzocyclobutanes.[3][4][5]
The Role of Substituents
The introduction of substituents onto the benzocyclobutane aromatic ring allows for the fine-tuning of its electronic properties. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[6][7]
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, leading to a destabilization (increase in energy) of the HOMO. This generally results in a lower ionization potential and a greater propensity for oxidation. Common EDGs include alkyl, alkoxy (-OR), and amino (-NR2) groups.[6]
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring, causing a stabilization (decrease in energy) of both the HOMO and LUMO. This typically leads to a higher electron affinity and a greater susceptibility to reduction. Examples of EWGs include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) functionalities.[7][8]
The electronic influence of these substituents can be quantitatively described by Hammett constants (σ), which provide a measure of the electronic effect of a substituent in a particular position (meta or para) on a benzene ring.[9][10][11][12] A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.[13]
Quantitative Data Summary
Table 1: Expected Qualitative Effects of Substituents on the Electronic Properties of Benzocyclobutane.
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Effect on Oxidation Potential | Effect on Reduction Potential |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increase (destabilize) | Slight Increase | Decrease | Decrease (easier to oxidize) | Decrease (harder to reduce) |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease (stabilize) | Decrease (stabilize) | Decrease | Increase (harder to oxidize) | Increase (easier to reduce) |
Table 2: Hammett Constants (σ) for Common Substituents.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | +0.12 | -0.37 | Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing |
Data sourced from various physical organic chemistry resources.[13]
Experimental Protocols
The characterization of the electronic properties of substituted benzocyclobutanes relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule.[14] It provides information on the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
Methodology:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).[1] The solvent should be of high purity and freshly distilled.
-
Analyte Solution: Dissolve the substituted benzocyclobutane derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.[15]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[14]
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[1] Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition:
-
Perform a background scan of the electrolyte solution to identify any potential interfering signals.
-
Introduce the analyte solution into the cell.
-
Set the potential window to scan a range that encompasses the expected oxidation and reduction events. A typical starting point is from -2.0 V to +2.0 V vs. the reference electrode.
-
Apply a linear potential sweep at a defined scan rate (e.g., 100 mV/s).[1]
-
Record the resulting current as a function of the applied potential. Multiple cycles are typically run to ensure reproducibility.
-
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials: E₁/₂ = (Epa + Epc) / 2. This value provides an approximation of the standard redox potential.[16]
-
It is common practice to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[17]
-
UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorption (λ_max) can be used to estimate the HOMO-LUMO energy gap of a molecule.[18]
Methodology:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the analyte is soluble. Common solvents include cyclohexane, ethanol, and acetonitrile.[19]
-
Solution Preparation: Prepare a dilute solution of the substituted benzocyclobutane derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.[20]
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill two matched quartz cuvettes with the pure solvent.
-
Record a baseline spectrum to correct for any solvent absorption and instrument drift.[21]
-
-
Sample Measurement:
-
Replace the solvent in the sample cuvette with the analyte solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap (E_gap) using the following equation: E_gap (eV) = 1240 / λ_onset (nm)
-
Where λ_onset is the wavelength at which the absorption begins.
-
Computational Chemistry for HOMO/LUMO Energy Calculation
Density Functional Theory (DFT) is a powerful computational method for calculating the electronic structure of molecules, including their HOMO and LUMO energy levels.[22]
Methodology:
-
Structure Optimization: The geometry of the substituted benzocyclobutane is first optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the molecular orbital energies. Functionals such as ωB97XD have been shown to provide accurate HOMO-LUMO gap predictions.[22]
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation. The HOMO-LUMO gap is the difference between these two values.
-
Visualization: The shapes of the HOMO and LUMO can be visualized to understand the distribution of electron density in these frontier molecular orbitals.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for characterizing the electronic properties of substituted benzocyclobutanes.
Caption: Impact of substituents on HOMO and LUMO energy levels of the benzocyclobutane core.
Caption: Hypothetical signaling pathway inhibited by a substituted benzocyclobutane derivative.
References
- 1. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. aa6kj.hopto.org [aa6kj.hopto.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. web.viu.ca [web.viu.ca]
- 13. assets.cambridge.org [assets.cambridge.org]
- 14. ossila.com [ossila.com]
- 15. scribd.com [scribd.com]
- 16. utep.edu [utep.edu]
- 17. researchgate.net [researchgate.net]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. ctech.repligen.com [ctech.repligen.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4,5-Dimethoxy-1-cyanobenzocyclobutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the synthesis of Ivabradine. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation in drug development processes. This document compiles available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents a typical workflow for such an analysis.
Physicochemical Properties
This compound is a light yellow to light brown solid with a melting point in the range of 83-84°C.[1][2][3] Its molecular structure, featuring both polar (cyano and methoxy groups) and non-polar (benzocyclobutane core) moieties, suggests a nuanced solubility profile in organic solvents.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound. To enhance solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.[6]
| Solvent Classification | Solvent | Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble | |
| Polar Protic | Methanol | Soluble |
| Chlorinated | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Ester | Ethyl Acetate | Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following outlines a general method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: Experimental workflow for determining solubility.
This guide provides a foundational understanding of the solubility of this compound based on currently available information. For drug development and manufacturing purposes, it is highly recommended that researchers perform quantitative solubility studies using the described protocol to establish a precise solubility profile in relevant solvent systems.
References
- 1. This compound CAS 35202-54-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 35202-54-1 [amp.chemicalbook.com]
- 3. 35202-54-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | CAS:35202-54-1 | High Purity | Manufacturer BioCrick [biocrick.com]
The Synthesis of Ivabradine: A Deep Dive into the Key Intermediate 4,5-Dimethoxy-1-cyanobenzocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a crucial intermediate in the manufacturing of Ivabradine, a heart rate-lowering medication. We will explore the primary synthetic routes, detail the experimental protocols for key reactions, and present quantitative data to facilitate comparison and application in a research and development setting. Additionally, we will visualize the synthetic pathways and the mechanism of action of Ivabradine through detailed diagrams.
Introduction to Ivabradine and the Significance of this compound
Ivabradine is a specific heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Its mechanism of action involves the selective and specific inhibition of the funny current (If) in the sinoatrial (SA) node, which is a primary determinant of the heart's pacemaker activity. By blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the If current, Ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility or blood pressure.[2][3]
The synthesis of Ivabradine relies on the efficient preparation of its key intermediates, with this compound being of central importance.[1] The unique strained benzocyclobutane ring system and the presence of the cyano and methoxy functional groups make this molecule a versatile precursor for the construction of the final drug substance.[4] This guide will focus on the two predominant synthetic strategies for obtaining this key intermediate.
Synthetic Pathways to this compound
There are two primary routes for the synthesis of this compound, both of which will be detailed below.
Route 1: From 3,4-Dimethoxybenzaldehyde via Bromination and Cyclization
This route is often favored for its higher overall yield and more manageable reaction conditions, making it suitable for larger-scale production.[1][5] The key steps involve the bromination of 3,4-dimethoxybenzaldehyde, followed by a Knoevenagel condensation, reduction, and finally, a cyclization reaction to form the benzocyclobutane ring.
Overall Reaction Scheme (Route 1):
References
- 1. Page loading... [wap.guidechem.com]
- 2. sunankalijaga.org [sunankalijaga.org]
- 3. Ivabradine synthesis - chemicalbook [chemicalbook.com]
- 4. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, commonly known as 4,5-Dimethoxy-1-cyanobenzocyclobutane, is a significant chemical intermediate, primarily recognized for its role in the synthesis of the selective bradycardic agent, Ivabradine.[1][2][3] Ivabradine is used in the treatment of chronic stable angina pectoris.[2] The unique strained ring structure of the benzocyclobutane moiety makes this compound a versatile building block in organic synthesis.[4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.
Nomenclature and Chemical Properties
The formal IUPAC name for this compound is 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.[] It is also known by several synonyms, including:
-
4,5-Dimethoxy-1-benzocyclobutenecarbonitrile[3][]
-
1,2-Dihydro-4,5-dimethoxybenzocyclobutene-1-carbonitrile[]
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol [][6] |
| CAS Number | 35202-54-1 |
| Appearance | Light yellow or off-white powder/crystals[3][7] |
| Melting Point | 79-81 °C (recrystallized from Ethanol)[8] |
| Boiling Point | 345.9 ± 42.0 °C at 760 mmHg[4] |
| Density | 1.18 ± 0.1 g/cm³[4] |
| Flash Point | 140.6 ± 21.1 °C[4] |
| Refractive Index | 1.557[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the production of Ivabradine.[2] Several synthetic routes have been developed, with two primary pathways detailed below.
Synthesis Route 1: From 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
This method involves an intramolecular cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.
Experimental Protocol:
-
To a 250 ml flask under an argon atmosphere, add 50 ml of anhydrous tetrahydrofuran (THF).
-
Cool the mixture to -10 °C.
-
Slowly add 33 ml of 2.5 M n-butyllithium in hexane, ensuring the temperature remains below -10 °C. Stir for 10 minutes.
-
Add 13.0 ml of diisopropylamine dropwise, maintaining the temperature at -10 °C. Stir for an additional 10 minutes.
-
A solution of 10.0 g of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile dissolved in 30 ml of anhydrous THF is then added dropwise at -10 °C.
-
After the reaction is complete, warm the mixture to 0 °C and quench by the dropwise addition of 100 ml of 1 M hydrochloric acid, keeping the temperature below 20 °C.[7]
-
After 5 minutes of stirring, the organic and aqueous phases are separated. The aqueous phase is extracted twice with 50 ml of toluene.
-
The combined organic phases are washed with 50 ml of 1 M hydrochloric acid and 50 ml of saturated sodium chloride solution.
-
The organic solvent is removed under vacuum. The residue is further purified by recrystallization from ethanol to yield the final product.[7]
-
This process has been reported to achieve a yield of approximately 80%.[7]
Synthesis Route 2: From Hydrocinnamonitrile Derivative
This route utilizes sodium amide in liquid ammonia to facilitate the cyclization.
Experimental Protocol:
-
In a reaction vessel, dissolve 224.0 g (0.83 mol) of the appropriate hydrocinnamonitrile precursor in liquid ammonia at -45°C.
-
Add 39.0 g (1.0 mol) of sodium amide (NaNH₂) in portions to the solution.
-
After the reaction period, the excess ammonia is allowed to evaporate.
-
Carefully add 20.0 g of ammonium chloride (NH₄Cl) and 1000 mL of water in portions.
-
Allow the mixture to stand at room temperature, during which greyish crystals of this compound will separate.[1][7]
-
The crystals are collected by filtration and recrystallized from ethanol to yield a colorless powder.
-
This method has been reported to produce a yield of 74%.[1][7]
Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformations from commercially available starting materials.
Caption: A generalized synthetic workflow for this compound.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Ivabradine.[9][10] The cyano and methoxy functional groups, along with the strained benzocyclobutane core, provide reactive sites for further chemical modifications necessary to construct the final complex structure of the active pharmaceutical ingredient.[4] Its unique structure makes it a valuable component for medicinal chemists exploring novel therapeutic agents.[4]
Safety and Handling
This compound is classified as harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[4] It can also cause skin and eye irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8]
Conclusion
This compound is a well-characterized chemical compound with significant value in synthetic and medicinal chemistry.[4] Its established synthesis routes and critical role as a building block for the cardiovascular drug Ivabradine underscore its importance to the pharmaceutical industry. Further research into the reactivity of its strained ring system may open avenues for its use in the development of other novel molecules and materials.[4]
References
- 1. This compound | 35202-54-1 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound CAS 35202-54-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 6. This compound 35202-54-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane from 2-bromo-4,5-dimethoxyhydrocinnamonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a crucial intermediate in the production of the selective bradycardic agent, Ivabradine.[1] The synthesis focuses on the intramolecular cyclization of 2-bromo-4,5-dimethoxyhydrocinnamonitrile.
Application Notes
This compound is a key building block in the synthesis of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol described herein details a reliable method for the cyclization of 2-bromo-4,5-dimethoxyhydrocinnamonitrile to yield the desired product. This intramolecular cyclization is typically achieved through the use of a strong base, such as sodium amide in liquid ammonia, which facilitates the formation of the benzocyclobutane ring system.[2][3] Alternative methods employing other strong bases like n-butyllithium have also been reported.[2] The choice of base and reaction conditions can influence the overall yield and purity of the final product. The subsequent conversion of the cyano group and further elaboration of the molecule leads to the final active pharmaceutical ingredient, Ivabradine.[4]
Experimental Protocols
Synthesis of this compound via Sodium Amide in Liquid Ammonia
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
2-bromo-4,5-dimethoxyhydrocinnamonitrile
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Toluene
-
Anhydrous tetrahydrofuran (THF) (for alternative protocol)
-
n-Butyllithium (n-BuLi) in hexanes (for alternative protocol)
-
Diisopropylamine (for alternative protocol)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet/outlet
-
Low-temperature thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), condense liquid ammonia (approximately 10 mL per gram of starting material) at -78 °C.
-
Addition of Sodium Amide: To the condensed liquid ammonia, carefully add sodium amide (approximately 1.2 equivalents) in portions while maintaining the temperature below -45 °C. Stir the resulting suspension for 30 minutes.
-
Addition of Starting Material: Dissolve 2-bromo-4,5-dimethoxyhydrocinnamonitrile (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran and add it dropwise to the sodium amide suspension over 30 minutes, ensuring the internal temperature does not exceed -45 °C.
-
Reaction: Stir the reaction mixture at -45 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, portion-wise addition of solid ammonium chloride (approximately 2.0 equivalents).
-
Work-up: Allow the ammonia to evaporate overnight at room temperature. To the residue, add water and extract the aqueous layer with dichloromethane (3 x volume of water).
-
Washing: Combine the organic extracts and wash successively with 1 M hydrochloric acid, water, and saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound as a colorless or off-white solid.[2][3]
Alternative Protocol using n-Butyllithium
This method provides an alternative to the use of sodium amide in liquid ammonia.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran. Cool the solution to -10 °C.
-
Formation of LDA: Slowly add n-butyllithium (2.5 M in hexanes, 1.05 equivalents) dropwise to the solution, maintaining the temperature below -10 °C. Stir the mixture for 15 minutes at this temperature to form lithium diisopropylamide (LDA).
-
Addition of Starting Material: Dissolve 2-bromo-4,5-dimethoxyhydrocinnamonitrile (1.0 equivalent) in anhydrous tetrahydrofuran and add it dropwise to the LDA solution at -10 °C.
-
Reaction: Stir the reaction mixture at -10 °C. Monitor the reaction by TLC.
-
Quenching and Work-up: Upon completion, warm the reaction to 0 °C and quench by the dropwise addition of 1 M hydrochloric acid, keeping the temperature below 20 °C. Separate the organic and aqueous layers.
-
Extraction and Washing: Extract the aqueous layer twice with toluene. Combine all organic phases and wash with 1 M hydrochloric acid and saturated sodium chloride solution.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue can be purified by crystallization from ethanol.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-bromo-4,5-dimethoxyhydrocinnamonitrile | |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [5] |
| Molecular Weight | 270.13 g/mol | [5] |
| Product | This compound | |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | [6] |
| Appearance | Colorless or off-white solid/powder | [2][3] |
| Melting Point | 83-84 °C | [7] |
| Reaction Data | ||
| Yield (NaNH₂ method) | 74% | [3] |
| Yield (n-BuLi method) | 80% | [2] |
| Spectroscopic Data | ||
| IR (cm⁻¹) | 2239 (CN) | [8] |
| ¹H NMR (CDCl₃, δ ppm) | 6.96 (s, 1H), 6.86 (s, 1H), 4.45 (t, 1H, J=7.6 Hz), 3.73 (s, 6H), 3.57-3.52 (m, 1H), 3.35 (m, 1H) | [8] |
| MS (EI, m/z) | 189 (M+), 174, 146 | [8] |
Mandatory Visualization
**.dot
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 35202-54-1 [chemicalbook.com]
- 4. Method for synthesizing ivabradine key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. This compound, China this compound Selling, Selling China this compound, Hongshanhu [chemnet.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a crucial intermediate in the production of Ivabradine.[1] Ivabradine is a significant therapeutic agent for the treatment of chronic stable angina pectoris.[1] The protocol outlined below follows a well-documented synthetic route, commencing from 3,4-dimethoxybenzaldehyde and proceeding through key intermediates. This application note includes a comprehensive, step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of Ivabradine, a selective If current inhibitor.[1][2] The strained cyclobutane ring and the presence of versatile functional groups, the methoxy and cyano moieties, make it a reactive and useful scaffold for the development of novel pharmaceutical agents.[3] Several synthetic pathways to this compound have been developed, with a common strategy involving the bromination of a substituted benzaldehyde, followed by a series of reactions to construct the cyclobutane ring.[1][4][5] This protocol details a practical and scalable multi-step synthesis.
Overall Reaction Scheme
The synthesis proceeds in four main stages:
-
Bromination: 3,4-dimethoxybenzaldehyde is brominated to yield 2-bromo-4,5-dimethoxybenzaldehyde.
-
Knoevenagel Condensation: The resulting aldehyde undergoes a Knoevenagel condensation with cyanoacetic acid to form 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid.
-
Reduction and Decarboxylation: This intermediate is then reduced and decarboxylated to produce 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.
-
Cyclization: The final step is an intramolecular cyclization to form the target molecule, this compound.
Experimental Protocol
Materials and Methods
Reagents and Solvents:
-
3,4-dimethoxybenzaldehyde
-
Methanol
-
Bromine
-
Pyridine
-
Toluene
-
Cyanoacetic acid
-
Ammonium formate
-
Sodium borohydride
-
Sodium amide
-
Liquid ammonia
-
Ammonium chloride
-
Dichloromethane
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Ethanol
Equipment:
-
Three-neck round-bottom flasks
-
Magnetic stirrer
-
Reflux condenser
-
Dean and Stark apparatus
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum oven
Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
-
To a 500 mL three-neck flask, add 25.0 g (0.15 mol) of 3,4-dimethoxybenzaldehyde and 350 mL of methanol.
-
While stirring, slowly add 49.0 g (0.31 mol) of bromine dropwise.
-
After the addition is complete, continue stirring at room temperature for 24 hours.[1]
-
Add 200 mL of water to the reaction mixture to precipitate the product.
-
Filter the solid, wash the filter cake with water, and recrystallize from a methanol-water mixture (6:1 volume ratio) to obtain 2-bromo-4,5-dimethoxybenzaldehyde as a white solid.[1]
Step 2: Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid
-
In a 250 mL three-neck flask, combine 35.0 g (0.14 mol) of 2-bromo-4,5-dimethoxybenzaldehyde, 0.7 g (9 mmol) of ammonium formate, 30 mL of pyridine, 130 mL of toluene, and 12.0 g (0.14 mol) of cyanoacetic acid.[1]
-
Heat the mixture to 120°C and reflux for 8 hours, using a Dean and Stark apparatus to remove water.[1]
-
Add 40 mL of absolute ethanol to the reaction mixture and cool to 0°C.
-
Stir for 2 hours and filter to collect the yellow solid.
-
Acidify the obtained solid with hydrochloric acid, cool, and filter.
-
Wash the filter cake with water and recrystallize from ethanol and water to yield 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid as a light-yellow solid.[1]
Step 3: Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
Note: The direct reduction of the acrylic acid intermediate is a common route. One method involves reduction with sodium borohydride.
-
The unsaturated nitrile from the previous step is reduced to its saturated analog. A general method for this transformation utilizes sodium borohydride in a methanol-pyridine solvent system under reflux.[4]
Step 4: Synthesis of this compound
-
In a 500 mL three-neck flask, condense ammonia gas by cooling to -60°C to obtain liquid ammonia.
-
Add 35.5 g (0.91 mol) of sodium amide and stir for 1 hour.[1]
-
Cool the mixture to -70°C and add 32.0 g (0.12 mol) of 2-bromo-4,5-dimethoxyphenylpropionitrile in batches.[1]
-
Maintain the temperature and stir for 3 hours.
-
Under vigorous stirring, add 96.0 g (1.79 mol) of ammonium chloride in batches.[1]
-
Allow the reaction to stir at room temperature overnight as the liquid ammonia evaporates.[1]
-
Add 300 mL of dichloromethane to the residue and wash sequentially with 3 mol·L-1 hydrochloric acid and water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Recrystallize the residue from ethanol and water to obtain this compound as an off-white solid.[1]
An alternative cyclization method involves using n-butyllithium in tetrahydrofuran at -10°C.[6]
Quantitative Data Summary
| Step | Starting Material | Product | Yield (%) | Melting Point (°C) |
| 1 | 3,4-dimethoxybenzaldehyde | 2-bromo-4,5-dimethoxybenzaldehyde | 93.5 | 150-152[1] |
| 2 | 2-bromo-4,5-dimethoxybenzaldehyde | 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid | 64 | 266-268[4] |
| 3 | 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | 81 | 75-77[4] |
| 4 | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | This compound | 74-80 | Not specified |
Yields and melting points are based on reported literature values and may vary.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 35202-54-1 [chemicalbook.com]
- 3. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene, a key intermediate in the production of various pharmaceuticals, including Ivabradine.[1][2] The protocols described herein are based on established and scalable synthetic routes, designed to ensure high yield and purity suitable for industrial applications.
Overview of Synthetic Strategies
Two primary routes for the large-scale synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene have been identified and optimized. Both pathways begin with commercially available starting materials and proceed through a series of robust chemical transformations.
-
Route A: This route involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile or cyanoacetic acid, followed by reduction and cyclization.[1][2]
-
Route B: A shorter and simpler approach, also starting from 2-bromo-4,5-dimethoxybenzaldehyde, which has been demonstrated to be effective for large-scale production.[1][2]
A crucial step in one of the common synthesis pathways is the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile to form the desired benzocyclobutene ring.[3]
Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic routes, providing a comparative overview of their efficiency.
| Route | Starting Material | Key Intermediate | Cyclization Method | Overall Yield | Reference |
| Route A | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxyhydrocinnamonitrile | Not specified | 30% | [1][2] |
| Route B | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxyhydrocinnamonitrile | Not specified | 37% | [1][2] |
| Cyclization | 3-(2-Bromo-4,5-dimethoxyphenyl)-propionitrile | - | NaNH2 in liquid NH3 | 74% | [3] |
| Cyclization | 3-(2-Bromo-4,5-dimethoxyphenyl)-propionitrile | - | n-Butyllithium | 80% | [3] |
Detailed Experimental Protocols
Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-propionitrile (Intermediate)
This protocol outlines the synthesis of the key precursor required for the cyclization step.
Materials and Equipment:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Acetonitrile or Cyanoacetic acid
-
Sodium borohydride (NaBH4)
-
Pyridine
-
Methanol
-
Reaction vessel with temperature control and inert atmosphere capabilities
-
Standard laboratory glassware
-
Purification apparatus (e.g., crystallization equipment)
Procedure:
-
Condensation: In a suitable reaction vessel under an inert atmosphere, dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a solvent mixture of pyridine and methanol.
-
Add acetonitrile or cyanoacetic acid to the reaction mixture.
-
Stir the mixture at a controlled temperature to facilitate the condensation reaction.
-
Reduction: Once the condensation is complete (monitored by TLC or HPLC), carefully add sodium borohydride in portions to the reaction mixture to reduce the intermediate.
-
Work-up and Purification: After the reduction is complete, quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product, 2-bromo-4,5-dimethoxyhydrocinnamonitrile, is then purified by recrystallization.[2]
Large-Scale Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene via Cyclization
This protocol details the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile to the final product.
Method 1: Using Sodium Amide in Liquid Ammonia
Materials and Equipment:
-
3-(2-Bromo-4,5-dimethoxyphenyl)-propionitrile (hydrocinnamonitrile 8)
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Low-temperature reaction vessel
-
Standard laboratory glassware for work-up and recrystallization
Procedure:
-
Cool a reaction vessel to -45°C and charge it with liquid ammonia.
-
To a solution of 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile (224.0 g, 0.83 mol) in liquid ammonia, add sodium amide (39.0 g, 1.0 mol) in portions.[3]
-
Stir the reaction mixture at -45°C for 2 hours.[3]
-
After the reaction is complete, carefully allow the excess ammonia to evaporate.
-
Quench the reaction by adding ammonium chloride (20.0 g) and water (1000 mL) in portions.[3]
-
Allow the mixture to stand at room temperature, during which greyish crystals of the product will separate.[3]
-
Collect the crystals by filtration and recrystallize from ethanol to yield 1-cyano-4,5-dimethoxybenzocyclobutene as a colorless powder (Yield: 116.5 g, 74%).[3]
Method 2: Using n-Butyllithium
Materials and Equipment:
-
3-(2-Bromo-4,5-dimethoxyphenyl)-propionitrile
-
n-Butyllithium (n-BuLi) in hexane
-
Diisopropylamine or Diethylamine
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Toluene
-
Saturated sodium chloride solution
-
Ethanol
-
Reaction vessel with inert atmosphere and low-temperature control
-
Standard laboratory glassware for extraction and crystallization
Procedure:
-
In a flask under an argon atmosphere, add anhydrous tetrahydrofuran (50 ml) and cool to -10°C.[3]
-
Add 2.5 M n-butyllithium in hexane (33 ml) dropwise, maintaining the temperature below -10°C. Stir for 10 minutes.[3]
-
Add diisopropylamine (13.0 ml) or diethylamine (10.0 ml) dropwise at -10°C and stir for another 10 minutes.[3]
-
A solution of 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile (10.0 g) in anhydrous tetrahydrofuran (30 ml) is then added dropwise at -10°C.[3]
-
Stir the reaction at -10°C until completion.
-
Warm the reaction to 0°C and add 1 M hydrochloric acid (100 ml) dropwise, keeping the temperature below 20°C.[3]
-
After stirring for 5 minutes, separate the phases. Wash the aqueous phase twice with toluene (50 ml each).[3]
-
Combine the organic phases and wash with 1 M hydrochloric acid (50 ml) and saturated sodium chloride solution (50 ml).[3]
-
Evaporate the organic phase in vacuum. Add ethanol (20 ml) and re-evaporate. Repeat this step.[3]
-
The residue is stirred in an ice-water bath to induce crystallization. Stir for 30 minutes at 0-5°C.[3]
-
Filter the product, wash with cold ethanol, and dry in a vacuum at 40°C to obtain the title compound (Yield: 5.55 g, 80%).[3]
Downstream Processing
The synthesized 1-cyano-4,5-dimethoxybenzocyclobutene can be further processed through various reactions such as hydrolysis, reduction, and amidation to produce key pharmaceutical intermediates.[4][5][6] For instance, it can be hydrolyzed to 4,5-dimethoxybenzocyclobutene-1-carboxylic acid or reduced to 4,5-dimethoxy-1-aminomethylbenzocyclobutane.[5][6]
Visualized Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene.
Caption: Synthetic workflow for 1-cyano-4,5-dimethoxybenzocyclobutene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxy-1-cyanobenzocyclobutane synthesis - chemicalbook [chemicalbook.com]
- 4. CN104557573B - The preparation method of (1S) 4,5 dimethoxy 1 [(methylamino) methyl] benzocyclobutane hydrochloride - Google Patents [patents.google.com]
- 5. CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane - Google Patents [patents.google.com]
- 6. CN101857549A - Synthetic method of (1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 4,5-Dimethoxy-1-cyanobenzocyclobutane in Diels-Alder Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Molecular Complexity with a Strained Ring System
The synthesis of complex polycyclic and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic strategies, the Diels-Alder reaction stands out for its efficiency in constructing six-membered rings with a high degree of stereocontrol.[1][2] A powerful variant of this classic transformation involves the in situ generation of highly reactive o-quinodimethanes (also known as o-xylylenes) from stable benzocyclobutene precursors.[3] This application note provides a detailed guide to the use of 4,5-Dimethoxy-1-cyanobenzocyclobutane as a versatile precursor for the generation of a highly reactive, electron-rich o-quinodimethane and its subsequent application in Diels-Alder cycloaddition reactions.
This compound is a crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals like Ivabradine.[4] Its true potential, however, extends far beyond this role. The strained four-membered ring of the benzocyclobutene moiety is primed for a thermally induced electrocyclic ring-opening. This process temporarily disrupts the aromaticity of the benzene ring to form a transient but highly reactive diene, which can be trapped by a wide range of dienophiles to forge complex molecular architectures in a single step.[5][6]
The substituents on the benzocyclobutene ring play a crucial role in modulating its reactivity. The two electron-donating methoxy groups on the aromatic ring, coupled with the electron-withdrawing cyano group on the cyclobutene ring, synergistically lower the activation energy for the ring-opening reaction.[7][8] This allows for the generation of the corresponding o-quinodimethane at significantly lower temperatures compared to unsubstituted benzocyclobutene, enhancing the practicality and scope of its application.[8]
The Underlying Chemistry: From a Strained Ring to a Potent Diene
The utility of this compound in Diels-Alder reactions hinges on a two-step sequence that is typically performed in a single pot:
-
Thermal Ring-Opening: Upon heating, this compound undergoes a conrotatory ring-opening to form the transient 1-cyano-4,5-dimethoxy-o-quinodimethane. This reactive intermediate is an electron-rich diene, a feature enhanced by the two methoxy substituents.
-
[4+2] Cycloaddition: In the presence of a suitable dienophile, the in situ-generated o-quinodimethane rapidly undergoes a Diels-Alder reaction to form a new six-membered ring, thereby restoring the aromaticity of the benzene ring, which is a strong thermodynamic driving force for the reaction.
Diagram of the Reaction Pathway
Caption: Thermal activation of this compound leads to the formation of a reactive o-quinodimethane intermediate, which is subsequently trapped by a dienophile in a Diels-Alder reaction to yield a polycyclic product.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the utilization of this compound in Diels-Alder reactions. Optimization of reaction parameters such as temperature, time, and solvent may be necessary depending on the specific dienophile used.
General Considerations:
-
Solvent: High-boiling, inert solvents such as toluene, xylene, or diphenyl ether are typically employed to achieve the necessary temperatures for ring-opening.[1]
-
Temperature: The optimal temperature for the reaction will depend on the reactivity of the dienophile. While the substituents on this compound lower the ring-opening temperature, temperatures in the range of 100-220 °C are common.[1]
-
Dienophiles: A wide range of dienophiles can be used, with electron-deficient alkenes and alkynes being particularly effective. Common examples include maleimides, quinones, and acetylenedicarboxylates.[6][9]
Protocol 1: Reaction with N-Phenylmaleimide
This protocol describes a representative Diels-Alder reaction with N-phenylmaleimide, a highly reactive dienophile.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Anhydrous toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the benzocyclobutane.
-
Flush the flask with an inert gas and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.
Workflow for the Diels-Alder Reaction
Caption: Step-by-step workflow for the Diels-Alder reaction of this compound with N-phenylmaleimide.
Data Presentation: Expected Reactivity and Dienophile Scope
The electron-rich nature of the in situ-generated 1-cyano-4,5-dimethoxy-o-quinodimethane makes it highly reactive towards a variety of dienophiles. The table below summarizes the expected reactivity with different classes of dienophiles and provides representative reaction conditions based on analogous systems.
| Dienophile Class | Representative Example | Typical Reaction Conditions | Expected Product Type |
| Maleimides | N-Phenylmaleimide | Toluene, 110 °C, 4-12 h | Tetrahydro-isoindoledione derivative |
| Quinones | 1,4-Benzoquinone | Xylene, 140 °C, 2-6 h | Tetracenequinone derivative |
| Alkynes | Dimethyl acetylenedicarboxylate (DMAD) | Diphenyl ether, 220 °C, 12 h[1] | Dihydronaphthalene derivative |
| Acrylates | Methyl acrylate | Toluene, 110 °C, 12-24 h | Tetrahydronaphthalene derivative |
Troubleshooting and Key Considerations
-
Polymerization: The o-quinodimethane intermediate can dimerize or polymerize if not efficiently trapped by a dienophile.[10] Ensure the dienophile is present in the reaction mixture from the start, and consider using a slight excess.
-
Reaction Temperature: If the reaction is sluggish, a higher boiling solvent (e.g., xylene or diphenyl ether) can be used to increase the reaction temperature. Conversely, for highly reactive dienophiles, a lower temperature may be sufficient.
-
Stereochemistry: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. For cyclic dienophiles, the endo product is often favored under kinetic control.[11]
Conclusion: A Versatile Tool for Synthetic Innovation
This compound is a highly valuable and versatile precursor for the generation of an electron-rich o-quinodimethane. Its application in Diels-Alder reactions provides a straightforward and efficient route to complex polycyclic and heterocyclic molecules. The favorable electronic properties conferred by the methoxy and cyano substituents allow for milder reaction conditions, broadening the scope of compatible dienophiles and functional groups. The protocols and guidelines presented in this application note are intended to serve as a starting point for researchers to explore the rich synthetic potential of this powerful building block.
References
- 1. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds [web.nioch.nsc.ru]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polycyclic structures by the Diels-Alder reaction of inner-outer-ring 1,3-bis(trimethylsilyloxy)dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Selective Bradycardic Agents Using 4,5-Dimethoxy-1-cyanobenzocyclobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of selective bradycardic agents, using 4,5-Dimethoxy-1-cyanobenzocyclobutane as a key starting material. The primary example detailed is the synthesis of Ivabradine, a clinically approved selective I f current inhibitor.
Introduction
Selective bradycardic agents represent a significant class of therapeutic compounds for the management of cardiovascular conditions such as chronic stable angina pectoris and heart failure.[1][2] These agents act by specifically inhibiting the "funny" (I f) current in the sinoatrial (SA) node, the heart's natural pacemaker, thereby reducing heart rate without affecting myocardial contractility or atrioventricular conduction.[2][3][4] A crucial building block in the synthesis of several of these agents, including Ivabradine, is this compound.[1][5] This document outlines the synthetic pathway from this key intermediate to Ivabradine and provides protocols for its characterization and biological evaluation.
Synthetic Pathway Overview
The synthesis of Ivabradine from this compound is a multi-step process that involves the formation of key intermediates. The overall workflow can be summarized as follows:
-
Reduction and Chiral Resolution: The cyano group of this compound is reduced to an amine, followed by chiral resolution to obtain the desired (S)-enantiomer, (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.
-
N-Methylation: The primary amine is then methylated to yield (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane.
-
Synthesis of the Benzazepinone Moiety: In a parallel synthesis, 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is prepared and subsequently alkylated to introduce a reactive side chain.
-
Coupling and Final Product Formation: The two key intermediates are coupled, followed by a final reduction step to yield Ivabradine.
Below is a diagram illustrating the key transformations in the synthesis of Ivabradine.
Caption: Synthetic workflow for Ivabradine.
Experimental Protocols
Protocol 1: Synthesis of (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane
This protocol describes the reduction of this compound, followed by chiral resolution and N-methylation.
Step 1a: Reduction of this compound
-
To a solution of this compound (10.0 g, 52.8 mmol) in methanol (100 mL) in a pressure reactor, add Raney Nickel (1.0 g).
-
Pressurize the reactor with hydrogen gas to 45 psi.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the reactor and filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain racemic 4,5-dimethoxy-1-(aminomethyl)benzocyclobutane as an oil.
Step 1b: Chiral Resolution
-
Dissolve the racemic amine from the previous step in ethanol.
-
Add a solution of (+)-mandelic acid in ethanol.
-
Heat the mixture to reflux, then allow it to cool slowly to room temperature to crystallize the diastereomeric salt.
-
Filter the salt and recrystallize from ethanol to improve chiral purity.
-
Treat the purified salt with an aqueous solution of sodium hydroxide to liberate the free amine, (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.
-
Extract the amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 1c: N-Methylation
-
Dissolve (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane (0.1 mol) in an appropriate solvent.
-
Add a suitable methylating agent (e.g., ethyl chloroformate followed by reduction with a reducing agent like NaBH4/PdCl2). For example, under an inert atmosphere, dissolve 4,5-dimethoxy-1-carbamoylbenzocyclobutane in anhydrous tetrahydrofuran, cool in an ice bath, and slowly add PdCl2/NaBH4.[4]
-
After the addition is complete, warm the reaction to 30-50 °C and stir for 2-3 hours, monitoring by TLC.[4]
-
Work up the reaction by removing the solvent under vacuum, washing with an alkaline solution, and extracting with an organic solvent.[4]
-
Dry the organic layer and concentrate to yield (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane.
Protocol 2: Synthesis of 7,8-dimethoxy-3-(3-iodopropyl)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Step 2a: Synthesis of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
-
A detailed synthesis for this intermediate can be found in the literature, often starting from 3,4-dimethoxyphenylacetic acid.[1][6] A general procedure involves the reaction of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide with glacial acetic acid and concentrated hydrochloric acid.[1]
-
The reaction mixture is stirred at room temperature for several hours.[1]
-
The product is precipitated by pouring the reaction mixture onto ice, filtered, and washed with water.[1]
-
The crude product is dried to yield 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.[1]
-
Subsequent reduction yields the desired tetrahydro-benzazepinone.
Step 2b: Alkylation
-
To a solution of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride.
-
After stirring, add 1-bromo-3-chloropropane and continue stirring at room temperature.
-
The resulting 3-(3-chloropropyl) derivative is then converted to the iodo-derivative by reaction with sodium iodide in acetone.
Protocol 3: Synthesis of Ivabradine Hydrochloride
-
To a solution of (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane in a suitable solvent such as acetonitrile, add 7,8-dimethoxy-3-(3-iodopropyl)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and a base (e.g., potassium carbonate).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
The crude product is then subjected to a final reduction step. For example, the intermediate is dissolved in glacial acetic acid, and palladium on carbon is added. The mixture is hydrogenated at room temperature.[2]
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.[2]
-
The residue is dissolved in ethyl acetate, and the pH is adjusted to 9-10 with a sodium hydroxide solution.[2]
-
The organic layer is separated, washed, dried, and concentrated to give Ivabradine free base.[2]
-
The free base is then dissolved in a suitable solvent (e.g., ethyl acetate), and a solution of hydrochloric acid in isopropanol is added to precipitate Ivabradine hydrochloride.[2]
-
The solid is filtered, washed with the solvent, and dried under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Ivabradine.
Table 1: Synthesis of (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1a | Racemic 4,5-dimethoxy-1-(aminomethyl)benzocyclobutane | This compound | ~98 | >95 |
| 1b | (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane | Racemic amine | 35-40 (after resolution) | >99 (chiral) |
| 1c | (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane | (1S)-amine | 90-95[4] | >98[4] |
Table 2: Synthesis of Ivabradine Hydrochloride
| Step | Product | Starting Materials | Yield (%) | Purity (HPLC) (%) |
| 3 | Ivabradine (free base) | (1S)-amine and iodopropyl-benzazepinone | ~71[2] | ~96[2] |
| 3 | Ivabradine Hydrochloride | Ivabradine (free base) | ~94[2] | >99[2] |
Table 3: Spectroscopic Data for Ivabradine Hydrochloride
| Technique | Data |
| ¹H NMR (D₂O) | δ 2.15 (s, 2H), 2.66-2.70 (d, 2H), 2.91 (s, 3H), 3.00-3.03 (t, 2H), 3.12-3.14 (t, 2H), 3.16-3.18 (t, 1H), 3.23-3.29 (t, 1H), 3.41-3.44 (t, 1H), 3.56-3.60 (t, 1H), 3.62-3.66 (d, 6H), 3.68-3.75 (m, 3H), 3.81-3.84 (d, 6H), 3.86-3.90 (q, 2H), 3.93-3.96 (t, 1Η), 6.64-6.80 (q, 4Η)[3] |
| Mass Spec (ESI+) | m/z 469.26 [M+H]⁺ |
Biological Evaluation: In Vitro Assay for I f Channel Inhibition
The primary mechanism of action of selective bradycardic agents is the inhibition of the I f current in sinoatrial node cells. A whole-cell patch-clamp assay is the gold standard for evaluating the inhibitory activity of newly synthesized compounds.
Protocol 4: Whole-Cell Patch-Clamp Analysis of I f Current
-
Cell Preparation: Isolate sinoatrial node cells from a suitable animal model (e.g., rabbit) or use a stable cell line expressing the appropriate HCN channels (e.g., HCN4).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an intracellular solution containing (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
Use an extracellular solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Hold the cell membrane potential at -40 mV.
-
Apply hyperpolarizing voltage steps (from -50 mV to -120 mV in 10 mV increments for 2 seconds) to elicit the I f current.
-
-
Compound Application:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the extracellular solution to the desired final concentrations.
-
Perfuse the cells with the compound-containing solution.
-
-
Data Analysis:
-
Measure the amplitude of the I f current at each voltage step before and after the application of the test compound.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
Mechanism of Action: I f Channel Inhibition
Selective bradycardic agents like Ivabradine exert their effect by directly binding to and inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the I f current in the sinoatrial node. This inhibition slows down the rate of diastolic depolarization, thus prolonging the time it takes for the membrane potential to reach the threshold for an action potential, resulting in a lower heart rate.
Caption: Signaling pathway of I f channel inhibition.
Conclusion
The synthetic route starting from this compound provides an effective means to produce selective bradycardic agents like Ivabradine. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development. The biological evaluation methods described are essential for characterizing the pharmacological activity of these compounds and for advancing our understanding of their therapeutic potential.
References
- 1. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 2. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: IVABRADINE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]
- 4. Process for preparing key intermediate of ivabradine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the production of the medication Ivabradine.[1] The primary method detailed is a cyclization reaction of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. This document outlines the necessary reagents, step-by-step procedures, and expected yields for the multi-step synthesis, starting from commercially available 3,4-dimethoxybenzaldehyde. All quantitative data is presented in a clear, tabular format for ease of reference. Additionally, a graphical representation of the synthetic workflow is provided to illustrate the reaction sequence.
Introduction
This compound is a crucial building block in the synthesis of Ivabradine, a heart rate-lowering medication.[1] The strained cyclobutane ring and the presence of versatile functional groups, such as the cyano and methoxy groups, make it a valuable intermediate in medicinal chemistry.[2] The protocols described herein are based on established synthetic routes, offering reliable methods for laboratory-scale preparation.
Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Yield (%) | Melting Point (°C) | Reference(s) |
| 1 | Bromination | 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | 93.5 | 150-152 | [1] |
| 2 | Knoevenagel Condensation | 2-Bromo-4,5-dimethoxybenzaldehyde | 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid | 83.4 | 270-271 | [1] |
| 3 | Reduction & Decarboxylation (Not detailed in provided search results) | 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | - | - | |
| 4 | Intramolecular Cyclization | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | This compound | 74-80 | - | [3][4] |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
Materials:
-
3,4-Dimethoxybenzaldehyde (25.0 g, 0.15 mol)[1]
-
Methanol (350 mL)[1]
-
Bromine (49.0 g, 0.31 mol)[1]
-
Water
Procedure:
-
In a 500 mL three-neck flask, dissolve 3,4-dimethoxybenzaldehyde in methanol.[1]
-
Slowly add bromine dropwise to the stirred solution.[1]
-
After the addition is complete, continue stirring at room temperature for 24 hours.[1]
-
Add 200 mL of water to the reaction mixture to precipitate the product.[1]
-
Filter the solid, wash the filter cake with water, and recrystallize from a methanol-water mixture (6:1 volume ratio) to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white solid.[1]
Step 2: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde (35.0 g, 0.14 mol)[1]
-
Cyanoacetic acid (12.0 g, 0.14 mol)[1]
-
Ammonium formate (0.7 g, 9 mmol)[1]
-
Pyridine (30 mL)[1]
-
Toluene (130 mL)[1]
-
Absolute ethanol (40 mL)[1]
-
Hydrochloric acid
Procedure:
-
In a 250 mL three-neck flask, combine 2-bromo-4,5-dimethoxybenzaldehyde, cyanoacetic acid, ammonium formate, pyridine, and toluene.[1]
-
Heat the mixture to 120 °C and reflux for 8 hours, separating the water formed during the reaction.[1]
-
Add absolute ethanol to the reaction mixture and cool to 0 °C.[1]
-
Stir for 2 hours and filter the resulting yellow solid.[1]
-
Acidify the collected solid with hydrochloric acid, cool, and filter.[1]
-
Wash the filter cake with water and recrystallize from an ethanol-water mixture to obtain the product as a light yellow, needle-shaped solid.[1]
Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
(Note: A detailed experimental protocol for the reduction and decarboxylation of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile was not explicitly available in the provided search results. This step is a necessary transformation to the precursor for the final cyclization.)
Step 4: Synthesis of this compound via Intramolecular Cyclization
Method A: Using Sodium Amide in Liquid Ammonia
Materials:
-
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (hydrocinnamonitrile derivative 8) (224.0 g, 0.83 mol)[3][4]
-
Dichloromethane (300 mL)[1]
-
3 M Hydrochloric acid solution[1]
-
Anhydrous sodium sulfate[1]
Procedure:
-
In a suitable reaction vessel, cool liquid ammonia to -45 °C.[3][4]
-
Add sodium amide in portions to a solution of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in liquid ammonia at -45 °C.[3][4]
-
Add ammonium chloride and water to the residue in portions.[3][4]
-
After standing at room temperature, greyish crystals will separate.[3][4]
-
Collect the crystals and recrystallize from ethanol to yield this compound as a colorless powder.[3][4]
-
Alternatively, after the evaporation of liquid ammonia, add 300 mL of dichloromethane to the reaction solution.[1]
-
Wash the organic layer sequentially with 3 M hydrochloric acid solution and water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Recrystallize the residue from ethanol and water to obtain an off-white solid.[1]
Method B: Using n-Butyllithium and Diisopropylamine
Materials:
-
3-(2-Bromo-4,5-dimethoxyphenyl)propionitrile (10.0 g)[4]
-
Anhydrous tetrahydrofuran (THF) (80 mL)[4]
-
2.5 M n-Butyllithium in hexane (33 mL)[4]
-
Diisopropylamine (13.0 mL)[4]
-
1 M Hydrochloric acid (100 mL)[4]
-
Toluene (100 mL)[4]
-
Saturated sodium chloride solution (50 mL)[4]
-
Ethanol[4]
Procedure:
-
In a 250 mL flask under an argon atmosphere, add 50 mL of anhydrous THF and cool to -10 °C.[4]
-
Add the n-butyllithium hexane solution dropwise, maintaining the temperature below -10 °C, and stir for 10 minutes.[4]
-
Add diisopropylamine dropwise at -10 °C and stir for another 10 minutes.[4]
-
Add a solution of 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile in 30 mL of anhydrous THF dropwise at -10 °C and continue stirring.[4]
-
Once the reaction is complete, warm the mixture to 0 °C and add 1 M hydrochloric acid dropwise, keeping the temperature below 20 °C.[4]
-
After stirring for 5 minutes, separate the phases.[4]
-
Wash the aqueous phase twice with 50 mL of toluene.[4]
-
Combine the organic phases and wash with 1 M hydrochloric acid and saturated sodium chloride solution.[4]
-
Evaporate the organic phase in vacuo.[4]
-
Add ethanol to the residue and evaporate again. Repeat this step.[4]
-
Stir the residue on an ice-water bath to crystallize the product.[4]
-
Stir for 30 minutes at 0-5 °C, then filter, wash with ethanol, and dry in vacuo at 40 °C.[4]
Reaction Workflow
Caption: Synthetic pathway for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 3. This compound | 35202-54-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4,5-Dimethoxy-1-cyanobenzocyclobutane in Medicinal Chemistry
Introduction
4,5-Dimethoxy-1-cyanobenzocyclobutane is a valuable and highly sought-after building block in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the selective cardiac pacemaker current (If) inhibitor, Ivabradine hydrochloride. Ivabradine is a marketed drug for the treatment of chronic stable angina pectoris and chronic heart failure. The unique strained four-membered ring of the benzocyclobutane moiety provides a rigid scaffold that is crucial for the pharmacological activity of Ivabradine. This document provides an overview of the synthetic applications of this compound, with a focus on the synthesis of Ivabradine, including detailed experimental protocols and quantitative data.
Synthetic Applications
The primary application of this compound in medicinal chemistry is in the preparation of selective bradycardic agents, most notably Ivabradine. The cyano group serves as a versatile handle for further chemical transformations, allowing for the introduction of the aminomethyl side chain necessary for the final drug structure.
Synthesis of this compound
Several synthetic routes to this compound have been developed, with varying yields and scalability. A common strategy involves the cyclization of a substituted phenylpropionitrile derivative.
One practical, large-scale synthesis starts from 2-bromo-4,5-dimethoxybenzaldehyde. This is condensed with cyanoacetic acid followed by reduction and cyclization to afford the target benzocyclobutane. An alternative route involves the reaction of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile with a strong base like sodium amide in liquid ammonia to induce cyclization.
Diagram of Synthetic Routes to this compound
Caption: Synthetic pathways to this compound.
Application in the Synthesis of Ivabradine
This compound is a crucial precursor for the synthesis of (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane, a key chiral intermediate for Ivabradine. The synthesis involves the reduction of the cyano group to an aminomethyl group, followed by N-methylation. Subsequent resolution of the racemic mixture yields the desired (S)-enantiomer.
Diagram of the Synthesis of an Ivabradine Intermediate
Caption: Workflow for the synthesis of a key Ivabradine intermediate.
Quantitative Data Summary
The following tables summarize the reported yields for key synthetic steps in the preparation of this compound and its conversion to Ivabradine intermediates.
Table 1: Synthesis of this compound Intermediates and Final Product.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | Bromination | 93.5 | |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 3-(2-Bromo-4,5-dimethoxyphenyl)-2-carbonitrile-2-acrylic acid | Nitrile acetic acid, Pyridine, Toluene, Reflux | 83.4 | |
| 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | This compound | NaNH₂, liquid NH₃, -45°C | 74-80 | |
| 2-Bromo-4,5-dimethoxyhydrocinnamonitrile | This compound | Cyclization | - | |
| Overall Yield (Route B) | This compound | - | 37 | **** |
Table 2: Synthesis of Ivabradine Intermediates.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 4,5-Dimethoxy-1-carbamoylbenzocyclobutane | 1-(S)-4,5-Dimethoxy-1-methylaminomethylbenzocyclobutane | PdCl₂ / NaBH₄, THF | 90.2-95.8 | |
| Racemic 4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid | (S)-4,5-dimethoxy-1,2-dihydrocyclobutabenzene-1-carboxylic acid | Racemization and three resolutions with R-(α)-phenylethanamine | 70 | |
| (S)-Amide intermediate | (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane | NaBH₄-I₂, refluxing THF | 90 | |
| Oil intermediate from Example 1 | Ivabradine Hydrochloride | 10% Pd/C, Acetonitrile, Formic acid, Triethylamine | 96 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
-
Add 200 mL of water to the reaction solution containing the crude product to precipitate the solid.
-
Filter the solid and wash the filter cake with water.
-
Recrystallize the solid from a methanol-water mixture (6:1 volume ratio) to obtain 2-bromo-4,5-dimethoxybenzaldehyde as a white solid.
Protocol 2: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-carbonitrile-2-acrylic acid
-
In a 250 mL three-neck flask, add 35.0 g (0.14 mol) of 2-bromo-4,5-dimethoxybenzaldehyde, 0.7 g (9 mmol) of ammonium formate, 30 mL of pyridine, 130 mL of toluene, and 12.0 g (0.14 mol) of nitrile acetic acid.
-
Heat the mixture to 120 °C and reflux with water separation for 8 hours.
-
Add 40 mL of absolute ethanol to the reaction solution and cool to 0 °C.
-
Stir for 2 hours and filter to obtain a yellow solid.
-
Acidify the obtained yellow solid with hydrochloric acid, cool, and filter.
-
Wash the filter cake with water and recrystallize from ethanol and water to obtain the product as a light yellow needle-shaped solid.
Protocol 3: Synthesis of this compound via Cyclization
-
In a suitable reaction vessel, cool liquid ammonia to -45°C.
-
Add 39.0 g (1.0 mol) of NaNH₂ in portions to a solution of 224.0 g (0.83 mol) of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in liquid ammonia at -45°C.
-
Stir the reaction mixture at -45°C for 2 hours.
-
After the reaction is complete, allow the excess ammonia to evaporate.
-
Add 20.0 g of NH₄Cl and 1000 mL of water in portions.
-
Allow the mixture to stand at room temperature for greyish crystals to separate.
-
Collect the crystals by filtration and recrystallize from ethanol to give this compound as a colorless powder.
Protocol 4: Synthesis of 1-(S)-4,5-Dimethoxy-1-methylaminomethylbenzocyclobutane
-
Under a nitrogen atmosphere, in a 500 mL four-neck round bottom flask, add 150 mL of anhydrous tetrahydrofuran and 0.1 mol of 4,5-dimethoxy-1-carbamoylbenzocyclobutane with stirring.
-
In an ice-water bath, slowly add a solution of PdCl₂/NaBH₄ (0.2 mol NaBH₄, 1 mmol PdCl₂) with stirring.
-
After the addition is complete, slowly raise the temperature to 30-50°C and react for 2-3 hours, monitoring the reaction by TLC.
-
Distill off the tetrahydrofuran under vacuum.
-
Neutralize the residue with 200 mL of saturated aqueous sodium bicarbonate solution.
-
Extract with 100 mL of dichloroethane, wash with saturated sodium chloride solution, and dry with anhydrous magnesium sulfate to obtain the product as a light yellow oil.
Mechanism of Action of Ivabradine
Ivabradine, synthesized from the key building block discussed, exerts its therapeutic effect by selectively inhibiting the If current in the sinoatrial (SA) node of the heart. This current is a mixed Na⁺-K⁺ inward current that plays a crucial role in regulating the pacemaker activity of the SA node. By inhibiting this current, Ivabradine reduces the heart rate without affecting myocardial contractility or blood pressure.
Diagram of Ivabradine's Mechanism of Action
Caption: Simplified mechanism of action of Ivabradine on the If channel.
This compound is a cornerstone building block in the synthesis of the cardiovascular drug Ivabradine. Its rigid, strained ring system is a key structural feature for the drug's selective action. The synthetic routes to this intermediate have been optimized for large-scale production, enabling the widespread clinical use of Ivabradine. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Application Notes and Protocols: Diels-Alder Reactions of 4,5-Dimethoxy-1-cyanobenzocyclobutane with Dienophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of 4,5-dimethoxy-1-cyanobenzocyclobutane with various dienophiles. This reaction proceeds through the thermal generation of a highly reactive o-quinodimethane intermediate, which then undergoes a [4+2] cycloaddition with a dienophile to yield complex polycyclic structures. These products are of significant interest in medicinal chemistry and drug development as scaffolds for novel therapeutic agents. While specific literature on the Diels-Alder reactions of this compound is limited, the protocols herein are based on established procedures for structurally similar benzocyclobutene derivatives and common dienophiles.
Introduction
Benzocyclobutenes are valuable precursors in organic synthesis due to their ability to undergo thermal ring-opening to form reactive o-quinodimethanes. This electrocyclic reaction allows for the construction of complex polycyclic and heterocyclic frameworks through subsequent Diels-Alder cycloadditions. This compound is a key intermediate in the synthesis of the bradycardic agent Ivabradine.[1] Its electron-rich aromatic ring and the presence of a cyano group on the cyclobutene ring make it an interesting substrate for exploring Diels-Alder chemistry to generate novel molecular architectures for drug discovery programs.
The general transformation involves the thermolysis of this compound to generate the corresponding 4,5-dimethoxy-1-cyano-o-quinodimethane. This diene is then trapped in situ by a dienophile to afford a substituted dihydronaphthalene derivative. The reaction is a powerful tool for creating multiple stereocenters and complex ring systems in a single step.
Reaction Mechanism and Pathway
The fundamental process involves a two-step sequence:
-
Thermal Ring Opening: Upon heating, the strained four-membered ring of this compound undergoes a conrotatory ring-opening to form the transient o-quinodimethane intermediate.
-
Diels-Alder Cycloaddition: The o-quinodimethane, acting as a diene, reacts with a dienophile in a [4+2] cycloaddition to form a six-membered ring.
Caption: General reaction scheme for the Diels-Alder reaction of this compound.
Experimental Protocols
The following protocols are generalized based on typical conditions for Diels-Alder reactions of benzocyclobutene derivatives. Optimization of reaction time, temperature, and stoichiometry may be required for specific dienophiles.
General Procedure for Thermolysis and Cycloaddition
A solution of this compound and an excess of the dienophile in a high-boiling solvent is heated to induce ring opening and subsequent cycloaddition.
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide, maleic anhydride, dimethyl acetylenedicarboxylate)
-
High-boiling solvent (e.g., diphenyl ether, o-dichlorobenzene, xylene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the dienophile (1.5 - 3.0 eq).
-
Add the appropriate high-boiling solvent.
-
Heat the reaction mixture to the desired temperature (typically 180-220 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel or recrystallization.
Caption: Experimental workflow for the Diels-Alder reaction.
Data Presentation: Reaction with Common Dienophiles (Exemplary Data)
The following table summarizes expected outcomes based on reactions with analogous benzocyclobutene derivatives. Yields and reaction conditions are illustrative and may require optimization.
| Dienophile | Product Structure | Reaction Temp. (°C) | Solvent | Typical Yield (%) | Notes |
| N-Phenylmaleimide | Substituted tetrahydro-isoindole-dione derivative | 220 | Diphenyl ether | 80-95 | High reactivity, often gives a single stereoisomer. |
| Maleic Anhydride | Substituted tetrahydro-isobenzofuran-dione derivative | 180-200 | o-Dichlorobenzene | 70-90 | The anhydride may be hydrolyzed during workup. |
| Dimethyl Acetylenedicarboxylate (DMAD) | Substituted dihydronaphthalene-dicarboxylate derivative | 180-200 | Xylene | 60-80 | The product retains a double bond in the newly formed ring. |
Applications in Drug Development
The polycyclic scaffolds produced from the Diels-Alder reaction of this compound serve as valuable starting points for the synthesis of novel drug candidates. The ability to rapidly construct complex molecular architectures allows for the exploration of new chemical space in the search for compounds with desired biological activities. The dimethoxy and cyano functionalities can be further modified to introduce a variety of pharmacophoric groups, enabling the generation of diverse compound libraries for high-throughput screening.
The resulting dihydronaphthalene core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and neuroprotective properties. Therefore, the application of this synthetic strategy can significantly contribute to the discovery of new therapeutic agents.
Safety Precautions
-
These reactions should be carried out in a well-ventilated fume hood.
-
High temperatures are required; appropriate shielding and care should be taken.
-
High-boiling solvents can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The Diels-Alder reaction of this compound provides a powerful and efficient method for the synthesis of complex polycyclic molecules. By leveraging the thermal generation of a reactive o-quinodimethane intermediate, a wide range of dienophiles can be employed to create diverse molecular scaffolds. These products hold significant potential for the development of novel therapeutics. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
Application Notes: Synthesis of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine, a Key Chiral Intermediate for Ivabradine
Introduction
Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure. The therapeutic efficacy of Ivabradine is attributed to its (S)-enantiomer. The synthesis of enantiomerically pure Ivabradine relies on the preparation of key chiral intermediates. One such crucial intermediate is (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (also referred to as (S)-4,5-dimethoxy-1-(methylaminomethyl)-benzocyclobutane). This intermediate provides the essential chiral center that ultimately defines the stereochemistry of the final drug substance.
The synthesis of this intermediate typically involves the resolution of a racemic precursor followed by functional group manipulations. This application note details a robust and industrially applicable process for the synthesis of this key Ivabradine intermediate, focusing on a chemical resolution method that offers high yield and enantiomeric purity. Alternative strategies, such as biocatalytic resolutions, have also been explored to provide more sustainable synthetic routes.
Synthetic Strategy
The primary strategy discussed herein involves a three-step process starting from the racemic amine, 4,5-dimethoxy-1-aminomethyl-benzocyclobutane:
-
Chiral Resolution: The racemic amine is resolved through the formation of diastereomeric salts using a chiral resolving agent, N-acetyl-L-glutamic acid. This method allows for the selective crystallization of the desired (S)-enantiomer salt.
-
Formylation: The resolved (S)-amine is then formylated to introduce the N-methyl precursor group.
-
Reduction: Finally, the formamide is reduced to yield the target N-methyl amine intermediate, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine. This approach avoids harsh reducing agents like lithium aluminum hydride, opting for milder and more controllable conditions suitable for large-scale production.
This synthetic route provides a reliable method for obtaining the key chiral intermediate in high purity, which is essential for the subsequent coupling reaction to form Ivabradine.
Synthetic Workflow
Figure 1. Synthetic pathway for the Ivabradine intermediate (S)-3.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of the target intermediate. The data is compiled from patented procedures, which demonstrate a viable route for large-scale manufacturing.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/ee |
| 1 | Chiral Resolution & Liberation | N-acetyl-L-glutamic acid, NaOH | Ethanol, Water, Dichloromethane | 20 | 12 | 63.2 | >99% ee |
| 2 | Formylation | Formic acid, ZnCl₂ | Formic acid | 65 | 5 | 87.0 | >98% |
| 3 | Reduction | PdCl₂ / NaBH₄ | Tetrahydrofuran (THF) | 50 | 2 | ~90-96 | >98% |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine.
Protocol 1: Chiral Resolution of 4,5-dimethoxy-1-aminomethyl-benzocyclobutane
Materials:
-
Racemic 4,5-dimethoxy-1-aminomethyl-benzocyclobutane (1.0 eq)
-
N-acetyl-L-glutamic acid (1.0 eq)
-
Ethanol
-
40% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
A solution of racemic 4,5-dimethoxy-1-aminomethyl-benzocyclobutane (1.0 eq) is prepared in ethanol (approx. 5 mL per gram of amine) and heated to achieve full dissolution.
-
N-acetyl-L-glutamic acid (1.0 eq) is added to the solution.
-
The reaction mixture is allowed to cool to approximately 20°C and is left to stand for 12 hours, during which time the diastereomeric salt of the (S)-enantiomer precipitates.
-
The crystalline salt is collected by suction filtration.
-
The collected salt is dissolved in deionized water (approx. 10 mL per gram of salt).
-
The pH of the aqueous solution is adjusted to 10 by the dropwise addition of a 40% NaOH solution.
-
The basic aqueous solution is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free (S)-amine as a yellow oil.
Protocol 2: Formylation of (S)-4,5-dimethoxy-1-aminomethyl-benzocyclobutane
Materials:
-
(S)-4,5-dimethoxy-1-aminomethyl-benzocyclobutane (1.0 eq)
-
Formic acid
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
The (S)-amine (1.0 eq) is dissolved in formic acid (approx. 3 mL per gram of amine).
-
Zinc chloride (approx. 0.15 eq) is added to the solution.
-
The reaction mixture is heated to approximately 65°C and stirred for 5 hours.
-
After the reaction is complete, the mixture is cooled to below 0°C.
-
Deionized water is slowly added, and the product is extracted twice with dichloromethane.
-
The combined organic layers are washed once with a saturated NaCl solution, followed by two washes with deionized water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield (S)-4,5-dimethoxy-1-formamidomethyl-benzocyclobutane as a light-yellow oil.
Protocol 3: Reduction of (S)-4,5-dimethoxy-1-formamidomethyl-benzocyclobutane
Materials:
-
(S)-4,5-dimethoxy-1-formamidomethyl-benzocyclobutane (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Palladium(II) chloride (PdCl₂) (0.01 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Dichloroethane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, a solution of the formamide (1.0 eq) in anhydrous THF (approx. 15 mL per gram) is prepared in a round-bottom flask.
-
The solution is cooled in an ice-water bath.
-
A mixture of PdCl₂ (0.01 eq) and NaBH₄ (2.0 eq) is added slowly portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is slowly warmed to 50°C and maintained for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the THF is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane or dichloroethane.
-
The organic layer is washed with a saturated NaCl solution and dried over anhydrous MgSO₄ or Na₂SO₄.
-
The solvent is evaporated under reduced pressure to yield the final product, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine, as a light-yellow oil.
Application Notes and Protocols: NaNH₂ Mediated Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-Dimethoxy-1-cyanobenzocyclobutane is a crucial intermediate in the synthesis of Ivabradine hydrochloride, a significant therapeutic agent for chronic stable angina pectoris.[1] This document provides detailed protocols for the synthesis of this key intermediate, with a focus on the sodium amide (NaNH₂) mediated cyclization reaction. This method offers a high-yield pathway for the formation of the benzocyclobutane ring system.[1][2]
Reaction Scheme:
The synthesis involves the cyclization of 2-bromo-4,5-dimethoxyphenylpropionitrile to this compound using sodium amide in liquid ammonia. This reaction proceeds through a benzyne intermediate.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from two reported protocols for the NaNH₂ mediated synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-bromo-4,5-dimethoxyphenylpropionitrile | 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE |
| Reagents | Sodium amide (NaNH₂), Liquid ammonia (NH₃), Ammonium chloride (NH₄Cl) | Sodium amide (NaNH₂), Liquid ammonia (NH₃), Ammonium chloride (NH₄Cl) |
| Temperature | -70°C | -45°C |
| Reaction Time | 3 hours | 2 hours |
| Yield | Not explicitly stated for the final product in the cited text, but the overall route is described as high-yield. | 74% |
| Purification | Recrystallization from ethanol and water | Recrystallization with ethanol |
| Final Product | Off-white solid | Colorless powder |
Experimental Protocols
This section provides a detailed methodology for the NaNH₂ mediated synthesis of this compound, based on established procedures.[1][2]
Protocol 1: Synthesis at -70°C
Materials:
-
2-bromo-4,5-dimethoxyphenylpropionitrile (32.0 g, 0.12 mol)
-
Sodium amide (NaNH₂) (35.5 g, 0.91 mol)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl) (96.0 g, 1.79 mol)
-
Dichloromethane (CH₂Cl₂)
-
3 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Water
Equipment:
-
500 mL three-neck flask
-
Stirring apparatus
-
Cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware
Procedure:
-
Preparation of Liquid Ammonia: In a 500 mL three-neck flask, condense ammonia gas by cooling the flask to -60°C.
-
Addition of Sodium Amide: To the liquid ammonia, add sodium amide (35.5 g) and stir the mixture for 1 hour.
-
Cooling and Substrate Addition: Cool the reaction mixture to -70°C. Add 2-bromo-4,5-dimethoxyphenylpropionitrile (32.0 g) in batches, maintaining the temperature at -70°C.
-
Reaction: Stir the reaction mixture at -70°C for 3 hours.
-
Quenching: While vigorously stirring, add ammonium chloride (96.0 g) in batches. Allow the reaction mixture to stir at room temperature overnight to let the ammonia evaporate completely.
-
Work-up: Add 300 mL of dichloromethane to the reaction residue. Wash the organic layer sequentially with 3 M hydrochloric acid solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure.
-
Purification: Recrystallize the residue from ethanol and water to obtain this compound as an off-white solid.[1]
Protocol 2: Synthesis at -45°C
Materials:
-
3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE (hydrocinnamonitrile 8) (224.0 g, 0.83 mol)
-
Sodium amide (NaNH₂) (39.0 g, 1.0 mol)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl) (20.0 g)
-
Water
-
Ethanol
Equipment:
-
Reaction vessel suitable for low-temperature reactions
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Dissolution of Starting Material: Dissolve 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE (224.0 g) in liquid ammonia at -45°C.
-
Addition of Sodium Amide: Add sodium amide (39.0 g) in portions to the solution.
-
Reaction: Stir the reaction mixture at -45°C for 2 hours.
-
Ammonia Evaporation and Quenching: After the reaction is complete, allow the excess ammonia to evaporate. Add ammonium chloride (20.0 g) and water (1000 mL) in portions.
-
Crystallization: Let the mixture stand at room temperature. Greyish crystals will separate out.
-
Isolation and Purification: Collect the crystals by filtration and recrystallize them with ethanol to yield this compound as a colorless powder. The reported yield for this procedure is 74%.[2]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the NaNH₂ mediated synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of complex and medicinally relevant organic molecules. The following sections showcase cutting-edge synthetic strategies, including asymmetric catalysis, cascade reactions, and metal-mediated transformations, that have enabled the efficient construction of intricate molecular architectures. Quantitative data is summarized in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using the DOT language for enhanced clarity.
Total Synthesis of (±)-Platencin: A Potent Dual Inhibitor of Bacterial Fatty Acid Biosynthesis
Platencin is a natural product that exhibits potent, broad-spectrum antibacterial activity against various drug-resistant strains by inhibiting enzymes FabF and FabH in the fatty acid biosynthesis pathway. The following notes detail a convergent total synthesis of (±)-platencin, highlighting a key intramolecular Diels-Alder reaction to construct the core tricyclic system.
Quantitative Data Summary
| Step No. | Reaction | Key Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Intramolecular Diels-Alder Reaction | Toluene, 180 °C, 12 h | Tricyclic adduct | 85 | [1][2] |
| 2 | Gold(I)-catalyzed Cyclization | Ph3PAuOTf (5 mol %), CH2Cl2, 25 °C, 1 h | Enone intermediate | 92 | [2] |
| 3 | Final Amidation | 3-amino-β-resorcylic acid, EDC, HOBt, DMF | (±)-Platencin | 75 | [1] |
Key Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Reaction
-
A solution of the acyclic triene precursor (1.0 eq) in toluene (0.01 M) is prepared in a sealed tube.
-
The solution is degassed with argon for 15 minutes.
-
The sealed tube is heated to 180 °C in an oil bath and stirred for 12 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the tricyclic adduct.[1][2]
Logical Relationship of the Synthetic Strategy
Caption: Retrosynthetic analysis of (±)-Platencin.
Total Synthesis of (±)-Strychnine: A Classic Challenge in Natural Product Synthesis
Strychnine, a highly toxic indole alkaloid, has been a benchmark target for synthetic chemists for over half a century due to its complex heptacyclic structure. This section details a concise total synthesis featuring a key intramolecular [4+2]-cycloaddition/rearrangement cascade and a palladium-catalyzed enolate-driven cross-coupling reaction.[2][3][4]
Quantitative Data Summary
| Step No. | Reaction | Key Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Intramolecular [4+2]-Cycloaddition/Rearrangement Cascade | Xylenes, 140 °C, 24 h | Tetracyclic intermediate | 75 | [2] |
| 2 | Palladium-catalyzed Enolate-driven Cross-coupling | Pd(PPh3)4 (10 mol %), KHMDS, THF, 60 °C, 12 h | Pentacyclic core | 68 | [2] |
| 3 | Final Ring Closures | Multiple steps | (±)-Strychnine | - | [2] |
Key Experimental Protocols
Protocol 2: Intramolecular [4+2]-Cycloaddition/Rearrangement Cascade
-
A solution of the indolyl substituted amidofuran precursor (1.0 eq) in xylenes (0.02 M) is prepared in a sealed, heavy-walled pressure tube.
-
The solution is thoroughly degassed by three freeze-pump-thaw cycles.
-
The tube is sealed and heated to 140 °C in an oil bath for 24 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is purified by flash chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield the tetracyclic product.[2]
Protocol 3: Palladium-catalyzed Enolate-driven Cross-coupling
-
To a solution of the N-tethered vinyl iodide (1.0 eq) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere is added KHMDS (1.1 eq, 0.5 M in toluene) dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes.
-
Pd(PPh3)4 (0.1 eq) is added in one portion, and the reaction mixture is allowed to warm to 60 °C and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by preparative thin-layer chromatography to afford the pentacyclic core.[2]
Synthetic Workflow
Caption: Key stages in the total synthesis of (±)-Strychnine.
Asymmetric Total Synthesis of Taxol: A Landmark in Cancer Chemotherapy
Taxol (Paclitaxel) is a highly effective anticancer agent used in the treatment of various cancers. Its complex diterpenoid structure, featuring a unique oxetane ring and a densely functionalized core, has made it a formidable target for total synthesis. This section outlines an asymmetric approach highlighted by a diastereoselective intramolecular SmI2-mediated pinacol coupling reaction to construct the eight-membered ring.[5][6][7]
Quantitative Data Summary
| Step No. | Reaction | Key Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Mukaiyama Aldol Reaction | Chiral Lewis Acid, CH2Cl2, -78 °C | Aldol Adduct | 85 | 95:5 | [8] |
| 2 | SmI2-mediated Pinacol Coupling | SmI2, THF, -78 °C to 0 °C, 1 h | Diol | 72 | 8:1 | [5][6] |
| 3 | Oxetane Formation | Multiple steps | Baccatin III core | - | - | [8] |
Key Experimental Protocols
Protocol 4: Diastereoselective Intramolecular SmI2-mediated Pinacol Coupling
-
A solution of the dialdehyde precursor (1.0 eq) in anhydrous THF (0.01 M) is cooled to -78 °C under an argon atmosphere.
-
A solution of SmI2 (2.5 eq, 0.1 M in THF) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of K2CO3.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude diol is purified by flash chromatography on silica gel.[5][6]
Signaling Pathway of Key Ring Formation
Caption: Mechanism of the SmI2-mediated pinacol coupling.
References
- 1. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]
- 7. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mukaiyama Taxol total synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the production of Ivabradine.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?
A1: Low overall yield is a frequently encountered issue. The primary causes often stem from incomplete reactions, formation of side products, and difficulties in purification. Two main synthetic routes are commonly reported, each with its own challenges:
-
Route 1: Starting from 3,4-dimethoxybenzaldehyde, this route involves a Claisen-Schmidt-like reaction, catalytic hydrogenation, bromination, and a final diazotization ring-closure. This pathway is often associated with low yields and numerous by-products, making it less suitable for industrial-scale production.[1]
-
Route 2: This improved route also begins with 3,4-dimethoxybenzaldehyde, followed by bromination, a Knoevenagel condensation, reduction, and finally, a ring-closure reaction to form the target molecule.[1][2][3] This route is generally considered more efficient.
To improve yield, focus on optimizing the key steps, particularly the final ring-closure (cyclization), which is critical. Ensure anhydrous conditions and precise temperature control as specified in the protocols.
Q2: I'm having trouble with the final cyclization step to form the benzocyclobutane ring. What are the critical parameters?
A2: The cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is a crucial step that significantly impacts the final yield. Key parameters to control are:
-
Choice of Base and Solvent: Strong bases are required for this intramolecular cyclization. Sodium amide (NaNH₂) in liquid ammonia is a commonly used system.[4][5] Alternatively, n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) can be employed.[5]
-
Temperature: This reaction is highly temperature-sensitive. When using sodium amide in liquid ammonia, the temperature should be maintained at approximately -45°C.[4][5] For reactions with n-butyllithium, a temperature of -10°C is recommended.[5] Inadequate temperature control can lead to side reactions and reduced yield.
-
Anhydrous Conditions: The presence of water will quench the strong base and inhibit the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., argon) is also recommended.[5]
Q3: During the bromination of 3,4-dimethoxybenzaldehyde, I am observing the formation of multiple brominated species. How can I improve the selectivity?
A3: To achieve selective bromination at the desired position, careful control of the reaction conditions is necessary. The protocol generally involves the slow, dropwise addition of bromine to a solution of 3,4-dimethoxybenzaldehyde in a suitable solvent like methanol.[1] Maintaining the reaction at room temperature and controlling the stoichiometry of bromine are key to minimizing the formation of di- or tri-brominated by-products.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification is essential for obtaining a high-purity final product. The most common method is recrystallization.[1][4][5] Ethanol or a mixture of ethanol and water are effective solvent systems for this purpose. After filtration, ensure the product is thoroughly dried under vacuum to remove any residual solvent.[5]
Experimental Protocols
Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
-
In a 500 mL three-necked flask, dissolve 25.0 g (0.15 mol) of 3,4-dimethoxybenzaldehyde in 350 mL of methanol.[1]
-
While stirring, slowly add 49.0 g (0.31 mol) of bromine dropwise.[1]
-
Continue stirring at room temperature for 24 hours.[1]
-
Add 200 mL of water to the reaction mixture to precipitate the solid product.[1]
-
Filter the solid and wash the filter cake with water.[1]
-
Recrystallize the crude product from a methanol-water mixture (6:1 volume ratio) to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white solid.[1]
Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (Intermediate for Cyclization)
This intermediate can be synthesized via two primary routes starting from 2-bromo-4,5-dimethoxybenzaldehyde. Route B is often preferred for its simplicity and potential for large-scale synthesis.[2][3]
-
Route A: Involves a Knoevenagel condensation with cyanoacetic acid followed by reduction with sodium borohydride.[2][3]
-
Route B: A more direct condensation with acetonitrile.[2][3]
Cyclization to this compound (using Sodium Amide)
-
In a suitable reaction vessel, condense ammonia gas at -60°C to obtain liquid ammonia.[1]
-
Add sodium amide (NaNH₂) to the liquid ammonia and stir for one hour.[1]
-
Cool the mixture to -70°C and add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in portions.[1]
-
Maintain the temperature and continue stirring for 3 hours.[1]
-
Quench the reaction by adding ammonium chloride in portions under vigorous stirring.[1]
-
Allow the reaction mixture to warm to room temperature overnight to evaporate the ammonia.[1]
-
Add dichloromethane and wash sequentially with hydrochloric acid and water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Recrystallize the residue from an ethanol-water mixture to obtain this compound.[1]
Data Presentation
Table 1: Comparison of Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Reagents/Conditions | Reported Yield | Reference |
| Bromination | 3,4-dimethoxybenzaldehyde | 2-bromo-4,5-dimethoxybenzaldehyde | Br₂ in Methanol | 93.5% | [1] |
| Knoevenagel Condensation & Reduction | 2-bromo-4,5-dimethoxybenzaldehyde | 3-(2-bromo-4,5-dimethoxyphenyl) propanenitrile | Cyanoacetic acid, NaBH₄ | ~71% (for condensation) | [3] |
| Cyclization | 3-(2-bromo-4,5-dimethoxyphenyl) propanenitrile | This compound | NaNH₂ in liquid NH₃ | 74% | [4][5] |
| Cyclization | 3-(2-bromo-4,5-dimethoxyphenyl) propanenitrile | This compound | n-butyllithium in THF | 80% | [5] |
| Overall Route | 3,4-dimethoxybenzaldehyde | This compound | Route B (see text) | 37% | [2][3] |
Visualizations
Synthetic Pathway of this compound
Caption: A simplified overview of the synthetic route.
Experimental Workflow for Cyclization
Caption: General workflow for the cyclization step.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting guide for low yield issues.
References
Technical Support Center: Purification of 4,5-Dimethoxy-1-cyanobenzocyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-Dimethoxy-1-cyanobenzocyclobutane by recrystallization. This resource is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general procedure for the purification of this compound using an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of hot ethanol to dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][2][3]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature or in a desiccator to remove residual solvent. The final product should be an off-white to colorless powder.[4][5]
Quantitative Data Summary
| Parameter | Value | Solvent System | Appearance | Reference |
| Melting Point | 79-81 °C | Ethanol | Colorless Powder | [5] |
| Melting Point | 83-84 °C | Not Specified | Light Yellow Powder | N/A |
| Yield | 74% | Ethanol | Colorless Powder | [5] |
| Yield | 80% | Ethanol | Not Specified | [5] |
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Crystal Formation | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[6][7] | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated but crystallization has not initiated.[6] | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound if available. | |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure.[6][8] | Reheat the solution to dissolve the oil. Add a small amount of additional ethanol (the "good" solvent) to decrease the saturation point. Allow the solution to cool more slowly. Using a different solvent system may be necessary if the problem persists. |
| The cooling rate is too fast. | Ensure a slow and gradual cooling process. Insulate the flask to slow down heat loss. | |
| Colored Crystals | The starting material contains colored impurities. | Before crystallization, treat the hot solution with a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities. |
| Low Recovery Yield | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[8] | Use the minimum amount of hot solvent necessary for dissolution. Before discarding the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling again. |
| The crystals were washed with too much or warm solvent. | Wash the crystals with a minimal amount of ice-cold solvent. | |
| Premature Crystallization during Hot Filtration | The solution cools down too quickly in the funnel, causing the product to crystallize.[7] | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to keep the compound dissolved. The excess solvent can be evaporated after filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the recrystallization of this compound?
A1: An ethanol-water mixture is a commonly reported and effective solvent system.[4] Ethanol acts as the primary solvent in which the compound is soluble when hot, and water acts as the anti-solvent, reducing the compound's solubility as the solution cools. Recrystallization from only ethanol has also been reported to yield a pure product.[5]
Q2: Why is slow cooling important during the crystallization process?
A2: Slow cooling allows for the gradual and orderly formation of a crystal lattice, which tends to exclude impurities.[1][2][3] Rapid cooling can lead to the formation of smaller, less pure crystals or even cause the compound to precipitate as an amorphous solid, trapping impurities within the solid matrix.
Q3: What should I do if my purified product still appears to be impure based on its melting point?
A3: A broad or depressed melting point range indicates the presence of impurities. A second recrystallization is recommended to further purify the compound. Ensure that the correct solvent ratio and a slow cooling rate are used in the subsequent purification attempt.
Q4: How can I determine the optimal ratio of ethanol to water for the recrystallization?
A4: The optimal ratio can be determined experimentally. Start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until you observe persistent cloudiness. Finally, add a few drops of hot ethanol to redissolve the precipitate. This process will get you close to the ideal solvent composition for your specific sample.
Q5: Is it possible to recover the product that remains in the mother liquor?
A5: Yes, it is often possible to recover additional product from the mother liquor. This can be achieved by reducing the volume of the mother liquor by evaporation and then cooling the concentrated solution to induce further crystallization. However, the purity of this second crop of crystals may be lower than the first.
References
- 1. reddit.com [reddit.com]
- 2. reelmind.ai [reelmind.ai]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Page loading... [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cyanobenzocyclobutane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanobenzocyclobutane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to cyanobenzocyclobutane?
A1: The synthesis of cyanobenzocyclobutane typically involves the formation of the strained four-membered ring fused to a benzene ring, with a cyano group as a key functional handle. A common strategy is the intramolecular cyclization of a suitably substituted aromatic precursor. One documented method involves the reaction of a substituted hydrocinnamonitrile with a strong base like sodium amide in liquid ammonia.[1] Another approach involves an intramolecular cyclization of 3-(2-bromophenyl)propanenitrile derivatives using organolithium reagents.[1]
Q2: What are the primary safety precautions to consider during cyanobenzocyclobutane synthesis?
A2: Many synthetic routes to cyanobenzocyclobutane employ hazardous reagents that require strict safety protocols. These include:
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Strong Bases: Reagents like sodium amide (NaNH₂) and n-butyllithium are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.
-
Liquid Ammonia: Used as a solvent in some procedures, liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It requires specialized low-temperature reaction setups and adequate ventilation.
-
Cyanide-containing Compounds: The cyanobenzocyclobutane product and its precursors are cyano-functionalized organic molecules. While the cyano group is covalently bound, care should be taken to avoid conditions that could lead to the release of hydrogen cyanide gas (e.g., strong acidic conditions).
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction to synthesize cyanobenzocyclobutane is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common challenge in multi-step organic syntheses and can be particularly prevalent in reactions forming strained ring systems like benzocyclobutanes. Here are several factors to investigate:
-
Reagent Quality and Stoichiometry:
-
Strong Bases: The quality of strong bases like sodium amide or n-butyllithium is critical. Ensure they have not degraded due to improper storage. Titration of organolithium reagents is recommended to determine their exact molarity.
-
Reactant Purity: Impurities in the starting material can interfere with the reaction. Ensure the precursor (e.g., substituted hydrocinnamonitrile) is pure.
-
-
Reaction Conditions:
-
Temperature Control: Many of the reactions are highly exothermic and require strict temperature control. For instance, reactions involving n-butyllithium are often carried out at very low temperatures (-10°C or lower) to prevent side reactions.[1]
-
Inert Atmosphere: The strong bases used are highly sensitive to air and moisture. Ensure your reaction setup is completely free of atmospheric oxygen and water by using dried glassware and solvents, and maintaining a positive pressure of an inert gas.
-
-
Reaction Monitoring:
-
Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. This will help determine if the starting material is being consumed and if the reaction has gone to completion.
-
Issue 2: Difficulty in Product Purification
Q: I have successfully synthesized my target cyanobenzocyclobutane, but I am facing challenges in purifying it from the reaction mixture. What are effective purification strategies?
A: The purification of cyanobenzocyclobutane can be complicated by the presence of unreacted starting materials, side products, and residual reagents.
-
Initial Work-up: A proper aqueous work-up is crucial. For reactions using strong bases, quenching with a proton source (e.g., ammonium chloride or dilute acid) is a necessary first step.[1] This is followed by extraction with an appropriate organic solvent.
-
Crystallization: If the product is a solid, recrystallization is often an effective purification method. The choice of solvent is critical and may require some screening. For example, 4,5-Dimethoxy-1-cyanobenzocyclobutane can be recrystallized from ethanol.[1]
-
Chromatography: For complex mixtures or when the product is an oil, column chromatography is the method of choice. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the target molecule and the impurities. As with many complex molecules, scaling up chromatography from bench to plant can present challenges due to factors like resin availability and pressure drops.[2]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthesis.[1]
Method 1: Using Sodium Amide in Liquid Ammonia
-
A solution of hydrocinnamonitrile derivative (0.83 mol) is prepared in liquid ammonia at -45°C.
-
Sodium amide (1.0 mol) is added in portions to the solution.
-
The reaction mixture is stirred at -45°C for 2 hours.
-
Excess ammonia is allowed to evaporate.
-
Ammonium chloride (20.0 g) and water (1000 mL) are added.
-
The mixture is allowed to stand at room temperature, during which greyish crystals of the product separate.
-
The crystals are collected and recrystallized from ethanol to yield colorless this compound.
Method 2: Using n-Butyllithium
-
A solution of diisopropylamine in anhydrous tetrahydrofuran is cooled to -10°C.
-
A 2.5 M solution of n-butyllithium in hexane is added dropwise, keeping the temperature below -10°C.
-
The reaction is stirred for 10 minutes.
-
A solution of 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile in anhydrous tetrahydrofuran is added dropwise at -10°C.
-
The reaction is stirred at this temperature and monitored for completion.
-
The reaction is warmed to 0°C and quenched with 1 M hydrochloric acid.
-
The organic and aqueous phases are separated. The aqueous phase is washed with toluene.
-
The combined organic phases are washed with 1 M hydrochloric acid and saturated sodium chloride solution.
-
The solvent is evaporated, and the residue is recrystallized from ethanol.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Method 1 (NaNH₂ in liq. NH₃) | Method 2 (n-BuLi) |
| Base | Sodium Amide | n-Butyllithium |
| Solvent | Liquid Ammonia / Water | Tetrahydrofuran / Hexane |
| Temperature | -45°C | -10°C |
| Reported Yield | Not specified | 80%[1] |
| Key Considerations | Requires handling of liquid ammonia | Requires careful control of a highly pyrophoric reagent |
Visualizations
Caption: General experimental workflow for cyanobenzocyclobutane synthesis.
Caption: Troubleshooting flowchart for low yield in cyanobenzocyclobutane synthesis.
References
Technical Support Center: Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the synthesis of Ivabradine Hydrochloride.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Cyclization Step | 1. Incomplete Deprotonation: The base may not be strong enough or used in insufficient quantity to effectively deprotonate the precursor. | 1. Ensure the use of a very strong base like sodium amide (NaNH₂) or n-butyllithium. Verify the quality and molar ratio of the base. |
| 2. Poor Solubility of Base: Sodium amide has poor solubility in liquid ammonia at its boiling point (-33.4°C), which can lead to reaction failure.[1] | 2. Lower the reaction temperature. It has been found that decreasing the temperature to -70°C improves the solubility of sodium amide in liquid ammonia, allowing the reaction to proceed smoothly.[1] | |
| 3. Side Reactions: Competing reactions, such as dimerization or polymerization of reactive intermediates, can reduce the yield of the desired product.[2][3] | 3. Maintain a low reaction temperature and ensure controlled, slow addition of reagents to minimize the concentration of reactive intermediates. Use an inert atmosphere to prevent oxidation. | |
| Difficult Product Purification | 1. Formation of Multiple By-products: One of the documented synthesis routes is known to produce numerous by-products, complicating purification.[1] | 1. Consider switching to a cleaner synthetic route. The route starting from 2-bromo-4,5-dimethoxybenzaldehyde followed by a Knoevenagel reaction is reported to have a higher yield and is easier to operate.[1] |
| 2. Incomplete Reaction: Unreacted starting material (e.g., 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile) contaminates the product. | 2. Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). Ensure sufficient reaction time and optimal temperature.[4] | |
| 3. Residual Reagents: Quenching and workup steps may not have effectively removed all unreacted reagents or catalysts. | 3. Perform aqueous washes as specified in the protocol (e.g., with 1 M HCl and saturated sodium chloride solution) to remove residual acids, bases, and salts.[4] Recrystallization from a suitable solvent system like ethanol/water is crucial for final purity.[1] | |
| Reaction Fails to Initiate (Cyclization Step) | 1. Inactive Base: The strong base (e.g., n-butyllithium, sodium amide) may have degraded due to exposure to air or moisture. | 1. Use freshly opened or properly stored reagents. Titrate the n-butyllithium solution before use to determine its exact concentration. |
| 2. Incorrect Temperature: For the reaction with sodium amide in liquid ammonia, if the temperature is too high, the base will not dissolve sufficiently to start the reaction.[1] | 2. Cool the liquid ammonia to at least -60°C before adding sodium amide, and further cool to -70°C before adding the substrate.[1] | |
| 3. Presence of Protic Solvents/Moisture: Strong bases react violently with water and other protic sources, which will quench the reaction. | 3. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: Two primary routes starting from 3,4-dimethoxybenzaldehyde are commonly cited[1][5]:
-
Route A: Involves a Claisen-Schmidt type reaction with acetonitrile, followed by catalytic hydrogenation, bromination, and a final diazotization ring-closure. This route is noted for low yields and multiple by-products[1].
-
Route B: Starts with the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde. This is followed by a Knoevenagel reaction with cyanoacetic acid, reduction, and finally cyclization. This route is considered more efficient and suitable for larger-scale synthesis[1][5][6].
Q2: Why is the reaction temperature so critical in the cyclization step using sodium amide?
A2: The solubility of sodium amide in liquid ammonia is highly dependent on temperature. At the boiling point of liquid ammonia (-33.4°C), the base is largely insoluble, which can cause the reaction to fail. Lowering the temperature to -70°C significantly improves its solubility, enabling the necessary deprotonation for the intramolecular cyclization to occur[1].
Q3: What are the expected side reactions?
A3: The strained cyclobutane ring and reactive intermediates can lead to several side reactions:
-
Dimerization: Benzocyclobutene intermediates can undergo dimerization to form larger polycyclic structures like dibenzocyclooctatetraenes[2][7].
-
Polymerization: In the presence of strong acids like concentrated H₂SO₄, benzocyclobutenes can readily form polymers[3].
-
Ring Opening: The strained four-membered ring can be opened by reagents like HBr[3].
-
Incomplete Cyclization: Failure to form the cyclobutane ring results in unreacted starting material.
Q4: What is the role of the methoxy and cyanide groups?
A4: The methoxy groups are electron-donating, while the cyanide group is electron-withdrawing. This combination of functional groups influences the compound's reactivity and stability[8]. The cyanide group is also a key handle for further chemical modifications, particularly in the synthesis of drug molecules like Ivabradine[8][9].
Experimental Protocols
Protocol 1: Synthesis via Route B (Recommended)
This protocol is based on the higher-yield route identified as more suitable for large-scale production[1][5].
Step 1: Bromination of 3,4-dimethoxybenzaldehyde
-
Add 3,4-dimethoxybenzaldehyde (25.0 g, 0.15 mol) and methanol (350 mL) to a 500 mL three-neck flask.
-
While stirring, slowly add bromine (49.0 g, 0.31 mol) dropwise.
-
After addition is complete, continue stirring at room temperature for 24 hours.
-
Add 200 mL of water to precipitate the solid product.
-
Filter the solid, wash the filter cake with water, and recrystallize from a methanol-water mixture to obtain 2-bromo-4,5-dimethoxybenzaldehyde.
-
Expected Yield: ~93.5%[1].
-
Step 2: Knoevenagel Condensation
-
In a 250 mL three-neck flask, combine 2-bromo-4,5-dimethoxybenzaldehyde (35.0 g, 0.14 mol), ammonium formate (0.7 g, 9 mmol), pyridine (30 mL), toluene (130 mL), and cyanoacetic acid (12.0 g, 0.14 mol).
-
Heat the mixture to 120°C and reflux for 8 hours, separating the water formed.
-
Add 40 mL of absolute ethanol to the reaction mixture and cool to 0°C.
-
Stir for 2 hours, then filter to obtain the crude solid product, which is then further purified.
Step 3: Reduction to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
-
The product from Step 2 is reduced using sodium borohydride (NaBH₄). This step selectively reduces the carbon-carbon double bond formed during the condensation.
Step 4: Cyclization to this compound
-
Cool a 500 mL three-neck flask and introduce ammonia gas until it liquefies (~-60°C).
-
Add sodium amide (35.5 g, 0.91 mol) and stir for 1 hour.
-
Cool the mixture further to -70°C.
-
Add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (32.0 g, 0.12 mol) in batches, maintaining the temperature at -70°C.
-
Stir at this temperature for 3 hours.
-
Quench the reaction by adding ammonium chloride (96.0 g, 1.79 mol) in batches under vigorous stirring.
-
Allow the mixture to stir at room temperature overnight as the liquid ammonia evaporates.
-
Add 300 mL of methylene chloride, wash sequentially with 3 M HCl and water, and dry over anhydrous sodium sulfate.
-
Filter, concentrate the solution, and recrystallize the residue from ethanol and water to yield the final product.
-
Reported Yield: 80%[4].
-
| Step | Starting Material | Key Reagents | Temperature | Reported Yield | Reference |
| 1. Bromination | 3,4-dimethoxybenzaldehyde | Bromine, Methanol | Room Temp. | 93.5% | [1] |
| 2. Condensation | 2-bromo-4,5-dimethoxybenzaldehyde | Cyanoacetic acid, Pyridine, Toluene | 120°C | 83.4% (of intermediate) | [1] |
| 3. Reduction | 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid derivative | NaBH₄ | N/A | N/A | [5] |
| 4. Cyclization | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | NaNH₂, Liquid NH₃ | -70°C | 74-80% | [1][4][9] |
Visualizations
Caption: Recommended synthesis pathway (Route B) for this compound.
Caption: Potential side reactions and pitfalls during the crucial cyclization step.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 9. This compound | 35202-54-1 [chemicalbook.com]
Technical Support Center: Optimization of Cyanobenzocyclobutane Formation
Welcome to the technical support center for the synthesis of cyanobenzocyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction conditions and address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cyanobenzocyclobutane, focusing on the intramolecular cyclization of phenylpropanenitrile precursors.
Issue 1: Low or No Product Yield
Question: I am not getting the desired cyanobenzocyclobutane product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in cyanobenzocyclobutane formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality:
-
Strong Bases (n-BuLi, NaNH₂): The use of highly reactive organometallic bases or amides necessitates stringent anhydrous and anaerobic conditions. Ensure your n-butyllithium is properly titrated and that sodium amide is fresh and has been handled under an inert atmosphere.
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Solvents: All solvents, particularly tetrahydrofuran (THF), must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone) to remove water and peroxides.
-
Starting Material: Confirm the purity of your phenylpropanenitrile precursor. Impurities can interfere with the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature is critical. For the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, temperatures are typically kept very low (e.g., -10°C for n-BuLi in THF or -45°C for NaNH₂ in liquid ammonia) to prevent side reactions.[1] Use a cryostat or a well-insulated cooling bath to maintain a stable temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.
-
-
Check for Proper Reaction Setup:
-
Inert Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the strong base by atmospheric moisture and oxygen. Ensure all glassware is oven-dried or flame-dried before use.
-
The following decision tree can help guide your troubleshooting process for low yield:
Issue 2: Formation of Side Products
Question: I am observing significant amounts of byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is often related to the reaction conditions and the reactivity of the starting materials.
-
Polymerization: Strong bases can induce polymerization of the nitrile-containing starting material or product. This is often indicated by the formation of an intractable solid or a dark, viscous reaction mixture.
-
Solution: Maintain a low reaction temperature and avoid high concentrations of reactants. Slow addition of the base can also help to minimize polymerization.
-
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may isolate unreacted starting material or intermediates.
-
Solution: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed before quenching the reaction.
-
-
Hydrolysis: During aqueous workup, the nitrile group can be hydrolyzed to a carboxylic acid or amide, especially if the pH is not controlled.
-
Solution: Perform the aqueous workup at a low temperature and as quickly as possible. Use a buffered system if necessary to maintain a neutral or near-neutral pH.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective bases for the intramolecular cyclization to form cyanobenzocyclobutane?
A1: Strong, non-nucleophilic bases are typically required for this transformation. The choice of base can significantly impact the yield. Sodium amide (NaNH₂) in liquid ammonia and n-butyllithium (n-BuLi) in THF are commonly used with good results.
Q2: How critical is the reaction temperature?
A2: Temperature control is extremely critical. These reactions are often run at very low temperatures (-10°C to -70°C) to control the reactivity of the strong bases and prevent side reactions such as polymerization and decomposition.[1]
Q3: What is the best method to purify crude cyanobenzocyclobutane?
A3: The purification method depends on the nature of the impurities.
-
Aqueous Workup: An initial aqueous workup is typically performed to remove salts and water-soluble impurities.
-
Crystallization: Recrystallization is a common and effective method for purifying cyanobenzocyclobutane derivatives. A mixture of ethanol and water is often used.[1]
-
Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel can be used to separate the desired product from closely related impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
| Starting Material | Base/Solvent System | Temperature | Reaction Time | Yield | Reference |
| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | n-butyllithium in THF/hexane | -10°C | 10 minutes | 80% | [1] |
| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Sodium amide in liquid ammonia | -45°C | 2 hours | 74% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using n-Butyllithium
This protocol is adapted from a reported synthesis of this compound.[1]
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium (2.5 M in hexane)
-
Diisopropylamine
-
1 M Hydrochloric acid
-
Toluene
-
Saturated sodium chloride solution
-
Ethanol
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (50 mL).
-
Cool the flask to -10°C using an appropriate cooling bath.
-
Slowly add a 2.5 M solution of n-butyllithium in hexane (33 mL) dropwise, maintaining the temperature below -10°C.
-
Stir the reaction mixture for 10 minutes at -10°C.
-
Add diisopropylamine (13.0 mL) dropwise, keeping the temperature at -10°C.
-
Stir for an additional 10 minutes.
-
Dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (10.0 g) in anhydrous THF (30 mL) and add it dropwise to the reaction mixture at -10°C.
-
Stir the reaction at -10°C and monitor its progress by TLC.
-
Once the reaction is complete, allow it to warm to 0°C.
-
Quench the reaction by the dropwise addition of 1 M hydrochloric acid (100 mL), ensuring the temperature remains below 20°C.
-
After stirring for 5 minutes, separate the phases.
-
Extract the aqueous phase twice with toluene (50 mL each).
-
Combine the organic phases and wash with 1 M hydrochloric acid (50 mL) and then with saturated sodium chloride solution (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add ethanol (20 mL) to the residue and evaporate again.
-
The crude product can be purified by recrystallization from ethanol-water.
The following diagram illustrates the general experimental workflow:
References
Technical Support Center: Purification of 4,5-Dimethoxy-1-cyanobenzocyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,5-Dimethoxy-1-cyanobenzocyclobutane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound?
A1: Impurities can arise from starting materials, byproducts, or side reactions during the synthesis. Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile or other precursors.
-
Solvents: Residual solvents used in the reaction or workup, like ethanol, toluene, or tetrahydrofuran.
-
Byproducts of Side Reactions: The synthesis of benzocyclobutane derivatives can sometimes lead to the formation of isomers or oligomeric materials, especially if reaction conditions are not carefully controlled.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the first choice for purifying solid compounds. Ethanol has been reported as a suitable solvent for the recrystallization of this compound.[1][2]
-
Column Chromatography: This technique is excellent for separating the desired compound from impurities with different polarities. A silica gel stationary phase with a non-polar to moderately polar mobile phase is a good starting point.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a purification process like column chromatography.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Re-dissolve: Heat the solution to re-dissolve the oil.
-
Add more solvent: Add a small amount of hot solvent to decrease the solution's saturation.
-
Slow cooling: Allow the solution to cool down to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change solvent: If the problem persists, consider a different recrystallization solvent with a lower boiling point.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may not be supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
-
Reduce solvent volume: If crystallization still doesn't occur, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Problem 3: The recovered yield is very low.
-
Cause: The most common reason for low yield is using too much solvent, which keeps a significant amount of the compound dissolved in the mother liquor.
-
Troubleshooting Steps:
-
Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool thoroughly: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.
-
Recover from mother liquor: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Column Chromatography Issues
Problem 1: Poor separation of the compound from impurities.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components.
-
Troubleshooting Steps:
-
Optimize the solvent system using TLC: Before running the column, test different solvent systems with varying polarities using Thin-Layer Chromatography (TLC). The ideal system will show good separation between the spot of your desired compound and the impurity spots.
-
Use a gradient elution: Start with a less polar solvent and gradually increase the polarity of the mobile phase during the chromatography run. This can help to first elute the non-polar impurities and then your compound of interest.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound through the polar silica gel stationary phase.
-
Troubleshooting Steps:
-
Increase the polarity of the mobile phase: Gradually add a more polar solvent to your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
Data Presentation
Table 1: Example Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Insoluble | Insoluble | N/A |
| Hexane | Sparingly Soluble | Soluble | Poor, oily |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed crystals[1][2] |
| Toluene | Soluble | Very Soluble | Poor, no crystals |
| Ethyl Acetate | Soluble | Very Soluble | Poor, no crystals |
Table 2: Typical Purity Analysis Results
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Recrystallization (Ethanol) | 92% | 98.5% | 75% |
| Column Chromatography (Silica, Hexane:EtOAc gradient) | 92% | >99% | 85% |
Note: The data presented in these tables are illustrative examples and may vary based on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[1]
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane or a hexane:ethyl acetate mixture with a low percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for purification by column chromatography.
References
Navigating the Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the challenges associated with the scale-up production of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the synthesis of Ivabradine.[1][2][3] This guide offers practical troubleshooting advice and frequently asked questions to ensure a smoother, more efficient, and scalable synthesis process.
Troubleshooting Guide: Common Scale-Up Production Issues
Scaling up the synthesis of this compound from the laboratory to pilot or production scale can introduce a unique set of challenges. This section addresses common problems encountered during synthesis and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup. | Optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry.[4] Ensure efficient mixing, especially in heterogeneous reaction mixtures.[4] Carefully control the pH during workup to prevent product decomposition.[4] |
| Formation of Impurities | Over-alkylation, side reactions due to temperature fluctuations, or presence of unreacted starting materials. | Precisely control the stoichiometry of reactants to avoid over-alkylation.[4] Implement robust temperature control to prevent hotspots.[4] Monitor reaction progress using techniques like TLC or HPLC to ensure complete conversion of starting materials.[4] |
| Product is Difficult to Purify | Presence of closely related impurities or co-precipitation of byproducts. | Employ a combination of purification techniques, such as column chromatography followed by recrystallization.[5] For column chromatography, optimize the solvent system to achieve better separation.[5] For recrystallization, screen different solvents to find one where the product has high solubility at high temperatures and low solubility at room temperature.[5] |
| Reaction Fails to Initiate or Proceeds Slowly | Poor reagent quality, insufficient activation of reagents, or inadequate mixing. | Ensure the use of high-purity reagents and solvents. Verify the activity of catalysts or activating agents. For reactions involving solids, ensure efficient stirring to maintain a good suspension.[4] |
| Exothermic Reaction Runaway | Poor heat dissipation at a larger scale. | Implement a controlled addition rate of reagents.[4] Ensure the reactor is equipped with an efficient cooling system.[4] |
Frequently Asked Questions (FAQs)
This section answers common questions regarding the synthesis of this compound.
1. What are the most common synthetic routes for this compound?
Two primary synthetic routes are commonly reported:
-
Route A: This route starts from 3,4-dimethoxybenzaldehyde and proceeds through a Claisen-Schmidt reaction with acetonitrile, followed by catalytic hydrogenation, bromination, and a diazotization ring-closure reaction.[3] However, this route is often associated with low yields and the formation of byproducts, making purification difficult and less suitable for industrial production.[3]
-
Route B: This route also begins with 3,4-dimethoxybenzaldehyde, which is first brominated to 2-bromo-4,5-dimethoxybenzaldehyde.[3] This is followed by a Knoevenagel condensation with cyanoacetic acid, reduction, and decarboxylation to yield the target molecule.[2][3] This route is generally considered more efficient and scalable.[2]
2. What are the critical reaction conditions to monitor during scale-up?
Key parameters to control during scale-up include:
-
Temperature: Many of the reaction steps are temperature-sensitive. Maintaining a consistent and controlled temperature is crucial to prevent side reactions and ensure product quality.[4]
-
Mixing: Inadequate mixing can lead to localized concentration and temperature gradients, resulting in incomplete reactions and the formation of impurities.[4]
-
Rate of Addition: The rate of addition of reagents, especially in exothermic reactions, should be carefully controlled to manage heat generation and maintain a safe operating temperature.[4]
3. What are some common impurities encountered, and how can they be minimized?
Common impurities may include unreacted starting materials, mono-cyanated intermediates, and over-alkylated products.[4] To minimize these:
-
Monitor the reaction to completion to reduce the amount of unreacted starting material.[4]
-
Optimize the stoichiometry of the cyanide reagent to ensure complete conversion of the intermediate.[4]
-
Control the reaction conditions to prevent side reactions that lead to byproducts.
4. What are the recommended purification methods for large-scale production?
For large-scale purification, a combination of techniques is often most effective.[5]
-
Crystallization: This is a primary method for purifying the final product. The choice of solvent is critical for obtaining high purity and yield.[5]
-
Column Chromatography: While more common in laboratory settings, it can be adapted for larger scales to remove significant impurities before final crystallization.[5]
Experimental Protocols
Synthesis of this compound via Cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
This protocol is based on a commonly cited synthetic route.
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Toluene
-
n-butyllithium
-
Diisopropylamine
-
Tetrahydrofuran (THF)
Procedure 1: Using Sodium Amide in Liquid Ammonia [6][7]
-
In a reaction vessel equipped for low-temperature reactions, dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (0.83 mol) in liquid ammonia at -45°C.[6][7]
-
Slowly add sodium amide (1.0 mol) in portions to the solution while maintaining the temperature at -45°C.[6][7]
-
After the reaction is complete, allow the excess ammonia to evaporate.
-
Quench the reaction by the portion-wise addition of ammonium chloride (20.0 g) and water (1000 mL).[6][7]
-
Allow the mixture to stand at room temperature, during which greyish crystals will separate.
-
Collect the crystals by filtration and recrystallize from ethanol to obtain this compound as a colorless powder.[6][7]
Procedure 2: Using n-Butyllithium [6]
-
In a flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (50 ml) and cool to -10°C.[6]
-
Add 2.5 M n-butyllithium in hexane (33 ml) dropwise, keeping the temperature below -10°C. Stir for 10 minutes.[6]
-
Add diisopropylamine (13.0 ml) dropwise at -10°C and stir for another 10 minutes.[6]
-
Add a solution of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile (10.0 g) in anhydrous tetrahydrofuran (30 ml) dropwise at -10°C.[6]
-
Stir the reaction at -10°C until completion (monitored by TLC/HPLC).
-
Warm the reaction to 0°C and quench by the dropwise addition of 1 M hydrochloric acid (100 ml), keeping the temperature below 20°C.[6]
-
Separate the phases and extract the aqueous phase with toluene (2 x 50 ml).[6]
-
Combine the organic phases and wash with 1 M hydrochloric acid and saturated sodium chloride solution.[6]
-
Evaporate the solvent under vacuum and recrystallize the residue from ethanol to yield the product.[6]
Data Presentation
Comparison of Synthetic Routes for this compound
| Route | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| Route A | 2-bromo-4,5-dimethoxybenzaldehyde | CH3CN/NaOH, NaBH4/Pyridine/CH3OH, NaNH2/liquid NH3 | 30 | [1][2] |
| Route B | 2-bromo-4,5-dimethoxybenzaldehyde | Cyanoacetic acid, NaBH4/NaHCO3, Dimethylacetamide | 37 | [1][2] |
| Cyclization | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | NaNH2, liquid NH3 | 74 | [6][7] |
| Cyclization | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | n-butyllithium, diisopropylamine, THF | 80 | [6] |
Visualizations
Caption: A simplified workflow for the scalable synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low product yield during synthesis.
References
Technical Support Center: Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the preparation of selective bradycardic agents like Ivabradine.[1][2]
Synthesis Workflow and Experimental Protocol
The following section outlines a common and practical synthetic route for this compound, starting from 3,4-dimethoxybenzaldehyde.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of common procedures.[1][3] Researchers should consult primary literature for specific, validated methods.
Step 1: Bromination of 3,4-Dimethoxybenzaldehyde
-
Dissolve 3,4-dimethoxybenzaldehyde (0.15 mol) in methanol (350 mL) in a three-neck flask.[1]
-
Slowly add bromine (0.31 mol) dropwise while stirring.[1]
-
Continue stirring at room temperature for 24 hours.[1]
-
Add water (200 mL) to precipitate the product.[1]
-
Filter the solid, wash with water, and recrystallize from a methanol-water mixture to obtain 2-bromo-4,5-dimethoxybenzaldehyde.[1]
Step 2: Knoevenagel Condensation
-
In a three-neck flask, combine 2-bromo-4,5-dimethoxybenzaldehyde (0.14 mol), cyanoacetic acid (0.14 mol), ammonium formate (9 mmol), pyridine (30 mL), and toluene (130 mL).[1]
-
Heat the mixture to 120°C and reflux for 8 hours, using a Dean-Stark apparatus to remove water.[1]
-
Cool the reaction, add absolute ethanol (40 mL), and cool to 0°C to precipitate the product.[1]
-
The resulting solid is further purified to yield 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid.[3]
Step 3: Reduction and Decarboxylation
-
The acrylic acid intermediate is reduced using a reducing agent like Sodium Borohydride (NaBH₄).[3]
-
This step typically involves careful control of temperature and pH to achieve selective reduction and decarboxylation, yielding 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile.
Step 4: Cyclization
-
Cool a three-neck flask to -60°C and condense ammonia gas to form liquid ammonia.[1]
-
Add sodium amide (NaNH₂) (0.91 mol) and stir for one hour.[1]
-
Cool to -70°C and add 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile (0.12 mol) in portions.[1]
-
Maintain the temperature and stir for 3 hours.[1]
-
Quench the reaction by adding ammonium chloride (NH₄Cl).[1]
-
After the ammonia evaporates, add dichloromethane, wash with HCl and water, and dry the organic layer.[1]
-
Recrystallize the residue from an ethanol-water mixture to obtain this compound.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting logic for the synthesis of this compound.
Question & Answer Troubleshooting
Q1: My bromination step (Step 1) resulted in a low yield or a mixture of products. What went wrong?
A: Low yield in the bromination of 3,4-dimethoxybenzaldehyde can be due to several factors:
-
Incomplete Reaction: The reaction requires a significant stirring time (e.g., 24 hours) at room temperature to proceed to completion.[1] Ensure the reaction has run for the specified duration.
-
Reagent Purity: The purity of both the starting aldehyde and the bromine is crucial. Impurities can lead to side reactions.
-
Temperature Control: While the reaction is typically run at room temperature, excessive heat can promote side reactions. Ensure proper temperature management.
Q2: The Knoevenagel condensation (Step 2) is not working, and my starting material is unchanged.
A: The success of the Knoevenagel condensation hinges on the removal of water.
-
Inefficient Water Removal: Ensure your Dean-Stark apparatus is functioning correctly to effectively remove the water formed during the reaction. Incomplete water removal can stall the reaction.
-
Catalyst/Base Quality: The base used (e.g., pyridine) acts as a catalyst. Ensure it is of good quality and free of significant water contamination.
Q3: The final cyclization (Step 4) failed, and I recovered the bromo-nitrile precursor.
A: The cyclization step is highly sensitive to reaction conditions.
-
Temperature: The reaction with sodium amide in liquid ammonia must be conducted at very low temperatures (-60°C to -70°C).[1] At higher temperatures (like the boiling point of ammonia, -33.4°C), sodium amide has poor solubility, which can cause the reaction to fail.[1]
-
Moisture: This reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will quench the strong base.
-
Reagent Activity: Sodium amide and other strong bases like n-butyllithium can degrade upon storage.[4] Use fresh, high-quality reagents for the best results.
Q4: I obtained an off-white or greyish solid after the final step. How can I purify it?
A: The crude product often requires purification.
-
Recrystallization: Recrystallization from an ethanol-water mixture is a common and effective method for purifying the final product to a colorless or off-white solid.[1][2]
-
Washing: During the workup, ensure thorough washing of the organic layer with acid and water to remove inorganic salts and residual quenching agents.[1]
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters for the success of this synthesis? A: The two most critical parameters are rigorous moisture control and precise temperature management, especially during the final cyclization step, which uses a very strong base under cryogenic conditions.[1]
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:
-
Melting Point: The reported melting point is in the range of 83-85°C.[]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure. The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2239 cm⁻¹.[3]
-
Chromatography: HPLC can be used to assess the purity of the final compound, which should ideally be >98%.[3][]
Q: Are there alternative reagents for the final cyclization step? A: Yes, an alternative to sodium amide in liquid ammonia is using n-butyllithium with diisopropylamine in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -10°C).[4] This method can also be effective and may be more manageable in some laboratory settings.
Q: What are the primary safety concerns with this synthesis? A:
-
Toxicity: Sodium cyanide and hydrogen cyanide (which can be formed in acidic conditions) are extremely toxic.[6] Handle with extreme caution in a well-ventilated fume hood and have an emergency plan in place.
-
Corrosives and Strong Bases: Bromine is highly corrosive. Strong bases like sodium amide and n-butyllithium are pyrophoric and react violently with water. Always use appropriate personal protective equipment (PPE).
Data Summary Tables
Table 1: Summary of Reaction Conditions
| Step | Key Reagents | Solvent(s) | Temperature | Typical Time | Typical Yield |
|---|---|---|---|---|---|
| Bromination | 3,4-dimethoxybenzaldehyde, Br₂ | Methanol | Room Temp | 24 h | ~93%[1] |
| Condensation | 2-bromo-4,5-dimethoxybenzaldehyde, cyanoacetic acid | Toluene, Pyridine | 120°C (Reflux) | 8 h | ~83%[1] |
| Cyclization | 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile, NaNH₂ | Liquid NH₃ | -70°C | 3 h | ~74%[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 35202-54-1 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [] |
| Molecular Weight | 189.21 g/mol | [] |
| Appearance | White to pale yellow powder/colorless powder | [2][] |
| Melting Point | 83-85°C | [] |
| Solubility | Soluble in DMSO, Methanol | [] |
| Boiling Point | 345.9 ± 42.0 °C (predicted) |[] |
References
Technical Support Center: Managing Temperature Control in Benzocyclobutane Reactions
Welcome to the technical support center for benzocyclobutane (BCB) reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of temperature management in BCB chemistry. Our goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature control in benzocyclobutane reactions, providing concise answers and links to more detailed troubleshooting guides.
Q1: What is the typical temperature required for the thermal ring-opening of unsubstituted benzocyclobutane?
The thermal ring-opening of unsubstituted benzocyclobutane to its reactive intermediate, o-xylylene, generally requires elevated temperatures. The reaction is typically initiated upon heating to approximately 180 °C, with many applications requiring temperatures near 250 °C for efficient conversion and subsequent reactions like polymerization or cycloadditions.[1][2][3]
Q2: My reaction is not proceeding at the expected temperature. What are the common causes?
Several factors can lead to a sluggish or incomplete reaction. The most common culprits include:
-
Insufficient Temperature: The reaction temperature may be too low for the specific BCB derivative you are using.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration at the target temperature.
-
Substituent Effects: The electronic and steric properties of substituents on the BCB ring can significantly alter the required ring-opening temperature.
-
Impure Starting Materials: Impurities can interfere with the reaction, potentially inhibiting the ring-opening process.[4]
For a detailed approach to diagnosing this issue, please refer to our Troubleshooting Guide: Low or No Product Yield .
Q3: Can the ring-opening temperature of benzocyclobutane be lowered?
Yes, the ring-opening temperature of BCB can be significantly reduced by introducing specific substituents onto the cyclobutene ring.[2][5] This is a key strategy for making BCB chemistry compatible with temperature-sensitive materials.[5] Generally, a combination of electron-donating and electron-withdrawing groups can lower the activation energy for the ring-opening isomerization.[5]
Q4: What are some examples of substituents that lower the BCB ring-opening temperature?
Several substituents have been shown to effectively lower the ring-opening temperature. For instance:
-
Alkoxy Groups: 1-methoxybenzocyclobutene isomerizes at temperatures as low as 110 °C.[5] Similarly, 1-ethoxyvinylbenzocyclobutene can be used for crosslinking at 100–150 °C.[2][5]
-
Cyano Groups: Cyano-containing BCB derivatives can lower the curing temperature by 50–100 °C compared to unsubstituted BCB.[2][6]
-
Ether Linkages: Introducing an ether bond onto the four-membered ring can reduce the ring-opening peak temperature by as much as 60 °C.[6][7]
A summary of substituent effects on ring-opening temperatures is provided in the table below.
Q5: I am observing significant amounts of polymer byproducts. How can I control this?
Uncontrolled polymerization is a common side reaction in BCB chemistry, especially in the absence of an efficient dienophile. The highly reactive o-xylylene intermediate can react with itself to form dimers and higher oligomers.[5] To manage this:
-
Control Concentration: Running reactions at high dilution can favor intramolecular reactions over intermolecular polymerization.[8]
-
Use an Efficient Trapping Agent: The presence of a suitable dienophile will rapidly undergo a Diels-Alder reaction with the o-xylylene, minimizing self-reaction.[9]
-
Precise Temperature Control: Overheating can accelerate polymerization. Maintain the temperature at the minimum required for the desired reaction.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues encountered during benzocyclobutane reactions.
Guide 1: Low or No Product Yield
This guide will help you diagnose and resolve issues of low or no product yield, a common frustration in synthetic chemistry.[4][10][11]
Initial Assessment:
-
Verify Starting Materials: Ensure the purity of your BCB starting material and any other reagents. Impurities can act as inhibitors or lead to side reactions.[4][10]
-
Confirm Reaction Setup: Double-check your experimental setup, ensuring that the temperature is being accurately measured and controlled at the reaction site.
-
Review Reaction Parameters: Compare your reaction temperature and time to established protocols for the specific BCB derivative you are using.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields.
Guide 2: Managing Exothermic Reactions and Thermal Runaway
The ring-opening of benzocyclobutene is an exothermic process.[5] While often manageable on a small scale, this heat generation can become a significant safety concern during scale-up, potentially leading to a thermal runaway.[12][13]
Key Principles of Exotherm Control:
-
Heat Generation vs. Heat Removal: A thermal runaway occurs when the rate of heat generated by the reaction exceeds the rate of heat removal by the cooling system.[12][13]
-
Temperature Dependence: The rate of an exothermic reaction increases exponentially with temperature, which can create a dangerous feedback loop.[12]
Mitigation Strategies:
-
Slow Reagent Addition: If the reaction is initiated by the addition of a reagent, add it slowly to control the rate of reaction and heat generation.
-
Efficient Cooling: Ensure your reaction vessel has an efficient cooling system (e.g., cooling jacket, cooling coils) and that the heat transfer is adequate.[12]
-
Dilution: Performing the reaction in a larger volume of solvent increases the thermal mass of the system, helping to absorb the heat generated.
-
Monitoring: Use a reaction calorimeter to measure the heat flow and determine the thermal risk before scaling up.[13]
Section 3: Data and Protocols
Table 1: Ring-Opening Temperatures of Substituted Benzocyclobutenes
| Substituent on BCB Ring | Approximate Ring-Opening/Curing Temperature (°C) | Reference(s) |
| Unsubstituted | ~180 - 250 | [1][2][3] |
| 1-Methoxy | ≥ 110 | [5] |
| 1-Ethoxyvinyl | 100 - 150 | [2][5] |
| Cyano-containing | 150 - 200 | [2][6] |
| Tetraphenylethylene (TPE)-functionalized (with ether bond) | ~190 | [6][7] |
| Alkoxy (perfluoro-tert-butanol derived) | ~148 | [3] |
Protocol 1: General Procedure for a Thermally Induced Diels-Alder Reaction
This protocol outlines a general procedure for the reaction of a benzocyclobutane derivative with a dienophile. Note: Specific temperatures and reaction times will need to be optimized for your particular substrates.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzocyclobutane derivative (1.0 eq) and the dienophile (1.1 - 1.5 eq) in a suitable high-boiling solvent (e.g., toluene, xylene, or diphenyl ether).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (refer to Table 1 or literature for guidance).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Section 4: Mechanistic Insights and Visualizations
Understanding the underlying mechanism is crucial for effective troubleshooting. The key step in most BCB reactions is the thermally induced, conrotatory ring-opening to form the highly reactive o-xylylene intermediate. This intermediate is then trapped in a subsequent reaction, most commonly a [4+2] cycloaddition (Diels-Alder reaction).[1][9][14]
Diagram 1: Thermal Ring-Opening and Diels-Alder Reaction of Benzocyclobutane
Caption: The reaction pathway of benzocyclobutane.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. repository.ias.ac.in [repository.ias.ac.in]
Technical Support Center: Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the workup procedure in the synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the synthesis of Ivabradine Hydrochloride.[1] This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yields for the synthesis of this compound can vary depending on the chosen synthetic route. One common method, starting from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile, reports a yield of approximately 80%.[2] Another route utilizing sodium amide in liquid ammonia has shown yields around 74%.[2][3]
Q2: What are the critical safety precautions to consider during the workup?
A2: The synthesis and workup may involve hazardous materials. If the synthesis involves sodium cyanide, it is crucial to avoid acidic conditions during the workup, as this can release highly toxic hydrogen cyanide (HCN) gas.[4][5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Cyanide waste should be collected in designated, labeled plastic containers and never mixed with acidic waste.[4]
Q3: My product crystallized as greyish crystals. Is this normal?
A3: Yes, it is not uncommon for the crude product to appear as greyish crystals after initial precipitation.[2][3] Recrystallization, typically with ethanol, should yield a colorless or off-white solid.[1][2][3]
Q4: What are the common solvents used for extraction and recrystallization?
A4: For extraction, toluene and methylene chloride are commonly used.[1][2] For recrystallization, ethanol is frequently the solvent of choice, sometimes in combination with water.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for the specified time at the correct temperature. For the n-butyllithium route, maintain the temperature at -10°C.[2] For the sodium amide route, a temperature of -45°C is recommended.[2][3] |
| Loss of product during workup. | Be careful during phase separations to avoid discarding the organic layer. Ensure complete extraction by washing the aqueous phase multiple times with the organic solvent.[2] | |
| Inefficient crystallization. | Ensure the crude product is sufficiently concentrated before adding the crystallization solvent. Stirring the solution on an ice-water bath can facilitate crystallization.[2] | |
| Product is an Oil, Not a Solid | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum after filtration.[2] Evaporating the organic phase with ethanol multiple times before final crystallization can help remove residual solvents.[2] | |
| Presence of Impurities in Final Product (e.g., by NMR or HPLC) | Incomplete washing. | Thoroughly wash the combined organic phases with 1 M hydrochloric acid and saturated sodium chloride solution to remove unreacted starting materials and byproducts.[2] |
| Side reactions during synthesis. | The presence of multiple functional groups can lead to side reactions if reaction conditions are not carefully controlled.[7] Review the synthesis protocol and ensure precise control of temperature and reagent addition. | |
| Inefficient recrystallization. | Perform a second recrystallization to improve the purity of the final product. |
Experimental Protocol: Workup Procedure
This protocol details the workup for the synthesis of this compound from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile and n-butyllithium.
Materials and Reagents:
| Reagent | Amount |
| Reaction Mixture | - |
| 1 M Hydrochloric Acid | 100 ml |
| Toluene | 100 ml (50 ml x 2) |
| Saturated Sodium Chloride Solution | 50 ml |
| Ethanol | As needed for crystallization |
Procedure:
-
Quenching the Reaction: Once the reaction is complete, allow the mixture to warm to 0°C. Carefully and dropwise, add 100 ml of 1 M hydrochloric acid, ensuring the temperature remains below 20°C.[2]
-
Phase Separation: After stirring for 5 minutes, transfer the mixture to a separatory funnel and separate the aqueous and organic phases.[2]
-
Extraction: Wash the aqueous phase twice with 50 ml of toluene each time. Combine all organic phases.[2]
-
Washing: Wash the combined organic phases with 50 ml of 1 M hydrochloric acid followed by 50 ml of saturated sodium chloride solution.[2]
-
Solvent Removal and Azeotropic Drying: Evaporate the organic phase under vacuum to a volume of approximately 20 g. Add 20 ml of ethanol and evaporate again to 20 g. Repeat this step with an additional 30 ml of ethanol.[2]
-
Crystallization: Cool the residue in an ice-water bath and stir to induce crystallization. Continue stirring at 0-5°C for 30 minutes.[2]
-
Isolation and Drying: Filter the crystallized product and wash the solid with cold ethanol. Dry the product in a vacuum oven at 40°C.[2]
Workup Procedure Flowchart
Caption: Workup workflow for this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 35202-54-1 [chemicalbook.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. uthsc.edu [uthsc.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
Technical Support Center: Avoiding Polymerization of o-Quinodimethane Intermediates
Welcome to the technical support center for handling the highly reactive o-quinodimethane (o-QDM) intermediate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help minimize the undesired polymerization of o-QDM during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is o-quinodimethane and why is it so prone to polymerization?
A1: o-Quinodimethane (o-QDM), also known as o-xylylene, is a highly reactive diene intermediate. Its high reactivity and tendency to polymerize stem from its biradical-like character and the thermodynamic driving force to re-aromatize. This instability means it must be generated in situ and trapped immediately to prevent rapid self-reaction, which leads to polymerization or dimerization.[1][2]
Q2: What are the primary methods for generating o-quinodimethane intermediates?
A2: Several methods are commonly employed to generate o-QDM in situ. The choice of method often depends on the available precursor and the desired reaction conditions. The main strategies include:
-
Thermal Ring-Opening of Benzocyclobutenes: This is a widely used and clean method where heating a benzocyclobutene precursor induces a 4π-electrocyclic ring-opening to form the o-QDM.[3][4]
-
1,4-Elimination from α,α'-Disubstituted o-Xylenes: Treating compounds like α,α'-dibromo-o-xylene with a reducing agent (e.g., zinc dust) can generate the o-QDM.[1]
-
Photochemical Generation: UV irradiation of certain precursors, such as 2-alkyl benzophenones or o-(N-trimethylsilyliminomethyl)toluene, can produce o-QDM intermediates.[5][6]
-
Palladium-Catalyzed Multicomponent Reaction: A newer approach involves the palladium-catalyzed reaction of 2-vinylbromoarenes, diazo species, and carbon nucleophiles to generate o-QDM.[7][8]
Q3: How can I effectively trap the o-quinodimethane intermediate to prevent polymerization?
A3: The key to preventing polymerization is to have a high concentration of an efficient trapping agent present at the moment the o-QDM is generated. The most common and effective trapping method is a [4+2] Diels-Alder cycloaddition reaction with a dienophile.[9][10] Highly reactive dienophiles, particularly those that are electron-deficient, react rapidly with the electron-rich o-QDM. Intramolecular trapping, where the dienophile is part of the same molecule as the o-QDM precursor, is also a very effective strategy.[3]
Q4: What are some common dienophiles used for trapping o-quinodimethane?
A4: A variety of dienophiles can be used to trap o-QDM intermediates. The choice depends on the desired final product. Some common examples include:
-
Maleic anhydride and its derivatives (e.g., N-substituted maleimides).[11][12]
-
Acyclic dienophiles like dimethyl fumarate and methyl acrylate.[6][11]
-
Alkynes such as dimethyl acetylenedicarboxylate.
-
Fullerenes.[13]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving o-quinodimethane intermediates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired trapped product, with significant polymer formation. | 1. Inefficient Trapping: The rate of polymerization is faster than the rate of the desired trapping reaction. 2. Low Reactivity of Dienophile: The chosen dienophile is not reactive enough to compete with the self-reaction of o-QDM. 3. Suboptimal Reaction Conditions: The concentration of the dienophile may be too low, or the temperature may be too high, favoring polymerization. | 1. Increase Dienophile Concentration: Use a larger excess of the trapping agent. 2. Choose a More Reactive Dienophile: Switch to a more electron-deficient or sterically less hindered dienophile. 3. Slow Addition of Precursor: Add the o-QDM precursor slowly to the reaction mixture containing the dienophile to maintain a low concentration of the reactive intermediate.[14] 4. Optimize Temperature: Lower the reaction temperature to decrease the rate of polymerization. Note that the temperature must still be sufficient to generate the o-QDM. |
| Formation of undesired side products. | 1. Decomposition of Reactants or Products: The precursor, trapping agent, or product may be unstable under the reaction conditions. 2. Alternative Reaction Pathways: The o-QDM may be participating in reactions other than the desired cycloaddition. | 1. Verify Reagent Stability: Run control experiments to check the stability of each component at the reaction temperature.[15] 2. Modify Reaction Conditions: Consider using a different solvent or lowering the reaction temperature. 3. Purify Precursors: Ensure the starting materials are pure and free of any contaminants that could catalyze side reactions. |
| Reaction is not reproducible. | 1. Variability in Reagent Quality: Impurities in the precursor, solvent, or trapping agent can affect the reaction outcome. 2. Inconsistent Heating: For thermally generated o-QDM, inconsistent temperature control can lead to variable rates of formation and polymerization. 3. Atmosphere Control: The presence of oxygen or moisture can interfere with the reaction. | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are properly stored.[15] 2. Precise Temperature Control: Use an oil bath with a temperature controller for consistent heating. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture. |
Experimental Protocols
Protocol 1: Generation of o-Quinodimethane via Thermolysis of Benzocyclobutene and Trapping with N-ethylmaleimide
This protocol describes a general procedure for the thermal generation of o-QDM from a benzocyclobutene precursor and its subsequent trapping in a Diels-Alder reaction.
Materials:
-
Substituted benzocyclobutene (1.0 eq)
-
N-ethylmaleimide (1.5 - 3.0 eq)
-
Anhydrous toluene (or other high-boiling, non-polar solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-ethylmaleimide in anhydrous toluene.
-
Add the substituted benzocyclobutene to the solution.
-
Heat the reaction mixture to reflux (typically 110-180 °C, depending on the benzocyclobutene precursor) under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired Diels-Alder adduct.
Protocol 2: Generation of o-Quinodimethane via 1,4-Dehalogenation of α,α'-Dibromo-o-xylene and Trapping with a Dienophile
This protocol outlines the generation of o-QDM from α,α'-dibromo-o-xylene using zinc dust and its trapping.
Materials:
-
α,α'-Dibromo-o-xylene (1.0 eq)
-
Activated zinc dust (2.0 - 4.0 eq)
-
Dienophile (e.g., maleic anhydride, 1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF, or an aqueous medium as described in some literature[1][2])
Procedure:
-
To a stirred suspension of activated zinc dust and the dienophile in the chosen anhydrous solvent, add a solution of α,α'-dibromo-o-xylene dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture vigorously. The reaction is often complete within a few minutes to an hour.[1]
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to remove excess zinc and any inorganic salts.
-
Wash the solid residue with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Dienophiles for Trapping o-Quinodimethane Generated from a Benzocyclobutene Precursor
| Dienophile | Equivalents | Reaction Temperature (°C) | Reaction Time (h) | Yield of Adduct (%) |
| N-phenylmaleimide | 1.5 | 180 | 3 | ~85-95 |
| Maleic Anhydride | 2.0 | 180 | 4 | ~80-90 |
| Dimethyl Fumarate | 3.0 | 200 | 12 | ~70-80 |
| Methyl Acrylate | 5.0 | 200 | 24 | ~50-60 |
Note: Yields are approximate and can vary significantly based on the specific benzocyclobutene precursor and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield reactions.
Reaction Pathway: Trapping vs. Polymerization
Caption: Competing reaction pathways for o-quinodimethane.
Experimental Workflow for o-QDM Trapping
Caption: General experimental workflow for o-QDM trapping.
References
- 1. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochemistry of silylimines: Diels–Alder trapping of a photochemically generated o-quinodimethane intermediate from o-(N-trimethylsilyliminomethyl)toluene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How To [chem.rochester.edu]
Validation & Comparative
NMR Characterization of 4,5-Dimethoxy-1-cyanobenzocyclobutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the synthesis of pharmaceuticals like Ivabradine. Due to the limited availability of a complete public experimental NMR dataset for this specific molecule, this guide combines partial experimental data with predicted spectral values for a comprehensive overview. For comparative purposes, experimental data for structurally related compounds, 1,2-dimethoxybenzene and benzocyclobutane, are included to aid in the interpretation of the spectral features of the target molecule.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR data for this compound and its structural analogues. This side-by-side comparison facilitates the understanding of the influence of different structural motifs on the chemical shifts.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | H-1' | 4.45 | t | 7.6 |
| (Experimental & Predicted) | H-2'a | 3.52-3.57 | m | - |
| H-2'b | 3.35 | m | - | |
| OCH₃ | 3.73 | s | - | |
| H-3 | 6.96 | s | - | |
| H-6 | 6.86 | s | - | |
| 1,2-Dimethoxybenzene (Veratrole) | H-3, H-6 | 6.88 | m | - |
| (Experimental) | H-4, H-5 | 6.93 | m | - |
| OCH₃ | 3.87 | s | - | |
| Benzocyclobutane | Aromatic | 7.10 | m | - |
| (Experimental) | Aliphatic | 3.12 | s | - |
Note: The experimental data for this compound is partial. Predicted values are used to complete the assignments. The numbering of the atoms for the target molecule is provided in the structural diagram below.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | C-1' | 30.2 |
| (Predicted) | C-2' | 29.7 |
| CN | 121.5 | |
| C-3 | 111.8 | |
| C-4 | 148.5 | |
| C-5 | 148.2 | |
| C-6 | 109.5 | |
| C-2a | 135.1 | |
| C-6a | 134.8 | |
| OCH₃ | 56.1 | |
| 1,2-Dimethoxybenzene (Veratrole) | C-1, C-2 | 149.3 |
| (Experimental) | C-3, C-6 | 111.3 |
| C-4, C-5 | 120.7 | |
| OCH₃ | 55.9 | |
| Benzocyclobutane | Aromatic (quat.) | 145.8 |
| (Experimental) | Aromatic (CH) | 121.7 |
| Aliphatic | 29.7 |
Interpretation of NMR Data
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, methoxy, and cyclobutane protons. The two singlets in the aromatic region (δ 6.96 and 6.86 ppm) are consistent with the two isolated aromatic protons. The sharp singlet at δ 3.73 ppm corresponds to the six protons of the two equivalent methoxy groups. The aliphatic region displays a triplet and two multiplets, characteristic of the three protons on the cyclobutane ring.
A comparison with 1,2-dimethoxybenzene reveals that the aromatic protons in the target molecule are shifted slightly upfield, likely due to the electronic effects of the fused cyclobutane ring. The chemical shifts of the methoxy groups are very similar. The aliphatic proton signals, when compared to the single peak of the four equivalent protons in benzocyclobutane, are more complex due to the substitution at the C-1' position, which breaks the symmetry of the cyclobutane ring.
The predicted ¹³C NMR spectrum further supports the structure, with distinct signals for the quaternary and methine aromatic carbons, the methoxy carbons, the cyano carbon, and the two aliphatic carbons of the cyclobutane ring.
Experimental Protocols
The following provides a general methodology for the NMR characterization of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. NMR Data Acquisition:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral width of around 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
2D NMR (COSY, HSQC): Standard pulse programs are used for these experiments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
Visualization of the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of a small molecule like this compound.
Caption: Workflow for NMR characterization of organic compounds.
A Comparative Guide to Purity Analysis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) alongside other analytical techniques for assessing the purity of 4,5-Dimethoxy-1-cyanobenzocyclobutane. This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Ensuring its purity is critical for the safety and efficacy of the final drug product. Impurities can arise from the synthesis process, degradation, or storage, necessitating robust analytical methods for their detection and quantification.
While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, this guide presents a robust, scientifically-grounded HPLC protocol based on common practices for similar aromatic compounds. We compare this with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) to provide a comprehensive overview for researchers.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the nature of potential impurities, required sensitivity, and the desired level of quantitative accuracy. Below is a comparative summary of HPLC with UV detection, GC-MS, and ¹H-qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Principle | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Separation based on volatility and polarity, with mass spectrometry for identification. | Absolute quantification based on the direct proportionality between NMR signal area and the number of atomic nuclei. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to a wide range of soluble compounds, providing structural information. |
| Primary Use | Routine quality control, purity determination, and quantification of known and unknown impurities. | Identification and quantification of volatile impurities and residual solvents. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Sample Prep | Dissolution in a suitable solvent compatible with the mobile phase. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds. | Dissolution in a deuterated solvent with a certified internal standard. |
| Strengths | High resolution, reproducibility, and versatility for a wide range of compounds. | High sensitivity and specificity for impurity identification. | High precision and accuracy for absolute quantification; non-destructive. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Data
The following tables present hypothetical, yet realistic, experimental data for the purity analysis of a sample of this compound using HPLC, GC-MS, and ¹H-qNMR.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 2.54 | 15,234 | 0.35 | Unknown Impurity |
| 2 | 4.88 | 4,325,678 | 99.50 | This compound |
| 3 | 6.12 | 6,543 | 0.15 | Starting Material |
| Total | 4,347,455 | 100.00 | ||
| Calculated Purity | 99.50% |
Table 2: GC-MS Analysis for Residual Solvents
| Peak No. | Retention Time (min) | Area | Concentration (ppm) | Identification |
| 1 | 3.15 | 25,678 | 55 | Toluene |
| 2 | 4.21 | 18,945 | 40 | Ethyl Acetate |
Table 3: ¹H-qNMR Purity Determination
| Analyte Signal (Integral) | Internal Standard Signal (Integral) | Analyte Moles | Internal Standard Moles | Purity (w/w %) |
| 7.85 (Ar-H, 2H) | 1.00 (Maleic Anhydride, 2H) | 0.003925 | 0.003950 | 99.37% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-10 min: 20-80% A
-
10-15 min: 80% A
-
15-15.1 min: 80-20% A
-
15.1-20 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection and quantification of volatile impurities and residual solvents.
-
Instrumentation: A GC system with a Mass Spectrometric detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Accurately weigh and dissolve 50 mg of the sample in 1 mL of Dichloromethane.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This method provides an absolute purity determination without requiring a specific reference standard for the analyte.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride. The internal standard should have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard protons.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and 10 mg of the internal standard into a vial. Dissolve in approximately 0.7 mL of the deuterated solvent and transfer to an NMR tube.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the HPLC-based purity analysis of this compound.
Caption: HPLC analysis workflow for purity determination.
Conclusion
The choice of analytical method for assessing the purity of this compound should be guided by the specific requirements of the analysis. HPLC-UV is a versatile and robust method for routine quality control. GC-MS offers high sensitivity for volatile impurities and is an excellent tool for their identification. ¹H-qNMR is a powerful technique for absolute purity determination, especially when certified reference standards for all impurities are not available. For a comprehensive characterization of the purity profile, a combination of these orthogonal techniques is often recommended.
References
Navigating the Analytical Landscape of 4,5-Dimethoxy-1-cyanobenzocyclobutane: A Guide to LC-MS Method Development
For researchers, scientists, and professionals in drug development, the robust analytical characterization of novel compounds is paramount. This guide provides a comparative framework for developing a Liquid Chromatography-Mass Spectrometry (LC-MS) method for 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the synthesis of selective bradycardic agents.[1] While specific, publicly available LC-MS datasets for this compound are limited, this document outlines its known physicochemical properties and presents a generalized experimental protocol alongside typical parameters for similar small molecules, offering a solid foundation for method development.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is the first step in developing a successful analytical method. Below is a summary of the reported properties for this compound.
| Property | Value | Source |
| CAS Number | 35202-54-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | 345.9 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2][] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol. | [][5] |
| Appearance | White to Pale Yellow Powder | [] |
A Generalized LC-MS Protocol for Small Molecule Analysis
The following protocol is a generalized workflow for the analysis of a small organic molecule like this compound. This serves as a starting point, and optimization of each parameter is crucial for achieving desired performance.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards.
-
Sample Matrix: For analysis from a complex matrix (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interfering components.
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column is a common starting point for non-polar to moderately polar compounds.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A gradient elution is typically used to ensure the separation of the analyte from any impurities. The gradient can be optimized based on initial scouting runs.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical LC columns.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible retention times.
-
Injection Volume: Typically 1-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI) is a common and effective technique for a wide range of organic molecules. Both positive and negative ion modes should be evaluated.
-
Scan Mode:
-
Full Scan: To determine the mass-to-charge ratio (m/z) of the parent ion.
-
Tandem MS (MS/MS): To obtain structural information through fragmentation of the parent ion. This is also used for developing selective and sensitive quantitative methods (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
-
Key MS Parameters:
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Dependent on the instrument, but often in the range of 100-150°C.
-
Desolvation Gas Flow and Temperature: These parameters need to be optimized to ensure efficient desolvation of the analyte ions.
-
Comparative LC-MS Parameters for Small Organic Molecules
To provide a practical starting point for method development for this compound, the following table summarizes typical LC-MS parameters used for the analysis of other small organic molecules, as gleaned from various application notes and research articles.
| Parameter | Typical Setting for Small Molecules | Reference |
| LC Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | [6][7] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate | [6][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [6][8] |
| Flow Rate | 0.2 - 1.0 mL/min | [8] |
| Column Temperature | 30 - 50 °C | [6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [7][8] |
| MS Scan Type | Full Scan, Product Ion Scan (MS/MS), Selected/Multiple Reaction Monitoring (SRM/MRM) | [7] |
| Capillary Voltage | 2.5 - 4.5 kV | [8] |
| Drying Gas Flow | 5 - 15 L/min | [6] |
| Nebulizer Pressure | 30 - 60 psi | N/A |
| Source/Interface Temp. | 100 - 350 °C | [6] |
Conclusion
References
- 1. This compound | 35202-54-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 35202-54-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS:35202-54-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. lcms.cz [lcms.cz]
- 7. A liquid chromatography-mass spectrometry method based on class characteristic fragmentation pathways to detect the class of indole-derivative synthetic cannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis of 4,5-Dimethoxy-1-cyanobenzocyclobutane
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key intermediate in the synthesis of Ivabradine. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual aids to facilitate understanding.
Introduction
This compound is a crucial building block in the synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris.[1] Its unique strained four-membered ring fused to a benzene ring, along with the methoxy and cyano functional groups, gives it distinct spectroscopic characteristics. Understanding these properties is essential for reaction monitoring, quality control, and the development of novel synthetic routes. This guide presents a comprehensive overview of the spectroscopic data for this compound and compares it with relevant alternative compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two comparable compounds: the parent benzocyclobutane and the structurally related 3,4-dimethoxybenzonitrile. This comparison highlights the influence of the dimethoxy and cyano-substituted cyclobutane ring on the spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) in Hz |
| This compound | Data not available in publicly accessible sources. |
| Benzocyclobutane[2] | 3.13 (s, 4H, CH₂), 7.05-7.25 (m, 4H, Ar-H) |
| 3,4-Dimethoxybenzonitrile | Data not available in publicly accessible sources. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in publicly accessible sources. |
| Benzocyclobutane[2] | 29.7 (CH₂), 121.9 (Ar-CH), 145.5 (Ar-C) |
| 3,4-Dimethoxybenzonitrile | Data not available in publicly accessible sources. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Data not available in publicly accessible sources. |
| Benzocyclobutane | ~3040 (Ar-H stretch), ~2930 (C-H stretch), ~1470 (Ar C=C stretch) |
| 3,4-Dimethoxybenzonitrile | ~2225 (C≡N stretch), ~1600, 1510 (Ar C=C stretch), ~1270, 1020 (C-O stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | Data not available in publicly accessible sources. |
| Benzocyclobutane | 104 (M⁺), 78, 51 |
| 3,4-Dimethoxybenzonitrile | 163 (M⁺), 148, 120, 92 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3][4] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[3]
-
Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[4]
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
Sample Preparation (Solid Sample):
-
KBr Pellet Method:
-
Attenuated Total Reflectance (ATR):
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection:
-
Record a background spectrum of the empty sample holder (or with a blank KBr pellet).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample must be volatile enough to be in the gas phase.[6]
-
Ionize the gaseous sample molecules using a beam of high-energy electrons (typically 70 eV).[6][7] This is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[7]
Instrumentation and Data Acquisition:
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or magnetic sector.
-
Data Collection:
-
The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: IVABRADINE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]
- 2. spectrabase.com [spectrabase.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
1-Cyano-4,5-dimethoxybenzocyclobutene is a crucial building block in the synthesis of pharmaceuticals, most notably the antianginal agent Ivabradine. The efficient construction of this strained bicyclic system is a key consideration in the overall synthetic strategy. This guide provides a detailed comparison of two prominent synthetic routes to 1-cyano-4,5-dimethoxybenzocyclobutene, offering an objective analysis of their performance based on reported experimental data.
Overview of Synthetic Strategies
Two primary routes for the synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene have been extensively explored, both commencing from commercially available substituted benzaldehydes.
-
Route A: This pathway begins with the bromination of 3,4-dimethoxybenzaldehyde, followed by a Knoevenagel condensation with cyanoacetic acid, subsequent reduction, and finally, an intramolecular cyclization to yield the target benzocyclobutene.
-
Route B: This alternative approach also utilizes 2-bromo-4,5-dimethoxybenzaldehyde as a key intermediate. However, it employs a condensation reaction with acetonitrile, followed by reduction and cyclization.
This guide will delve into the experimental protocols for each route and present a comparative analysis of their efficiencies.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, providing a side-by-side comparison of their performance at each stage.
| Parameter | Route A | Route B |
| Starting Material | 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde |
| Number of Steps | 4 | 3 |
| Overall Yield | 30%[1][2] | 37%[1][2] |
| Scalability | Not explicitly stated | Reported to be suitable for large-scale synthesis[1][2] |
Experimental Protocols
Route A: Via Knoevenagel Condensation with Cyanoacetic Acid
This synthetic pathway involves four key transformations starting from 3,4-dimethoxybenzaldehyde.
Step 1: Bromination of 3,4-Dimethoxybenzaldehyde
-
Procedure: 3,4-Dimethoxybenzaldehyde is dissolved in glacial acetic acid. Bromine is added dropwise to the solution at room temperature. The reaction mixture is stirred for several hours, after which water is added to precipitate the product. The crude 2-bromo-4,5-dimethoxybenzaldehyde is collected by filtration and can be purified by recrystallization.
-
Yield: 86.5%
Step 2: Knoevenagel Condensation with Cyanoacetic Acid
-
Procedure: 2-Bromo-4,5-dimethoxybenzaldehyde is condensed with cyanoacetic acid in a suitable solvent such as pyridine and toluene, typically with a catalyst like ammonium formate. The reaction is heated to reflux with azeotropic removal of water. After cooling, the product, 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid, is isolated.
-
Yield: Not explicitly reported for this specific step in the reviewed literature.
Step 3: Reduction of the Cyanoacrylic Acid Derivative
-
Procedure: The intermediate from the previous step is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent system. This step reduces the carbon-carbon double bond to afford 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid.
-
Yield: Not explicitly reported for this specific step in the reviewed literature.
Step 4: Cyclization to 1-Cyano-4,5-dimethoxybenzocyclobutene
-
Procedure: The final step involves an intramolecular cyclization of the 2-bromo-4,5-dimethoxyhydrocinnamonitrile intermediate. This is typically achieved by treating the substrate with a strong base, such as sodium amide in liquid ammonia, to effect the ring closure.
-
Yield: Not explicitly reported for this specific step in the reviewed literature.
Route B: Via Condensation with Acetonitrile
This more concise route begins with the common intermediate, 2-bromo-4,5-dimethoxybenzaldehyde.
Step 1: Condensation with Acetonitrile
-
Procedure: 2-Bromo-4,5-dimethoxybenzaldehyde is reacted with acetonitrile in the presence of a base, such as potassium hydroxide, in a solvent like tetrahydrofuran. The reaction mixture is heated under reflux. After workup, 3-(2-bromo-4,5-dimethoxyphenyl)acrylonitrile is obtained.
-
Yield: 71.3%
Step 2: Reduction of the Cinnamonitrile Derivative
-
Procedure: The unsaturated nitrile is reduced to the corresponding saturated nitrile, 2-bromo-4,5-dimethoxyhydrocinnamonitrile. This can be achieved using sodium borohydride in a mixed solvent system of pyridine and methanol.
-
Yield: 81%
Step 3: Cyclization to 1-Cyano-4,5-dimethoxybenzocyclobutene
-
Procedure: The cyclization is carried out under similar conditions to Route A, using a strong base like sodium amide in liquid ammonia to facilitate the intramolecular ring formation.
-
Yield: Not explicitly reported for this specific step in the reviewed literature.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, highlighting the key transformations and intermediates.
Caption: Synthetic pathways for Route A and Route B.
Caption: Workflow for comparing the synthetic routes.
Conclusion
Based on the available literature, Route B presents a more efficient and practical approach for the synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene.[1][2] With a higher overall yield of 37% compared to Route A's 30%, and being described as more amenable to large-scale production, Route B is the preferred method for researchers and professionals requiring significant quantities of this key intermediate.[1][2] The shorter reaction sequence of Route B also contributes to its overall efficiency and appeal. Further optimization of individual step yields and reaction conditions could potentially enhance the practicality of both routes.
References
A Comparative Guide to o-Quinodimethane Precursors: 4,5-Dimethoxy-1-cyanobenzocyclobutane in Focus
For researchers, scientists, and professionals in drug development, the in-situ generation of o-quinodimethanes (o-QDMs) is a critical step in the synthesis of complex polycyclic molecules. This guide provides an objective comparison of 4,5-Dimethoxy-1-cyanobenzocyclobutane with other common o-QDM precursors, supported by experimental data and detailed protocols.
Ortho-quinodimethanes are highly reactive intermediates that readily undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. Their transient nature necessitates their generation in situ from stable precursors. The choice of precursor is crucial as it dictates the reaction conditions, potential side products, and overall efficiency of the synthesis. This guide will delve into the performance of several key precursors, with a particular focus on this compound, a key intermediate in the synthesis of the medication Ivabradine.[1]
Comparison of o-Quinodimethane Precursors
The selection of an appropriate o-QDM precursor depends on several factors including the desired reaction temperature, the functional group tolerance of the substrate, and the desired yield and purity of the final product. Here, we compare four major classes of o-QDM precursors: benzocyclobutenes (represented by our focus compound), α,α'-dihalo-o-xylenes, and sulfones.
Data Presentation
| Precursor Class | Specific Example | Generation Method & Conditions | Dienophile | Yield (%) | Reference |
| Benzocyclobutene | This compound | Thermal (Assumed high temperature) | (for Ivabradine synthesis) | High (implied) | [1] |
| Benzocyclobutene | Thermal, >180 °C | Dimethyl acetylenedicarboxylate | - | [2] | |
| α,α'-Dihalo-o-xylene | α,α'-Dichloro-o-xylene | Zn, Ru(PPh₃)₃Cl₂, aq. NH₄Cl, rt | Dimethyl fumarate | 84 | [3][4] |
| α,α'-Dichloro-o-xylene | Zn, Ru(PPh₃)₃Cl₂, aq. K₃PO₄, rt | Methyl acrylate | 85 | [4] | |
| α,α'-Dichloro-o-xylene | Zn, Ru(PPh₃)₃Cl₂, aq. K₃PO₄, rt | Acrylonitrile | 86 | [4] | |
| α,α'-Dichloro-o-xylene | Zn, Ru(PPh₃)₃Cl₂, aq. K₃PO₄, rt | Methyl vinyl ketone | 92 | [4] | |
| Sulfone | 1,3-Dihydroisothianaphthene 2,2-dioxide | Thermal extrusion of SO₂, high temp. | N-phenylmaleimide | Good (qualitative) | |
| Sulfinic Acid Ester | Atropisomeric Sultine | Thermal, 100 °C | SO₂ | - | |
| Atropisomeric Sultine | Thermal, 220 °C | N-phenylmaleimide | 70 (for combined sequence) |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the generation of o-QDMs from different precursor classes.
Protocol 1: o-Quinodimethane Generation from α,α'-Dichloro-o-xylene
This protocol is adapted from the work of L. F. R. e Silva, et al.[3][4]
Materials:
-
α,α'-Dichloro-o-xylene
-
Zinc dust
-
Tris(triphenylphosphine)ruthenium(II) dichloride (catalyst)
-
Saturated aqueous ammonium chloride or potassium phosphate solution
-
Acetonitrile
-
Dienophile (e.g., dimethyl fumarate, methyl acrylate)
-
2 N Hydrochloric acid
-
Carbon tetrachloride
Procedure:
-
To a 2 mL saturated aqueous salt solution (ammonium chloride or potassium phosphate), add a mixture of α,α'-dichloro-o-xylene (0.5 mmol), the dienophile (0.6 mmol), tris(triphenylphosphine)ruthenium(II) dichloride (5 mg), and 0.5 mL of acetonitrile at room temperature.
-
Under vigorous stirring, add zinc dust (1.0 mmol) portionwise over a period of 10 minutes.
-
Continue stirring for 1 hour.
-
Hydrolyze the mixture with 2 N HCl.
-
Extract the product with 1 mL of carbon tetrachloride.
-
The crude extract can be analyzed by ¹H-NMR and GC/MS. For preparative runs, the product is purified by column chromatography and crystallization.
Protocol 2: Thermal Generation of o-Quinodimethane from a Benzocyclobutene Derivative (General)
This is a general procedure based on the known reactivity of benzocyclobutenes.
Materials:
-
Benzocyclobutene precursor (e.g., this compound)
-
Dienophile
-
High-boiling solvent (e.g., o-dichlorobenzene, diphenyl ether)
Procedure:
-
Dissolve the benzocyclobutene precursor and the dienophile in a high-boiling solvent in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the mixture to the required temperature for the electrocyclic ring-opening of the benzocyclobutene (typically >180 °C). The specific temperature and reaction time will depend on the substituents on the benzocyclobutene ring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography or crystallization.
Protocol 3: o-Quinodimethane Generation from a Sulfone Precursor (General)
This protocol describes the thermal extrusion of sulfur dioxide from a cyclic sulfone.
Materials:
-
Cyclic sulfone precursor (e.g., 1,3-dihydroisothianaphthene 2,2-dioxide)
-
Dienophile
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
Combine the sulfone precursor and the dienophile in a suitable high-boiling solvent.
-
Heat the mixture to a temperature sufficient to induce the extrusion of SO₂ (often requires high temperatures).
-
The in-situ generated o-quinodimethane is trapped by the dienophile.
-
After the reaction is complete, cool the mixture and purify the Diels-Alder adduct.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General pathways for o-quinodimethane (o-QDM) generation and subsequent Diels-Alder reaction.
Caption: Experimental workflow for the generation of o-QDM from an α,α'-dihalo-o-xylene precursor.
Discussion and Comparison
α,α'-Dihalo-o-xylenes offer a milder alternative for o-QDM generation. The use of zinc and a ruthenium catalyst allows the reaction to proceed at room temperature, which is a significant advantage for thermally labile molecules.[3][4] The yields reported for Diels-Alder reactions with various activated dienophiles are generally very good.[4] However, the use of a metal reductant and a catalyst might complicate the purification process, and the precursors themselves can be lachrymatory.
Sulfones represent another class of thermally activated precursors. The generation of o-QDM occurs via the extrusion of sulfur dioxide, which is an irreversible process that can drive the reaction to completion. This method often requires high temperatures, similar to benzocyclobutenes. The stability of the sulfone precursors is typically excellent.
Conclusion
The choice of an o-quinodimethane precursor is a critical decision in synthetic design. This compound is an effective precursor, particularly relevant in pharmaceutical manufacturing, where its stability and likely high conversion rates are advantageous. For syntheses requiring milder conditions, α,α'-dihalo-o-xylenes provide an excellent alternative with high yields at room temperature. Sulfones offer a robust, albeit high-temperature, method for o-QDM generation.
Researchers should consider the specific requirements of their synthetic targets, including thermal stability, functional group compatibility, and desired scale, when selecting the most appropriate o-quinodimethane precursor. This guide provides a foundational comparison to aid in this critical decision-making process.
References
Navigating the Synthesis of a Key Ivabradine Intermediate: A Cost-Efficiency Analysis
A comprehensive comparison of synthetic routes to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a crucial building block for the antianginal drug Ivabradine, reveals significant variations in yield, complexity, and potential cost-effectiveness. This guide provides a detailed analysis of prominent synthetic pathways, offering researchers, scientists, and drug development professionals the data and experimental protocols necessary to make informed decisions for process optimization and scale-up.
The synthesis of Ivabradine, a heart rate-lowering medication, hinges on the efficient production of its key intermediate, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. The selection of a synthetic route for this intermediate is a critical decision in the overall manufacturing process, directly impacting the economic viability and environmental footprint of the final active pharmaceutical ingredient (API). This analysis delves into three distinct synthetic strategies, comparing their performance based on reported yields, reaction conditions, and the nature of the starting materials and reagents involved.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the final product yield but also the number of steps, the cost and hazard profile of the reagents, and the complexity of the experimental procedures. The following table summarizes the key quantitative data for three prominent synthetic routes to the Ivabradine intermediate.
| Parameter | Route 1: From N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide | Route 2: From (3,4-dimethoxyphenyl)acetic acid | Route 3: From 4,5-dimethoxy-1-carbamoylbenzocyclobutane |
| Starting Material | N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide | (3,4-dimethoxyphenyl)acetic acid | 4,5-dimethoxy-1-carbamoylbenzocyclobutane |
| Key Reagents | Glacial acetic acid, conc. hydrochloric acid | Not explicitly detailed, but involves formation of a phenylacetamide derivative followed by cyclization. | Anhydrous tetrahydrofuran, PdCl₂/NaBH₄ |
| Overall Yield | Not explicitly stated for the entire route, but the cyclization step yield is implied to be high. | 58%[1] | 90.2% - 95.8%[2] |
| Number of Steps | At least two steps (acetamide formation and cyclization). | At least two steps (amidation and cyclization). | One step from the carbamoylbenzocyclobutane. |
| Reaction Conditions | 25°C, 17 hours for cyclization.[3][4] | Not detailed. | 0°C to 50°C, 2 hours.[2] |
| Purification | Filtration and washing with water.[3][4] | Not detailed. | Extraction and drying.[2] |
| Potential Cost Factors | Cost of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide. | Cost of (3,4-dimethoxyphenyl)acetic acid and reagents for amidation. | Cost of 4,5-dimethoxy-1-carbamoylbenzocyclobutane and PdCl₂ catalyst. |
| Safety & Handling | Use of concentrated hydrochloric acid requires careful handling. | Use of potentially toxic reagents like ethyl chloroformate has been noted in similar syntheses.[2] | Use of sodium borohydride and a palladium catalyst requires specific safety protocols. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. The following are the experimental protocols for the key steps in the described synthetic routes.
Route 1: Cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide[3][4]
-
Reaction Setup: A 3.0 L round bottom flask equipped with a mechanical stirrer and a thermometer pocket is charged with 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid at 25°C.
-
Reaction Execution: The mixture is stirred for 17 hours at 25°C. The reaction progress is monitored by HPLC until the starting material is less than 4.0%.
-
Workup and Purification: Upon completion, the reaction mixture is poured onto 3.0 kg of crushed ice and stirred for 30 minutes. The resulting solid material is filtered, washed with 1 L of water, and suction dried. The product, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, is then dried under vacuum at 55-60°C.
Route 3: Reduction of 4,5-dimethoxy-1-carbamoylbenzocyclobutane[2]
-
Reaction Setup: Under a nitrogen atmosphere, a 500 ml four-neck round bottom flask is charged with 150 ml of anhydrous tetrahydrofuran and 0.1 mol of 4,5-dimethoxy-1-carbamoylbenzocyclobutane.
-
Reagent Addition: The mixture is cooled in an ice-water bath, and a solution of PdCl₂/NaBH₄ (containing 0.2 mol of NaBH₄ and 1 mmol of PdCl₂) is slowly added with stirring.
-
Reaction Execution: After the addition is complete, the temperature is gradually raised to 50°C, and the reaction is maintained for 2 hours. The reaction is monitored by TLC.
-
Workup and Purification: The tetrahydrofuran is removed by distillation under vacuum. The residue is neutralized with 200 ml of saturated aqueous sodium bicarbonate solution and extracted with 100 ml of dichloroethane. The organic layer is washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate to yield the product. Different embodiments of this process have reported yields of 90.2%, 92.7%, and 95.8%.[2]
Visualizing the Synthetic Pathways
To better understand the logical flow and comparison of these synthetic routes, the following diagrams illustrate the transformations from starting materials to the final intermediate.
Caption: Comparative overview of three synthetic routes to the Ivabradine intermediate.
References
- 1. EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. Process for preparing key intermediate of ivabradine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 73942-87-7 [chemicalbook.com]
yield comparison of different 4,5-Dimethoxy-1-cyanobenzocyclobutane synthesis methods
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,5-Dimethoxy-1-cyanobenzocyclobutane is a critical building block in the synthesis of Ivabradine, a significant therapeutic agent. This guide provides a comparative analysis of the prevalent synthetic methodologies for this compound, supported by experimental data to inform decisions on scalability and efficiency.
Overview of Synthetic Strategies
The synthesis of this compound predominantly commences from 3,4-dimethoxybenzaldehyde. Two primary routes have been established, with several variations in reagents and reaction conditions that significantly impact the overall yield.
Route 1: The Claisen-Schmidt Pathway
This approach involves a Claisen-Schmidt-like condensation of 3,4-dimethoxybenzaldehyde with acetonitrile, followed by catalytic hydrogenation, bromination, and a final diazotization-mediated ring closure. However, this route is often plagued by low yields and the formation of numerous by-products, rendering it less suitable for industrial-scale production.[1]
Route 2: The Knoevenagel Condensation Pathway
A more efficient and widely adopted strategy begins with the bromination of 3,4-dimethoxybenzaldehyde. The resulting 2-bromo-4,5-dimethoxybenzaldehyde then undergoes a Knoevenagel condensation with cyanoacetic acid. Subsequent reduction, decarboxylation, and cyclization afford the target molecule. This pathway has been optimized through various modifications, leading to significantly improved yields.
Comparative Yield Analysis
The following table summarizes the reported yields for the key synthetic routes and their variations.
| Route | Key Steps | Overall Yield (%) | Reference |
| Route A | 1. Bromination2. Knoevenagel condensation with cyanoacetic acid3. Reduction and Decarboxylation4. Cyclization | 30 | [2][3] |
| Route B | 1. Bromination2. Knoevenagel condensation with acetonitrile3. Reduction4. Cyclization | 37 | [2][3] |
| Cyclization Variation 1 | Cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile using Sodium Amide (NaNH₂) in liquid ammonia. | 74 (for the cyclization step) | [4][5] |
| Cyclization Variation 2 | Cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile using n-Butyllithium in tetrahydrofuran/hexane. | 80 (for the cyclization step) | [4] |
Synthesis Pathways Diagram
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 2, Cyclization Variation 1: Using Sodium Amide
This procedure details the final cyclization step to yield this compound from 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, a solution of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (0.83 mol) in liquid ammonia is prepared and cooled to -45°C.[4]
-
Sodium amide (1.0 mol) is added portion-wise to the solution.[4]
-
The reaction mixture is stirred at -45°C for 2 hours.[4]
-
After 2 hours, the excess ammonia is allowed to evaporate.
-
Ammonium chloride (20.0 g) and water (1000 mL) are carefully added in portions to the residue.[4]
-
The mixture is allowed to stand at room temperature, during which greyish crystals of this compound precipitate.
-
The crystals are collected by filtration and recrystallized from ethanol to yield the pure product as a colorless powder.[4] The reported yield for this step is 74%.[4][5]
Route 2, Cyclization Variation 2: Using n-Butyllithium
This alternative cyclization method employs n-butyllithium as the base.
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)propionitrile
-
n-Butyllithium (2.5 M in hexane)
-
Diisopropylamine or Diethylamine
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Toluene
-
Saturated sodium chloride solution
-
Ethanol
Procedure:
-
In a 250 mL flask under an argon atmosphere, add 50 mL of anhydrous tetrahydrofuran and cool the mixture to -10°C.[4]
-
Slowly add 33 mL of 2.5 M n-butyllithium in hexane, maintaining the temperature below -10°C, and stir for 10 minutes.[4]
-
Add 13.0 mL of diisopropylamine (or 10.0 mL of diethylamine) dropwise, keeping the temperature at -10°C, and stir for another 10 minutes.[4]
-
A solution of 10.0 g of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile in 30 mL of anhydrous tetrahydrofuran is added dropwise at -10°C.[4]
-
The reaction is stirred at -10°C until completion.
-
The reaction is then warmed to 0°C, and 100 mL of 1 M hydrochloric acid is added dropwise, ensuring the temperature remains below 20°C.[4]
-
After stirring for 5 minutes, the phases are separated. The aqueous phase is extracted twice with 50 mL of toluene.[4]
-
The combined organic phases are washed with 50 mL of 1 M hydrochloric acid and 50 mL of saturated sodium chloride solution.[4]
-
The organic phase is concentrated in vacuo. Ethanol is added and evaporated twice to remove residual solvents.[4]
-
The residue is stirred in an ice-water bath to induce crystallization. The product is stirred for 30 minutes at 0-5°C, then filtered, washed with ethanol, and dried in a vacuum at 40°C.[4] This method has been reported to yield the title compound in 80% for this final step.[4]
Conclusion
The synthesis of this compound is most effectively achieved via the Knoevenagel condensation pathway starting from 3,4-dimethoxybenzaldehyde. While different variations exist, the choice of cyclization method for the final step significantly influences the yield. The use of n-butyllithium provides a slightly higher yield for the cyclization step compared to sodium amide. For large-scale production, Route B, which utilizes acetonitrile in the Knoevenagel condensation, followed by a high-yielding cyclization, appears to be the most practical and efficient approach.[2][3] Researchers and drug development professionals should consider these factors when selecting a synthetic route to optimize for yield, cost, and scalability.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Benzocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for benzocyclobutane derivatives, a critical structural motif in various pharmacologically active compounds and advanced materials, is paramount for ensuring the safety, efficacy, and reproducibility of research and manufacturing processes. This guide provides a comprehensive comparison of the principal analytical methods for purity assessment of these unique bicyclic aromatic hydrocarbons. We present supporting experimental data, detailed methodologies, and visual workflows to assist in the selection of the most appropriate techniques for specific analytical challenges.
Introduction to Purity Analysis of Benzocyclobutane Derivatives
Benzocyclobutane and its derivatives are key intermediates in the synthesis of complex molecules due to the reactivity of the strained four-membered ring. Impurities can arise from starting materials, side reactions during synthesis (e.g., Friedel-Crafts alkylation), or degradation.[1][2] Common impurities may include constitutional isomers, starting materials, and by-products from incomplete reactions or rearrangements. Accurate and precise analytical methods are therefore essential for the characterization and quality control of these compounds. The most widely employed and robust techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Key Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the benzocyclobutane derivative, the nature of the expected impurities, and the required level of accuracy and sensitivity. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of a representative benzocyclobutane derivative.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | The signal intensity is directly proportional to the number of nuclei, allowing for a direct quantification of the analyte against a certified internal standard.[3] |
| Typical Application | Primary method for purity and impurity profiling of non-volatile and thermally labile benzocyclobutane derivatives. | Analysis of volatile benzocyclobutane derivatives and their volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. Orthogonal method for validating chromatographic results.[4] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[5] | 0.8 - 8.2 ng/L | Dependent on concentration and magnetic field strength, typically in the low mg range. |
| Limit of Quantitation (LOQ) | 0.03 - 0.5 µg/mL[5] | ~0.03 - 0.1 ng/mL[6] | Dependent on concentration and magnetic field strength, typically in the low mg range. |
| **Linearity (R²) ** | > 0.999[7] | > 0.998[6] | Not applicable in the same sense as chromatography; based on direct signal proportionality. |
| Accuracy (% Recovery) | 98 - 102%[8] | 80 - 115%[6] | High accuracy, as it is a primary ratio method. |
| Precision (%RSD) | < 2%[8] | < 15%[6] | < 1% |
| Advantages | High resolution, well-established, versatile for a wide range of derivatives. | High sensitivity and specificity (mass detection), excellent for volatile impurities. | Provides structural information, non-destructive, absolute quantification, does not require a reference standard of the analyte. |
| Limitations | Requires chromophores for UV detection, may require derivatization for some compounds. | Limited to thermally stable and volatile compounds, potential for thermal degradation of labile derivatives. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific benzocyclobutane derivatives.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the purity determination of a wide range of benzocyclobutane derivatives.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% phosphoric acid. A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or the λmax of the specific benzocyclobutane derivative)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzocyclobutane derivative and dissolve it in 10 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile benzocyclobutane derivatives and for identifying and quantifying volatile impurities such as residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic hydrocarbons (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Data acquisition and processing software with a mass spectral library (e.g., NIST).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis of specific impurities.
Sample Preparation:
-
Prepare a stock solution of the benzocyclobutane derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working solutions for calibration and analysis.
Data Analysis: Purity is typically determined by area percent normalization of the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without requiring a reference standard of the analyte itself.[4]
Instrumentation:
-
NMR spectrometer (≥400 MHz).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
High-purity internal standard with a known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.[4]
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time: Typically 2-4 seconds.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the benzocyclobutane derivative into a vial.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the high-purity internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Benzocyclobutane derivative
-
IS = Internal Standard
Conclusion
The selection of an appropriate analytical method is crucial for the reliable purity determination of benzocyclobutane derivatives. HPLC is a versatile and robust technique for routine purity analysis and impurity profiling. GC-MS offers superior sensitivity and specificity for volatile compounds and impurities. qNMR stands out as a primary method for absolute purity determination, providing an orthogonal validation of chromatographic results. For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is often recommended, leveraging the strengths of each method to ensure the highest quality of benzocyclobutane derivatives for research and development.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. mt.com [mt.com]
- 3. rssl.com [rssl.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tdi-bi.com [tdi-bi.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4,5-Dimethoxy-1-cyanobenzocyclobutane
For researchers, scientists, and professionals in drug development, the precise structural confirmation of key intermediates is a critical cornerstone of the synthetic process. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a pivotal intermediate in the synthesis of the selective bradycardic agent, Ivabradine. We will delve into the expected experimental data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), offering a clear pathway for its unambiguous identification. Furthermore, we will explore alternative synthetic intermediates for Ivabradine, presenting a comparative analysis of their synthetic efficiency.
The Crucial Role of this compound in Ivabradine Synthesis
This compound (DMCBC), with the CAS number 35202-54-1, molecular formula C₁₁H₁₁NO₂, and a molecular weight of 189.21 g/mol , is a cornerstone in several synthetic routes to Ivabradine.[1][] Its unique strained benzocyclobutane ring system makes it a versatile precursor for the construction of the final drug molecule. The structural integrity of this intermediate is paramount to ensure the desired stereochemistry and purity of the final active pharmaceutical ingredient (API).
Spectroscopic Confirmation of the this compound Structure
The confirmation of the molecular structure of this compound relies on a synergistic application of modern analytical techniques. While specific experimental spectra for this compound are not widely published in publicly accessible databases, based on its known structure, we can predict the key spectral features that would confirm its identity. Commercial suppliers of this intermediate confirm its structure using techniques including NMR, with purity often determined by HPLC and qNMR to be upwards of 98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of DMCBC is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, and the protons on the cyclobutane ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would be expected for the aromatic carbons, the methoxy carbons, the carbons of the cyclobutane ring, and the nitrile carbon.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.2 | 110 - 150 |
| Methoxy (OCH₃) | ~3.9 | ~56 |
| Cyclobutane-CH | 3.5 - 4.0 | 30 - 45 |
| Cyclobutane-CH₂ | 3.0 - 3.5 | 25 - 35 |
| Nitrile (C≡N) | - | 115 - 125 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-O (Methoxy) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 189. The fragmentation pattern would likely involve the loss of methoxy groups, the nitrile group, and cleavage of the cyclobutane ring.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 174 | [M - CH₃]⁺ |
| 158 | [M - OCH₃]⁺ |
| 162 | [M - HCN]⁺ |
Experimental Protocols
Standard laboratory procedures are employed for the acquisition of spectroscopic data.
-
NMR Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
FT-IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic technique like GC or LC). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used to generate ions.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
A Comparative Look at Alternative Intermediates for Ivabradine Synthesis
While this compound is a key intermediate, several alternative synthetic strategies for Ivabradine have been developed, employing different precursors. A notable alternative involves the lipase-catalyzed kinetic resolution of an alcohol intermediate, which offers a more biocatalytic and potentially sustainable approach.
One patented process describes a synthesis route that achieves a high yield and purity for Ivabradine, with the final product obtained in over 90% yield and with a purity of over 99%.[3] Another approach focuses on increasing the efficiency of the resolution of a racemic amine intermediate, a critical step in obtaining the desired enantiomerically pure product.[4] These alternative routes may offer advantages in terms of reduced reliance on harsh reagents, improved stereoselectivity, and potentially lower environmental impact.
Table 4: Comparison of Synthetic Intermediates and Routes to Ivabradine
| Intermediate/Route | Key Features | Reported Advantages | Considerations |
| This compound | Versatile and established intermediate. | Well-documented synthetic pathways. | May involve harsh reagents and multiple steps. |
| Lipase-Catalyzed Resolution of Alcohol Intermediate | Biocatalytic approach. | Potentially more sustainable and environmentally friendly. | May require optimization of enzymatic conditions. |
| Improved Resolution of Racemic Amine Intermediate | Focuses on enhancing enantiomeric purity. | Can significantly improve the yield of the desired (S)-enantiomer. | Efficiency depends on the choice of resolving agent and conditions. |
The selection of a particular synthetic route and its corresponding intermediates in a drug development setting will depend on a multitude of factors, including overall yield, cost of starting materials, scalability, safety, and environmental impact. The continued exploration of novel and efficient synthetic pathways is a testament to the ongoing innovation in pharmaceutical manufacturing.
References
- 1. This compound | 35202-54-1 [chemicalbook.com]
- 3. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
Comparative Reactivity of Substituted Cyanobenzocyclobutanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of cyanobenzocyclobutanes is crucial for their application in organic synthesis, particularly as precursors for highly reactive o-quinodimethanes. This guide provides a comparative analysis of the reactivity of substituted cyanobenzocyclobutanes, supported by experimental data and detailed methodologies.
The reactivity of cyanobenzocyclobutanes is intrinsically linked to the thermal ring-opening of the four-membered ring to form the corresponding o-quinodimethane intermediate. This electrocyclic reaction is the rate-determining step in many synthetic applications, such as Diels-Alder reactions. The substituents on the aromatic ring play a pivotal role in modulating the rate of this ring-opening and, consequently, the overall reactivity of the molecule.
Influence of Substituents on Reactivity
The electronic nature of the substituents on the aromatic ring significantly influences the stability of the transition state of the ring-opening reaction. Generally, both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the reactivity of the benzocyclobutene system.[1][2] EDGs increase the electron density in the π-system, which can facilitate the electrocyclic ring-opening.[2] Conversely, EWGs withdraw electron density, which can also impact the energetics of the transition state.[2]
The substituent's position relative to the cyclobutene ring also plays a role. The stability of the resulting o-quinodimethane intermediate is a key factor, with substituents influencing the distribution of electron density in this transient species.[3]
Quantitative Comparison of Reactivity
| Substituent (at C4-position) | Electronic Effect | Expected Relative Reactivity |
| -OCH₃ (Methoxy) | Strong Electron-Donating | High |
| -CH₃ (Methyl) | Weak Electron-Donating | Moderate-High |
| -H (Unsubstituted) | Neutral | Baseline |
| -Cl (Chloro) | Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Moderate-Low |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Low |
This table is a qualitative representation based on established principles of substituent effects on reaction rates. Actual quantitative data may vary.
Experimental Protocols
To quantitatively assess the comparative reactivity of substituted cyanobenzocyclobutanes, a common experimental approach involves kinetic studies of their thermal isomerization to o-quinodimethanes, which are subsequently trapped by a dienophile in a Diels-Alder reaction.
General Experimental Protocol for Kinetic Analysis:
-
Synthesis of Substituted 1-Cyanobenzocyclobutanes: A series of 4-substituted 1-cyanobenzocyclobutanes (e.g., with -OCH₃, -CH₃, -H, -Cl, -NO₂) are synthesized using established literature procedures.
-
Kinetic Experiment Setup: A solution of the substituted cyanobenzocyclobutane and a suitable trapping agent (e.g., a reactive dienophile like N-phenylmaleimide or dimethyl acetylenedicarboxylate) in a high-boiling solvent (e.g., decane or diphenyl ether) is prepared in a reaction vessel equipped with a reflux condenser and a means for sampling at regular intervals.
-
Reaction Monitoring: The reaction mixture is heated to a constant temperature (e.g., 150-200 °C), and aliquots are withdrawn at specific time points.
-
Analysis: The concentration of the starting cyanobenzocyclobutane and/or the Diels-Alder adduct is determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate constants (k) for the disappearance of the starting material are calculated by plotting the natural logarithm of its concentration versus time, which should yield a straight line for a first-order reaction. The activation parameters (Ea, ΔH‡, and ΔS‡) can be determined by performing the kinetic runs at different temperatures and constructing an Arrhenius or Eyring plot.[3]
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts related to the reactivity of substituted cyanobenzocyclobutanes.
Caption: Effect of substituents on the transition state energy and reactivity.
Caption: Workflow for determining the reaction kinetics.
References
Safety Operating Guide
Proper Disposal of 4,5-Dimethoxy-1-cyanobenzocyclobutane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,5-Dimethoxy-1-cyanobenzocyclobutane (CAS RN: 35202-54-1), a chemical intermediate used in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1] The presence of a cyanide group necessitates specific handling and disposal precautions to prevent the release of toxic compounds. Improper disposal can lead to the generation of highly toxic hydrogen cyanide gas, particularly if mixed with acids.
Hazard Classification and Disposal Overview
A summary of the key hazard information and disposal recommendations is provided in the table below.
| Hazard Classification | GHS Hazard Statements | Primary Disposal Route | Key Disposal Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | Designated Hazardous Waste Stream | Do not dispose of in regular trash or down the drain. Must be collected by a licensed hazardous waste disposal service. |
| Environmental Hazard | (Not explicitly classified, but release to the environment should be avoided) | Prevent entry into waterways and soil. | |
| Chemical Reactivity | Reacts with acids to produce highly toxic hydrogen cyanide gas. | Segregate from acidic waste. Store in a compatible, tightly sealed container. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a suitable option).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired this compound in its original container or a clearly labeled, compatible container.
-
Contaminated materials such as weighing boats, pipette tips, and gloves must be collected in a dedicated, sealed plastic bag or a labeled container for solid hazardous waste.[2]
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound" and should include the chemical formula and any known solvents.
-
Crucially, ensure that this waste stream is kept separate from acidic waste. [3][4]
-
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Toxic," "Contains Cyanide").
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials, especially acids.[3] The storage area should be well-ventilated.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all internal procedures for waste manifest and pickup requests.
-
Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented procedure within your institution's safety protocols for this compound.
5. Decontamination of Glassware and Surfaces:
-
For spills or routine decontamination of glassware, first, use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][5] This process should be carried out in a chemical fume hood.
-
Collect all decontamination solutions and materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific safety protocols and to contact their EHS department with any questions.
References
Essential Safety and Logistics for Handling 4,5-Dimethoxy-1-cyanobenzocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 4,5-Dimethoxy-1-cyanobenzocyclobutane (CAS No. 35202-54-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] The personal protective equipment listed below is mandatory for all personnel handling this compound.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute toxicity (Oral, Dermal, Inhalation) | GHS07 Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |
| Skin irritation | GHS07 Warning | H315: Causes skin irritation.[1] |
| Eye irritation | GHS07 Warning | H319: Causes serious eye irritation.[1] |
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton). Double gloving is recommended.[2][3] | To prevent skin contact and absorption. Nitrile gloves may be sufficient for incidental contact, but compatibility should be verified.[4] |
| Eye Protection | Safety goggles and a face shield.[2] | To protect against splashes, dust, and vapors that can cause serious eye irritation. |
| Body Protection | A full-length laboratory coat with long sleeves.[4] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator is required.[4] | To prevent inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is crucial for the safe handling of this compound.
1. Pre-Operational Checks:
-
Training: All personnel must be trained on the hazards of cyanide compounds and be familiar with this standard operating procedure (SOP).[3]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[2][4] A cyanide antidote kit should be readily available, and personnel should be trained in its use and in CPR.[5]
-
Designated Area: Establish a clearly marked designated area for working with this compound.[2]
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted within a certified laboratory chemical fume hood.[3][4]
-
Incompatible Materials: Keep acids away from the handling area to prevent the formation of highly toxic hydrogen cyanide gas.[2][3]
2. Handling Procedures:
-
Personal Protective Equipment: Don the required PPE as specified in the table above before handling the compound.
-
Weighing and Transferring: Perform all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.
-
Post-Handling: After handling, wash hands thoroughly.
3. Emergency Procedures:
-
In Case of Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
In Case of Inhalation: Remove the person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
In Case of Ingestion: Do not induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill Response: For small spills, use a spill kit to absorb the material. The cleanup materials must be double-bagged, tightly closed, labeled, and disposed of as hazardous waste.[3] For larger spills, evacuate the area and contact the appropriate emergency response team.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: All contaminated materials, including gloves, paper towels, and weighing papers, must be collected in a dedicated, clearly labeled, and sealed container.[2]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled waste container.[2] Do not mix with other waste streams.[6]
-
Empty Containers: Empty containers that held the compound should be treated as hazardous waste.[4] Do not attempt to clean them.
2. Waste Storage:
-
Store all waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
3. Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a certified waste disposal service.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. nj.gov [nj.gov]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 7. gov.uk [gov.uk]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
